Adenylosuccinic acid tetraammonium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H30N9O11P |
|---|---|
Peso molecular |
531.42 g/mol |
Nombre IUPAC |
azane;(2R)-2-[[9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid |
InChI |
InChI=1S/C14H18N5O11P.4H3N/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);4*1H3/t5-,6+,9+,10+,13+;;;;/m1..../s1 |
Clave InChI |
XCLZBEXZAOLWGA-WPJVLORBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Central Role of Adenylosuccinate in the Purine Nucleotide Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purine (B94841) nucleotide cycle (PNC) is a critical metabolic pathway, particularly in energy-intensive tissues like skeletal muscle and the brain. This cycle plays a pivotal role in cellular energy homeostasis, nitrogen metabolism, and the anaplerotic replenishment of citric acid cycle intermediates. At the heart of this cycle lies adenylosuccinic acid, a key intermediate whose formation and cleavage are tightly regulated. This technical guide provides an in-depth exploration of the role of adenylosuccinic acid (as its conjugate base, adenylosuccinate) in the purine nucleotide cycle, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in metabolism and drug development.
Introduction to the Purine Nucleotide Cycle
The purine nucleotide cycle consists of three enzymatic reactions that interconvert purine nucleotides. The primary function of the PNC is to convert adenosine (B11128) monophosphate (AMP), which accumulates during periods of high energy demand, back to inosine (B1671953) monophosphate (IMP), and then regenerate AMP while producing fumarate (B1241708) and ammonia (B1221849).[1][2] This process is crucial for several physiological reasons:
-
Energy Homeostasis: By removing AMP, the cycle helps to drive the adenylate kinase reaction towards ATP production, thus helping to maintain the cellular energy charge.
-
Anaplerosis: The production of fumarate, an intermediate of the citric acid cycle (TCA), replenishes the TCA cycle pool, which is essential for sustained aerobic respiration, especially in contracting muscle.[3]
-
Ammonia Production: In skeletal muscle, the ammonia produced can buffer protons generated during glycolysis, and in the brain, it is involved in neurotransmitter metabolism.
The three key enzymes of the purine nucleotide cycle are:
-
AMP deaminase: Converts AMP to IMP and ammonia.
-
Adenylosuccinate synthetase (ADSS): Catalyzes the formation of adenylosuccinate from IMP and aspartate, utilizing GTP as an energy source.[4]
-
Adenylosuccinate lyase (ADSL): Cleaves adenylosuccinate to produce AMP and fumarate.[5]
Adenylosuccinate: The Pivotal Intermediate
Adenylosuccinate, the conjugate base of adenylosuccinic acid, is the central intermediate that links the deamination of AMP to the regeneration of the adenine (B156593) nucleotide pool and the production of a key TCA cycle intermediate. Its transient existence ensures the unidirectional flow of the cycle under physiological conditions.
Synthesis of Adenylosuccinate
Adenylosuccinate is synthesized from inosine monophosphate (IMP) and the amino acid L-aspartate in a reaction catalyzed by adenylosuccinate synthetase (ADSS). This reaction is energetically driven by the hydrolysis of guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi).[4]
IMP + Aspartate + GTP → Adenylosuccinate + GDP + Pi
Cleavage of Adenylosuccinate
Adenylosuccinate is then cleaved by adenylosuccinate lyase (ADSL) to yield adenosine monophosphate (AMP) and fumarate.[5] This reaction is a non-hydrolytic cleavage.
Adenylosuccinate → AMP + Fumarate
The regeneration of AMP allows it to re-enter the cellular nucleotide pool, while the produced fumarate can be transported into the mitochondria to fuel the TCA cycle.
Quantitative Data
Understanding the kinetics of the enzymes that metabolize adenylosuccinate is crucial for appreciating the regulation and flux through the purine nucleotide cycle.
Enzyme Kinetics
The following tables summarize the kinetic parameters for human adenylosuccinate synthetase and adenylosuccinate lyase.
| Enzyme | Substrate | Km (µM) | kcat (s-1) / Vmax | Source |
| Adenylosuccinate Synthetase | GTP | 23 | 1.35 x 10-3 mM/min (Vmax) | [6] |
| IMP | 20 | [6] | ||
| Aspartate | 300 | [6] | ||
| Adenylosuccinate Lyase | Adenylosuccinate | 1.79 | 97 | [6][7] |
| Enzyme | Inhibitor | Ki (µM) | Type of Inhibition | Source |
| Adenylosuccinate Synthetase | GMP | 24 | Competitive with GTP | [6] |
| GDP | 8 | Competitive with GTP | [6] | |
| AMP | 10 | Competitive with IMP | [6] | |
| Adenylosuccinate | 7.5 | Competitive with IMP | [6] | |
| Adenylosuccinate Lyase | AMP | 9.2 | Competitive with Adenylosuccinate | [6][7] |
| Fumarate | 2300 (Kii), 2800 (Kis) | Noncompetitive | [6][7] |
Metabolite Concentrations in Skeletal Muscle
The physiological concentrations of the purine nucleotide cycle intermediates are critical for determining the in vivo flux. The table below provides reported concentrations in skeletal muscle.
| Metabolite | Concentration (nmol/µmol total creatine) | Condition | Source |
| IMP | 56 ± 5 | End of stimulation | [8] |
| 73 ± 6 | End of stimulation (with AICAriboside) | [8] | |
| Adenylosuccinate | 0.05 ± 0.01 | End of stimulation | [8] |
| 0.60 ± 0.10 | End of stimulation (with AICAriboside) | [8] |
Experimental Protocols
Accurate measurement of the enzymatic activities and metabolic flux is essential for studying the purine nucleotide cycle.
Spectrophotometric Assay for Adenylosuccinate Synthetase Activity
This protocol is adapted from published methods for the determination of ADSS activity by monitoring the formation of adenylosuccinate.
Principle: The formation of adenylosuccinate from IMP and aspartate is monitored by the increase in absorbance at 280 nm.
Reagents:
-
Assay Buffer: 100 mM Tris/acetate, pH 8.0.
-
Substrate Solution: 2.5 mM L-aspartate in Assay Buffer.
-
Enzyme Solution: Purified or partially purified adenylosuccinate synthetase (e.g., 0.3 µM).
-
Reaction Initiator: GTP and IMP solution in Assay Buffer.
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing Assay Buffer and the Substrate Solution.
-
Add the Enzyme Solution to the cuvette and incubate at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the GTP and IMP solution.
-
Immediately monitor the increase in absorbance at 280 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
Spectrophotometric Assay for Adenylosuccinate Lyase Activity
This protocol is based on the continuous spectrophotometric rate determination of adenylosuccinate cleavage.[7]
Principle: The cleavage of adenylosuccinate to AMP and fumarate is monitored by the decrease in absorbance at 280 nm.[7]
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.[7]
-
Substrate Solution: 1.72 mM Adenylosuccinic Acid in Assay Buffer (prepare fresh).[7]
-
Enzyme Solution: A solution containing 0.2 - 0.4 units/ml of Adenylosuccinate Lyase in cold Assay Buffer.[7]
Procedure:
-
Pipette 2.80 ml of Assay Buffer and 0.10 ml of Substrate Solution into a cuvette.[7]
-
Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 280 nm until it is constant.[7]
-
Add 0.10 ml of the Enzyme Solution to initiate the reaction.[7]
-
Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.[7]
-
Calculate the rate of reaction from the linear portion of the curve. One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid to fumarate and 5'-AMP per minute at pH 7.0 at 25°C.[7]
Measurement of Purine Nucleotide Cycle Flux using Stable Isotope Tracing
This method allows for the quantification of the dynamic flow of metabolites through the PNC in intact cells or tissues.
Principle: A stable isotope-labeled precursor (e.g., [15N]aspartate or [13C]glucose) is introduced into the biological system. The incorporation of the isotope into the purine nucleotide cycle intermediates and products is then measured over time using mass spectrometry.
Experimental Workflow:
-
Cell/Tissue Culture and Labeling: Culture cells or perfuse tissue with a medium containing the stable isotope-labeled substrate for a defined period.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent (e.g., cold methanol/acetonitrile/water mixture).
-
Sample Preparation: Prepare the extracts for mass spectrometry analysis, which may include derivatization.
-
LC-MS/MS Analysis: Separate and detect the labeled and unlabeled purine nucleotide cycle intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Flux Calculation: Determine the isotopic enrichment in the metabolites and use metabolic flux analysis software to calculate the flux rates through the purine nucleotide cycle.
Visualizations
Signaling Pathway of the Purine Nucleotide Cycle
Caption: The Purine Nucleotide Cycle Pathway.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for Purine Nucleotide Cycle Flux Analysis.
Conclusion
Adenylosuccinic acid, in its deprotonated form adenylosuccinate, is an indispensable intermediate in the purine nucleotide cycle. Its synthesis and degradation are central to the cycle's ability to maintain energy homeostasis, provide anaplerotic intermediates to the TCA cycle, and manage nitrogen balance. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricacies of the purine nucleotide cycle and its implications in health and disease, paving the way for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. Failure of muscle energy metabolism in a patient with adenylosuccinate lyase deficiency. An in vivo study by phosphorus NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omnimabs.com [omnimabs.com]
- 3. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 4. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 5. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of the purine nucleotide cycle by inhibition of adenylosuccinate lyase produces skeletal muscle dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of adenylosuccinic acid tetraammonium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of adenylosuccinic acid tetraammonium, an important intermediate in purine (B94841) nucleotide metabolism. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes its role in biochemical pathways to support ongoing research and development efforts.
Chemical and Physical Properties
| Identifier | Value | Source |
| Chemical Name | N-[9-(5-O-phosphono-β-D-ribofuranosyl)-9H-purin-6-yl]-L-aspartic acid, tetraammonium salt | [1] |
| Synonyms | Adenylosuccinate tetraammonium, Aspartyl adenylate tetraammonium, Succinyl AMP tetraammonium | [2] |
| Molecular Formula | C₁₄H₁₄N₅O₁₁P • 4NH₄ | [1] |
| Molecular Weight | 531.42 g/mol | [2][3] |
| Appearance | Crystalline solid | [1] |
| Property | Value | Conditions | Source |
| Solubility | 10 mg/mL | In PBS (pH 7.2) | [1] |
| Storage Temperature | -20°C | [1] | |
| λmax | 214, 268 nm | [1] |
Role in the Purine Nucleotide Cycle
Adenylosuccinic acid is a key intermediate in the purine nucleotide cycle, a metabolic pathway crucial for the regulation of adenine (B156593) nucleotide levels and the production of fumarate, which links this cycle to the citric acid cycle.
Caption: The Purine Nucleotide Cycle showing the role of Adenylosuccinic Acid.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays involving this compound are not extensively detailed in publicly available literature. The following sections provide an overview of the methodologies based on available information.
Synthesis of this compound
A reported synthesis of adenylosuccinic acid results in its isolation as the ammonium (B1175870) salt. While a step-by-step protocol is not available, the general workflow can be visualized as follows:
Caption: General workflow for the synthesis of Adenylosuccinic Acid.
Patch-Clamp Assay for Non-Selective Cation Channels
Adenylosuccinic acid (10 µM) has been shown to inhibit calcium-induced activation of non-selective cation channels in isolated rat brown adipocytes.[1][3] A general protocol for such an experiment would involve the following steps.
Methodology Overview:
-
Cell Preparation: Isolate brown adipocytes from rat tissue.
-
Electrode Preparation: Fabricate and fire-polish borosilicate glass pipettes to an appropriate resistance. Fill the pipette with an internal solution containing adenylosuccinic acid at the desired concentration (e.g., 10 µM).
-
Recording: Establish a gigaohm seal between the patch pipette and the cell membrane. Record whole-cell currents in response to voltage ramps or steps in the presence and absence of extracellular calcium to assess the inhibitory effect of adenylosuccinic acid on calcium-activated non-selective cation channels.
Note: The specific composition of the internal and external solutions, as well as the precise voltage protocols used in the cited study, are not detailed in the available literature.
Glucose-Induced Insulin (B600854) Exocytosis Assay
Adenylosuccinic acid (10 µM) has been demonstrated to increase glucose-induced insulin exocytosis in INS-1 832/13 insulinoma cells.[1][3] The general procedure for this type of assay is outlined below.
Methodology Overview:
-
Cell Culture: Culture INS-1 832/13 cells under standard conditions.
-
Pre-incubation: Prior to the assay, pre-incubate the cells in a low-glucose buffer.
-
Stimulation: Incubate the cells with a high-glucose buffer in the presence or absence of 10 µM adenylosuccinic acid.
-
Sample Collection: Collect the supernatant at specified time points.
-
Insulin Quantification: Measure the insulin concentration in the collected samples using a suitable method, such as an ELISA or radioimmunoassay.
Note: The exact buffer compositions, incubation times, and specific methods for insulin quantification from the original experiment are not provided in the accessible literature.
This technical guide provides a summary of the currently available information on the chemical and physical properties of this compound. Further detailed experimental data would require access to the full-text versions of the cited scientific literature.
References
An In-depth Technical Guide on the Synthesis and Biosynthesis of Adenylosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid, a pivotal intermediate in the purine (B94841) nucleotide cycle, plays a crucial role in cellular metabolism and energy homeostasis. Its synthesis and biosynthesis are of significant interest to researchers in metabolic diseases and drug development. This technical guide provides a comprehensive overview of the chemical synthesis of adenylosuccinic acid tetraammonium salt and the intricate enzymatic pathways governing its biosynthesis. Detailed experimental protocols for the key enzymes, adenylosuccinate synthetase and adenylosuccinate lyase, are presented alongside a summary of their kinetic properties. Furthermore, this document includes visualizations of the biosynthetic pathway and a typical experimental workflow to facilitate a deeper understanding of the underlying processes.
Introduction
Adenylosuccinic acid (also known as adenylosuccinate or S-AMP) is a purine ribonucleoside monophosphate that serves as a key intermediate in the de novo synthesis of adenosine (B11128) monophosphate (AMP) and in the purine nucleotide cycle.[1] This cycle is critical for maintaining the cellular energy charge, particularly in tissues with high energy demands such as skeletal muscle.[2][3][4] The biosynthesis of adenylosuccinic acid is catalyzed by adenylosuccinate synthetase, which converts inosine (B1671953) monophosphate (IMP) to adenylosuccinate. Subsequently, adenylosuccinate lyase cleaves adenylosuccinate to produce AMP and fumarate (B1241708).[5][6] Dysregulation of this pathway is associated with various metabolic disorders, making the enzymes involved potential therapeutic targets. This guide delves into the chemical synthesis of this compound salt and elucidates its biosynthetic pathway, offering valuable insights for researchers and professionals in the field.
Chemical Synthesis of this compound Salt
The chemical synthesis of adenylosuccinic acid provides a means to produce this important molecule for research and potential therapeutic applications. A common approach involves the phosphorylation of a protected nucleoside derivative.
Synthetic Pathway Overview
An unambiguous synthesis of adenylosuccinic acid has been described, which can be adapted for the preparation of the tetraammonium salt.[7] The general strategy involves:
-
Preparation of a protected purine nucleoside: Starting from a readily available purine derivative, such as 6-chloropurine (B14466) riboside, a protected intermediate is synthesized.
-
Coupling with a protected aspartic acid derivative: The protected purine is then coupled with a protected form of L-aspartic acid.
-
Phosphorylation: The 5'-hydroxyl group of the ribose moiety is phosphorylated.
-
Deprotection and salt formation: Finally, all protecting groups are removed, and the resulting adenylosuccinic acid is converted to its tetraammonium salt.
Experimental Protocol: Synthesis of Adenylosuccinic Acid
The following is a generalized protocol based on established synthetic routes.[7]
Step 1: Synthesis of a Protected Adenylosuccinate Precursor A protected 6-substituted purine riboside is reacted with a protected L-aspartate derivative in an appropriate solvent. For instance, heating a sulfoxide (B87167) derivative of a protected 6-chlorophenylthio-purine riboside with dibenzyl L-aspartate in N,N-dimethylacetamide yields the coupled product.[7]
Step 2: Phosphorylation The protected adenylosuccinate precursor is then phosphorylated at the 5'-hydroxyl position. This can be achieved using a phosphorylating agent like dibenzyl phosphorochloridate in the presence of a suitable base.
Step 3: Deprotection and Formation of the Tetraammonium Salt The protecting groups are removed through catalytic hydrogenation to yield adenylosuccinic acid. The final product is then isolated as its ammonium (B1175870) salt.[7] The overall yield for the phosphorylation and deprotection steps is approximately 66%.[7]
Biosynthesis of Adenylosuccinic Acid
The biosynthesis of adenylosuccinic acid is a two-step process within the broader purine biosynthetic pathway, specifically the conversion of IMP to AMP. This process is a part of the purine nucleotide cycle.[2][8]
The Purine Nucleotide Cycle
The purine nucleotide cycle is a metabolic pathway that plays a crucial role in cellular energy metabolism and nitrogen balance. It involves the interconversion of purine nucleotides and results in the net conversion of aspartate to fumarate and ammonia.[2][8][9]
Enzymatic Reactions
Step 1: Synthesis of Adenylosuccinate
-
Enzyme: Adenylosuccinate Synthetase (AdSS) (EC 6.3.4.4)
-
Reaction: This enzyme catalyzes the GTP-dependent condensation of Inosine Monophosphate (IMP) and L-aspartate to form adenylosuccinate.[][11][12]
-
Mechanism: The reaction proceeds through a 6-phosphoryl-IMP intermediate.[13][14] GTP provides the energy for this reaction, being hydrolyzed to GDP and inorganic phosphate (B84403).[11] Magnesium ions (Mg2+) are an essential cofactor for this reaction.[13][14]
Step 2: Cleavage of Adenylosuccinate
-
Enzyme: Adenylosuccinate Lyase (ADSL) (EC 4.3.2.2)
-
Reaction: This enzyme catalyzes the cleavage of adenylosuccinate to produce Adenosine Monophosphate (AMP) and fumarate.[5][6][15]
-
Mechanism: The reaction is a β-elimination (E1cb) mechanism, resulting in the cleavage of the C-N bond.[6][15] ADSL is notable for its dual substrate specificity, as it also catalyzes a similar reaction in the de novo purine synthesis pathway, converting SAICAR to AICAR and fumarate.[6][15]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of adenylosuccinate synthetase and adenylosuccinate lyase have been characterized in various organisms. These values are crucial for understanding the efficiency and regulation of the biosynthetic pathway.
| Enzyme | Organism/Source | Substrate | K_m_ (μM) | V_max_ or k_cat_ | Inhibitors | K_i_ (μM) | Reference |
| Adenylosuccinate Synthetase (AdSS) | E. coli | GTP | 23 | 1.35 x 10-3 mM/min | GMP | 24 | [6] |
| E. coli | IMP | 20 | GDP | 8 | [6] | ||
| E. coli | Aspartate | 300 | AMP | 10 | [6] | ||
| Adenylosuccinate | 7.5 | [6] | |||||
| Succinate | 8000 | [6] | |||||
| Adenylosuccinate Lyase (ADSL) | Human (recombinant) | Adenylosuccinate (SAMP) | 1.79 | 97 s-1 (k_cat_) | AMP | 9.2 | |
| Human (recombinant) | SAICAR | 2.35 | 90 s-1 (k_cat_) | AICAR | 11.3 | ||
| Human (recombinant, WT) | Adenylosuccinate (SAMP) | - | - | - | - | [3] | |
| Human (recombinant, WT) | SAICAR | 1.8 ± 0.1 (K_0.5_) | - | - | - | [3] |
Experimental Protocols
Assay for Adenylosuccinate Synthetase Activity
The activity of adenylosuccinate synthetase is typically measured by monitoring the formation of adenylosuccinate from IMP and aspartate.
Principle: The reaction is monitored by measuring the increase in absorbance at 280 nm due to the formation of adenylosuccinate.
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
MgCl₂
-
GTP
-
IMP
-
L-aspartate
-
Adenylosuccinate Synthetase enzyme preparation
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, GTP, and IMP in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding L-aspartate.
-
Monitor the increase in absorbance at 280 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of adenylosuccinate.
Assay for Adenylosuccinate Lyase Activity
The activity of adenylosuccinate lyase is determined by monitoring the cleavage of adenylosuccinate to AMP and fumarate.
Principle: The decrease in absorbance at 280 nm is measured as adenylosuccinate is converted to AMP and fumarate.[8]
Reagents:
-
Potassium phosphate buffer (50 mM) with 1 mM EDTA, pH 7.0 at 25°C.[8]
-
Adenylosuccinic acid (ASA) solution (e.g., 1.72 mM in buffer).[8]
-
Adenylosuccinate Lyase enzyme solution (0.2 - 0.4 units/ml in cold buffer).[8]
Procedure:
-
In a cuvette, mix the potassium phosphate buffer and the adenylosuccinic acid solution.[8]
-
Equilibrate to 25°C and monitor the absorbance at 280 nm until it is constant.[8]
-
Initiate the reaction by adding the adenylosuccinate lyase enzyme solution.[8]
-
Immediately mix and record the decrease in absorbance at 280 nm for approximately 5 minutes.[8]
-
Determine the rate of reaction from the linear portion of the curve.[8]
-
A blank reaction without the enzyme should be run in parallel.[8]
Calculation: One unit of adenylosuccinate lyase is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 and 25°C.[8]
Visualizations
Adenylosuccinic Acid Biosynthesis Pathway
Caption: Biosynthesis of Adenylosuccinic Acid from IMP.
Experimental Workflow for Enzyme Assay
Caption: General workflow for a spectrophotometric enzyme assay.
Conclusion
This technical guide has provided a detailed overview of the synthesis and biosynthesis of adenylosuccinic acid, a molecule of significant biological importance. The outlined chemical synthesis route offers a basis for laboratory-scale production, while the elucidation of the biosynthetic pathway and the kinetics of its key enzymes, adenylosuccinate synthetase and adenylosuccinate lyase, provides a foundation for further research into metabolic regulation and drug discovery. The detailed experimental protocols and visual diagrams are intended to serve as practical resources for scientists and researchers in this field. A thorough understanding of these processes is essential for the development of novel therapeutics targeting the purine nucleotide cycle and related metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis*♦ | Semantic Scholar [semanticscholar.org]
- 5. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Untitled Document [ucl.ac.uk]
- 9. The kinetics of adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Roles of Adenylosuccinate Synthetase and Lyase in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL), two critical enzymes at the heart of adenylosuccinic acid metabolism. A comprehensive understanding of their function, regulation, and dysfunction is paramount for researchers in metabolic diseases, oncology, and neurology, as well as for professionals engaged in the development of novel therapeutic interventions. This document outlines the biochemical pathways, details associated pathologies, presents quantitative data, and provides established experimental protocols.
Core Functions in Purine (B94841) Metabolism
Adenylosuccinate synthetase and adenylosuccinate lyase are integral to two fundamental metabolic pathways: the de novo synthesis of purine nucleotides and the purine nucleotide cycle. These pathways are essential for the production of adenosine (B11128) monophosphate (AMP), a building block for DNA and RNA, and for cellular energy balance.[1]
Adenylosuccinate Synthetase (ADSS) , a ligase, catalyzes the first committed step in the conversion of inosine (B1671953) monophosphate (IMP) to AMP.[2] This reaction involves the GTP-dependent condensation of IMP with the amino acid L-aspartate to form adenylosuccinate (also known as succinyladenosine (B8144472) monophosphate or S-AMP).[2][3] In vertebrates, two isozymes of ADSS exist: one is primarily involved in de novo purine synthesis, while the other functions in the purine nucleotide cycle.[2]
Adenylosuccinate Lyase (ADSL) , a lyase, is a bifunctional enzyme that catalyzes two non-sequential steps in purine metabolism, both involving the cleavage of a succinyl group to release fumarate (B1241708).[4][5]
-
In the de novo purine synthesis pathway, ADSL converts 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and fumarate.[6]
-
In the final step of AMP synthesis and within the purine nucleotide cycle, ADSL cleaves adenylosuccinate to produce AMP and fumarate.[3][6]
These interconnected reactions are visualized in the following signaling pathway diagram.
Caption: Role of ADSS and ADSL in Purine Metabolism.
Adenylosuccinate Lyase Deficiency: A Metabolic Disorder
A deficiency in ADSL activity, an autosomal recessive disorder, leads to the accumulation of its two dephosphorylated substrates: succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in bodily fluids.[5][7] This condition, known as adenylosuccinic aciduria, presents with a wide spectrum of neurological symptoms, including severe psychomotor retardation, epilepsy, and autistic features.[4][8] The clinical severity often correlates with the ratio of S-Ado to SAICAr in the cerebrospinal fluid (CSF).[9]
Quantitative Biomarkers in ADSL Deficiency
The diagnosis of ADSL deficiency relies on the detection and quantification of S-Ado and SAICAr in urine, plasma, and CSF.[10] The following table summarizes the typical concentrations of these biomarkers in affected individuals.
| Biomarker | Biological Fluid | Normal Range | Mild/Moderate Phenotype (Type II) | Severe Phenotype (Type I) | Fatal Neonatal Phenotype |
| Succinyladenosine (S-Ado) | Urine (µmol/mmol creatinine) | < 7.0[11] | 19.4 - 77.5[11] | Markedly elevated[12] | Markedly elevated[12] |
| CSF (µmol/L) | 0.74 - 4.92[13] | Higher concentrations, S-Ado/SAICAr ratio > 2[14] | 100 - 200, S-Ado/SAICAr ratio 1-2[14] | Comparable to severe phenotype | |
| SAICA riboside (SAICAr) | Urine (µmol/mmol creatinine) | < 1.0[11] | 11.9 - 39.8[11] | Markedly elevated[12] | Markedly elevated[12] |
| CSF (µmol/L) | Undetectable[12] | 100 - 200[14] | 100 - 200[14] | Comparable to severe phenotype |
Experimental Protocols
Accurate measurement of ADSS and ADSL activity is crucial for both diagnostic and research purposes. The following are detailed methodologies for key experiments.
Spectrophotometric Assay for Adenylosuccinate Lyase Activity
This method measures the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.[15]
Reagents:
-
Buffer A: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.
-
Substrate Solution: 1.72 mM Adenylosuccinic Acid (ASA) prepared fresh in Buffer A.
-
Enzyme Solution: 0.2 - 0.4 units/mL of Adenylosuccinate Lyase in cold Buffer A.
Procedure:
-
In a suitable cuvette, pipette 2.80 mL of Buffer A and 0.10 mL of Substrate Solution.
-
Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 280 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the Enzyme Solution.
-
Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA280/min) from the linear portion of the curve.
-
A blank reaction containing Buffer A instead of the enzyme solution should be run in parallel.
Calculation: One unit of ADSL activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinate to AMP and fumarate per minute at pH 7.0 and 25°C. The activity is calculated using the molar extinction coefficient difference between adenylosuccinate and its products at 280 nm.
HPLC-Based Assay for Adenylosuccinate Lyase Activity in Erythrocytes
This method offers a sensitive and specific measurement of ADSL activity in erythrocyte lysates using succinyl-AMP as the substrate and quantifying the product, AMP, by HPLC.[6]
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Prepare erythrocyte lysates by washing the red blood cells with saline and then lysing them with distilled water.
Assay Procedure:
-
Incubate the erythrocyte lysate with a known concentration of succinyl-AMP in a suitable buffer (e.g., Tris-HCl, pH 8.1) at 37°C for a defined period.
-
Stop the reaction by adding a deproteinizing agent (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by isocratic ion-pairing reversed-phase HPLC with UV detection to quantify the amount of AMP produced.
Spectrophotometric Assay for Adenylosuccinate Synthetase Activity
This assay measures the formation of adenylosuccinate from IMP and aspartate by monitoring the increase in absorbance at 280 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-acetate buffer, pH ranging from 6.0 to 10.0 for pH-activity profile determination.[16]
-
Substrates: Inosine monophosphate (IMP), L-aspartate, and Guanosine triphosphate (GTP).
-
Enzyme Solution: Purified or partially purified adenylosuccinate synthetase.
Procedure:
-
In a cuvette, combine the assay buffer, IMP, and GTP.
-
Equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding L-aspartate.
-
Monitor the increase in absorbance at 280 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Diagnostic and Therapeutic Landscape
The diagnosis of ADSL deficiency follows a structured workflow, and understanding this process is vital for timely intervention. While there is currently no cure, several therapeutic strategies are under investigation.
Diagnostic Workflow for ADSL Deficiency
The following diagram illustrates the typical diagnostic pathway for a patient suspected of having ADSL deficiency.
Caption: Diagnostic Workflow for ADSL Deficiency.
Potential Therapeutic Strategies
Current research into treatments for ADSL deficiency is focused on several approaches aimed at mitigating the biochemical and neurological consequences of the enzyme defect.
Caption: Therapeutic Strategies for ADSL Deficiency.
Conclusion
Adenylosuccinate synthetase and adenylosuccinate lyase are indispensable enzymes in purine metabolism. A defect in ADSL leads to a severe neurometabolic disorder, highlighting the critical role of this pathway in neurological function. Continued research into the precise molecular mechanisms of these enzymes and the pathophysiology of ADSL deficiency is essential for the development of effective therapies. The methodologies and data presented in this guide provide a solid foundation for professionals dedicated to advancing our understanding and treatment of this and related metabolic disorders.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 5. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 6. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Orphanet: Adenylosuccinate lyase deficiency [orpha.net]
- 11. Allopurinol Treatment Improves Cognitive Skills, Adaptive Behavior, and Biochemical Markers in Young Patients With Adenylosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medlink.com [medlink.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Metabolic Significance of Adenylosuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid, a pivotal intermediate in purine (B94841) metabolism, stands at the crossroads of energy homeostasis, nucleotide biosynthesis, and cellular signaling. Its discovery was intrinsically linked to the groundbreaking elucidation of the de novo purine biosynthesis pathway in the mid-20th century by pioneers such as John M. Buchanan and G. Robert Greenberg.[1][2][3] Initially identified as a transient molecule in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), the significance of adenylosuccinic acid has since expanded, with implications in inherited metabolic disorders and its exploration as a therapeutic agent. This technical guide provides an in-depth exploration of the discovery, history, and metabolic importance of adenylosuccinic acid, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Historical Perspective and Discovery
The journey to understanding the role of adenylosuccinic acid is a story of meticulous biochemical investigation. In the 1950s, research groups led by John M. Buchanan and G. Robert Greenberg were diligently tracing the enzymatic steps involved in the synthesis of purine nucleotides.[1][2][3][4][5] Their work, using isotopic labeling and fractionated cell extracts, gradually unveiled the complex pathway starting from simpler precursors to the formation of the purine ring.
Adenylosuccinic acid was identified as the key intermediate in the two-step conversion of IMP to AMP, a critical branch point in purine metabolism.[6] This discovery was crucial in completing the map of de novo purine synthesis. The two enzymes responsible for the metabolism of adenylosuccinic acid, adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL), were subsequently isolated and characterized.[7]
Later, the significance of this pathway was further highlighted by the description of the purine nucleotide cycle by Lowenstein, who proposed that these reactions play a vital role in cellular energy metabolism, particularly in muscle tissue.[8][9] This cycle not only salvages purines but also connects amino acid metabolism with the tricarboxylic acid (TCA) cycle through the production of fumarate (B1241708).[10][11]
The Central Role of Adenylosuccinic Acid in Metabolism
Adenylosuccinic acid is a key player in two fundamental metabolic pathways: the de novo synthesis of AMP and the purine nucleotide cycle.
De Novo AMP Synthesis
In the final steps of AMP biosynthesis, adenylosuccinate synthetase (ADSS) catalyzes the GTP-dependent condensation of IMP with the amino acid aspartate to form adenylosuccinic acid.[6] Subsequently, adenylosuccinate lyase (ADSL) cleaves fumarate from adenylosuccinic acid to yield AMP.[12] This two-reaction sequence is essential for the production of one of the primary building blocks of RNA and a key component of the cell's energy currency, ATP.
The Purine Nucleotide Cycle
In tissues with high energy demands, such as skeletal muscle, the purine nucleotide cycle serves several critical functions.[8][9] During intense exercise, AMP levels rise due to the breakdown of ATP. AMP deaminase converts AMP to IMP and ammonia (B1221849). To replenish the AMP pool, IMP is converted back to AMP via the actions of ADSS and ADSL, with adenylosuccinic acid as the intermediate. This cycle is not only crucial for maintaining adenine (B156593) nucleotide levels but also for anaplerosis, as the fumarate produced by ADSL can enter the TCA cycle to enhance aerobic respiration.[10][11] Furthermore, the cycle plays a role in ammonia homeostasis.[9]
Quantitative Data in Adenylosuccinic Acid Research
The following tables summarize key quantitative data related to adenylosuccinic acid and the enzymes involved in its metabolism.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Reference |
| Adenylosuccinate Synthetase | E. coli | IMP | 30 | 15 | |
| Aspartate | 200 | - | |||
| GTP | 15 | - | |||
| Adenylosuccinate Lyase | Human Recombinant | Adenylosuccinate | 1.79 | 97 | |
| SAICAR | 2.35 | 90 |
Table 1: Kinetic Parameters of Key Enzymes in Adenylosuccinic Acid Metabolism. This table provides Michaelis-Menten constants (Km) and catalytic rates (kcat) for adenylosuccinate synthetase and adenylosuccinate lyase.
| Condition | Tissue | Metabolite | Concentration (nmol/µmol total creatine) | Reference |
| Muscle stimulation with AICAriboside | Rat Skeletal Muscle | Adenylosuccinate | 0.60 ± 0.10 | [13] |
| Muscle stimulation (saline control) | Rat Skeletal Muscle | Adenylosuccinate | 0.05 ± 0.01 | [13] |
| End of stimulation with AICAriboside | Rat Skeletal Muscle | IMP | 73 ± 6 | [13] |
| End of stimulation (saline control) | Rat Skeletal Muscle | IMP | 56 ± 5 | [13] |
Table 2: In Vivo Concentrations of Adenylosuccinate and Related Metabolites. This table shows the accumulation of adenylosuccinate and IMP in rat skeletal muscle under conditions of purine nucleotide cycle disruption.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of adenylosuccinic acid and its associated enzymes.
Protocol 1: Spectrophotometric Assay for Adenylosuccinate Synthetase (ADSS) Activity
This assay measures the conversion of IMP to adenylosuccinate by coupling the production of GDP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.2, 10 mM MgCl2, 100 mM KCl
-
Substrates: 1 mM IMP, 10 mM L-aspartate, 0.5 mM GTP
-
Coupling Enzymes: 10 U/mL pyruvate kinase, 15 U/mL lactate dehydrogenase
-
10 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
Enzyme preparation (cell lysate or purified ADSS)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the enzyme preparation to the reaction mixture and incubate for 5 minutes at 37°C to deplete any endogenous pyruvate.
-
Initiate the reaction by adding the substrates (IMP, L-aspartate, and GTP).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation, which is proportional to the rate of GDP production and thus ADSS activity.
Protocol 2: Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity
This assay directly measures the formation of fumarate from adenylosuccinate by monitoring the increase in absorbance at 240 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: 0.1 mM Adenylosuccinic acid
-
Enzyme preparation (cell lysate or purified ADSL)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme preparation in a quartz cuvette.
-
Initiate the reaction by adding the adenylosuccinic acid substrate.
-
Immediately monitor the increase in absorbance at 240 nm over time using a spectrophotometer.
-
Calculate the rate of fumarate formation using the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM-1cm-1).
Protocol 3: Isolation and Quantification of Adenylosuccinate from Biological Samples
This protocol outlines the extraction and analysis of adenylosuccinate from tissue samples using high-performance liquid chromatography (HPLC).
Materials:
-
Tissue sample (e.g., muscle biopsy)
-
Perchloric acid (PCA), 0.6 M
-
Potassium carbonate (K2CO3), 3 M
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: 100 mM potassium phosphate (B84403) buffer, pH 6.0, with a methanol (B129727) gradient
-
Adenylosuccinate standard
Procedure:
-
Homogenize the frozen tissue sample in ice-cold 0.6 M PCA.
-
Centrifuge the homogenate to pellet the protein precipitate.
-
Neutralize the supernatant with 3 M K2CO3 and centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate the nucleotides using a C18 column and a suitable mobile phase gradient.
-
Detect adenylosuccinate by its UV absorbance at 268 nm.
-
Quantify the adenylosuccinate concentration by comparing the peak area to that of a known standard.
Signaling Pathways and Logical Relationships
The metabolic pathways involving adenylosuccinic acid are interconnected with other crucial cellular processes. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: The Purine Nucleotide Cycle and its link to the TCA Cycle.
Caption: De Novo synthesis pathway of Adenosine Monophosphate (AMP).
Clinical Relevance and Therapeutic Potential
The importance of adenylosuccinic acid metabolism is underscored by the clinical consequences of its disruption.
Adenylosuccinate Lyase (ADSL) Deficiency
ADSL deficiency is a rare autosomal recessive metabolic disorder characterized by the accumulation of succinyladenosine (B8144472) and succinylaminoimidazole carboxamide riboside (SAICAr) in the urine and cerebrospinal fluid.[12] The clinical presentation is heterogeneous, ranging from severe neonatal encephalopathy to milder forms with psychomotor retardation and autistic features.[14] The exact pathophysiology is not fully understood but is thought to involve a combination of purine nucleotide depletion and the toxic effects of the accumulating substrates.[12] Therapeutic strategies have been explored, including dietary supplementation with uridine (B1682114) or S-adenosyl-l-methionine, but with limited success.[15][16][17]
Duchenne Muscular Dystrophy (DMD)
Interestingly, adenylosuccinic acid itself was investigated as a potential therapeutic agent for Duchenne Muscular Dystrophy (DMD) in the 1980s.[10] The rationale was based on the hypothesis that DMD involved a metabolic defect and that providing an intermediate of the purine nucleotide cycle could enhance energy production in the dystrophic muscle.[18] While these trials were ultimately discontinued, recent research has revisited the role of purine metabolism in DMD, suggesting that dysregulation of ADSS and ADSL may contribute to the pathology.[10] Pre-clinical studies have shown that adenylosuccinic acid treatment can ameliorate some of the pathological features in a mouse model of DMD.[19][20]
Other Therapeutic Applications
The role of adenylosuccinic acid as a signaling molecule is an emerging area of research. It has been shown to act as an insulin (B600854) secretagogue, suggesting a potential role in the management of type 2 diabetes.[21] Furthermore, the production of fumarate from adenylosuccinate links purine metabolism to the activation of the Nrf2 antioxidant response pathway, opening up possibilities for its use in conditions associated with oxidative stress.[18]
Conclusion
From its humble discovery as a fleeting intermediate in a complex biosynthetic pathway, adenylosuccinic acid has emerged as a molecule of profound metabolic and clinical importance. Its central role in the purine nucleotide cycle places it at the heart of cellular energy homeostasis, with direct connections to other fundamental metabolic pathways. The study of adenylosuccinic acid has not only provided insights into the intricate workings of cellular metabolism but has also opened avenues for understanding and potentially treating a range of human diseases. This technical guide serves as a foundational resource for researchers and clinicians, providing the necessary tools and knowledge to further explore the multifaceted world of adenylosuccinic acid and unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthesis of the purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE BIOSYNTHESIS AND INTERCONVERSION OF PURINES AND THEIR DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 7. The isolation of adenylosuccinate synthetase mutants in yeast by selection for constitutive behavior in pigmented strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The purine nucleotide cycle and its molecular defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 10. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenine nucleotide metabolism in contracting skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 13. Disruption of the purine nucleotide cycle by inhibition of adenylosuccinate lyase produces skeletal muscle dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medlink.com [medlink.com]
- 15. Adenylosuccinate Lyase Deficiency: Understanding the Genetic Basis, Clinical Features, and Therapeutic Approaches - DoveMed [dovemed.com]
- 16. Early diagnosis of adenylosuccinate lyase deficiency using a high-throughput screening method and a trial of oral S-adenosyl-l-methionine as a treatment method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 21. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenylosuccinic Acid Tetraammonium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid (ASA), an intermediate in the purine (B94841) nucleotide cycle, is a molecule of significant interest for its therapeutic potential in metabolic and neuromuscular diseases. This technical guide provides an in-depth overview of adenylosuccinic acid tetraammonium, including its chemical properties, molecular structure, and its role in biological pathways. Detailed experimental protocols for its investigation in preclinical models of Duchenne muscular dystrophy and in vitro assays for insulin (B600854) secretion are provided, alongside a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Chemical and Physical Properties
Adenylosuccinic acid is a purine ribonucleoside monophosphate. While the free acid has a specific CAS number, the tetraammonium salt is often used in research settings.
| Property | Value | Reference |
| CAS Number (Adenylosuccinic Acid) | 19046-78-7 | [1][2] |
| CAS Number (Tetraammonium Salt) | Unknown | [3] |
| Molecular Formula (Free Acid) | C₁₄H₁₈N₅O₁₁P | [1] |
| Molecular Weight (Free Acid) | 463.29 g/mol | [1] |
| Molecular Formula (Tetraammonium Salt) | C₁₄H₁₄N₅O₁₁P • 4NH₄ | [4] |
| Molecular Weight (Tetraammonium Salt) | 531.4 g/mol | [3][4] |
| Appearance | Crystalline solid | [4] |
| Solubility | PBS (pH 7.2): 10 mg/mL | [4] |
| Stability | ≥ 4 years when stored at -20°C | [4] |
| LD₅₀ (Acute Oral, Mice) | >5000 mg/kg | [5][6] |
Molecular Structure:
The molecular structure of adenylosuccinic acid consists of a purine base (adenine) linked to a ribose sugar, which is in turn attached to a phosphate (B84403) group. A succinate (B1194679) molecule is attached to the purine ring.
(Image of the molecular structure of adenylosuccinic acid would be placed here in a full whitepaper)
Biological Role and Signaling Pathway
Adenylosuccinic acid is a key intermediate in the purine nucleotide cycle (PNC), a metabolic pathway crucial for cellular energy homeostasis. The PNC is particularly active in tissues with high energy demands, such as skeletal muscle.
The central role of adenylosuccinic acid is in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). This process is vital for salvaging purines and maintaining the cellular energy charge. The synthesis and breakdown of adenylosuccinic acid are catalyzed by two key enzymes: adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL).
Below is a diagram illustrating the purine nucleotide cycle and the position of adenylosuccinic acid within this pathway.
Caption: The Purine Nucleotide Cycle showing the central role of Adenylosuccinic Acid.
Experimental Protocols
In Vivo Administration in a Murine Model of Duchenne Muscular Dystrophy
This protocol is based on studies investigating the therapeutic efficacy of adenylosuccinic acid in the mdx mouse model of Duchenne muscular dystrophy.[7]
Objective: To assess the effect of adenylosuccinic acid on muscle pathology and function in a preclinical model of Duchenne muscular dystrophy.
Materials:
-
This compound salt
-
mdx mice and wild-type control mice (e.g., C57BL/10)
-
Drinking water
-
Standard laboratory animal housing and care facilities
-
Equipment for histological and biochemical analysis of muscle tissue
Procedure:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound salt in the drinking water at a concentration of 3000 µg/mL.[7] Prepare fresh solutions regularly (e.g., weekly) to ensure stability.
-
Treatment Administration: Provide the adenylosuccinic acid-containing drinking water to the treatment group of mdx mice for a period of 8 weeks.[7] The control group of mdx mice and the wild-type mice should receive regular drinking water.
-
Monitoring: Monitor the animals' health, body weight, and water consumption throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice according to approved protocols and collect skeletal muscle tissues (e.g., tibialis anterior, gastrocnemius) for analysis.
-
Analysis: Perform histological analysis to assess muscle fiber size, number of centronucleated fibers, and fibrosis. Conduct biochemical assays to measure markers of muscle damage (e.g., creatine (B1669601) kinase) and mitochondrial function.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of Adenylosuccinic Acid in a DMD mouse model.
In Vitro Insulin Secretion Assay
This protocol is designed to evaluate the effect of adenylosuccinic acid on glucose-stimulated insulin secretion in pancreatic beta-cell lines (e.g., INS-1 832/13) or isolated pancreatic islets.[8][9]
Objective: To determine if adenylosuccinic acid modulates insulin secretion from pancreatic beta-cells.
Materials:
-
This compound salt
-
Pancreatic beta-cell line (e.g., INS-1 832/13) or isolated pancreatic islets
-
Cell culture medium and reagents
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
Insulin ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture the pancreatic beta-cells according to standard protocols. If using islets, isolate them from donor animals.
-
Pre-incubation: Wash the cells with a low-glucose KRB buffer (e.g., 2.5 mM glucose) and pre-incubate for 1-2 hours to establish a basal level of insulin secretion.[10]
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing:
-
Incubation: Incubate the cells for a defined period (e.g., 30-120 minutes) at 37°C.[9]
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content or cell number and compare the results between the different treatment groups.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on adenylosuccinic acid.
Table 1: In Vivo Efficacy in mdx Mouse Model of Duchenne Muscular Dystrophy [7]
| Parameter | Control (mdx) | ASA-Treated (mdx) | % Change |
| Centronucleated Fibers | High | Reduced | ↓ |
| Lipid Accumulation | Present | Reduced | ↓ |
| Connective Tissue Infiltration | Present | Reduced | ↓ |
| Muscle Ca²⁺ Content | High | Reduced | ↓ |
| Mitochondrial Viability | Low | Increased | ↑ |
| Superoxide Production | High | Reduced | ↓ |
Table 2: In Vitro Effects on Myoblasts and Pancreatic Beta-Cells
| Cell Type | Parameter | Concentration | Effect | Reference |
| Human Myoblasts | Viability | 10 nM - 1 mM | Increased | [5][11] |
| INS-1 832/13 Cells | Glucose-Induced Insulin Exocytosis | 10 µM | Increased | [3][4] |
Conclusion
This compound is a promising therapeutic candidate with a well-defined role in cellular metabolism. The data presented in this guide highlight its potential to ameliorate muscle pathology in Duchenne muscular dystrophy and to modulate insulin secretion. The provided experimental protocols offer a starting point for researchers to further investigate the pharmacological properties and therapeutic applications of this compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical benefits.
References
- 1. Adenylosuccinic acid | C14H18N5O11P | CID 447145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 7. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Synonyms for adenylosuccinic acid tetraammonium in scientific literature
Introduction
Adenylosuccinic acid tetraammonium, a salt of adenylosuccinic acid (ASA), is a pivotal intermediate in the purine (B94841) nucleotide cycle. This guide provides a comprehensive overview of its synonyms, biochemical roles, and experimental applications, with a focus on its therapeutic potential in Duchenne Muscular Dystrophy (DMD) and its function as an insulin (B600854) secretagogue. This document is intended for researchers, scientists, and drug development professionals.
Synonyms and Chemical Identifiers
In scientific literature, this compound is known by several names. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication.
| Synonym | Abbreviation | Source |
| Adenylosuccinate tetraammonium | - | MedChemExpress |
| Aspartyl adenylate tetraammonium | - | MedChemExpress |
| N-[9-(5-O-phosphono-β-D-ribofuranosyl)-9H-purin-6-yl]-L-aspartic acid, tetraammonium salt | - | Cayman Chemical[1] |
| Succinyl AMP | S-AMP | Cayman Chemical, PubChem[1][2] |
| Succinyladenosine monophosphoric Acid | - | Cayman Chemical[1] |
| Adenylosuccinate | ASA | Amsbio, MedChemExpress, Wikipedia[3][4][5] |
| Aspartyl Adenylate | - | Amsbio, PubChem[2][3] |
Biochemical Role and Signaling Pathways
Adenylosuccinic acid is a key metabolite in the purine nucleotide cycle, a critical pathway for cellular energy homeostasis, particularly in tissues with high energy demands like skeletal muscle and pancreatic β-cells.[6]
The Purine Nucleotide Cycle
The purine nucleotide cycle consists of three enzymatic reactions that interconvert adenosine (B11128) monophosphate (AMP) and inosine (B1671953) monophosphate (IMP). Adenylosuccinate synthetase (ADSS) catalyzes the formation of adenylosuccinate from IMP and aspartate, a reaction that requires GTP. Subsequently, adenylosuccinate lyase (ADSL) cleaves adenylosuccinate to produce AMP and fumarate.[7][8] Fumarate can then enter the Krebs cycle to generate ATP.[9]
Role in Insulin Secretion
Recent studies have identified adenylosuccinate as an insulin secretagogue.[10] Glucose metabolism in pancreatic β-cells leads to an increase in adenylosuccinate levels.[4] This rise in adenylosuccinate amplifies glucose-stimulated insulin secretion (GSIS). The proposed mechanism involves the activation of the deSUMOylating enzyme SENP1, which in turn enhances insulin granule exocytosis.[10]
Experimental Protocols
Amelioration of Duchenne Muscular Dystrophy in a Mouse Model
A study by Timpani et al. (2020) demonstrated the therapeutic potential of adenylosuccinic acid in the mdx mouse model of DMD.[1]
Methodology:
-
Animal Model: Dystrophin-deficient mdx mice and dystrophin-positive control (C57BL/10) mice were used.[1]
-
Treatment: Mice were treated with adenylosuccinic acid at a concentration of 3000 µg/mL administered in their drinking water for an 8-week period.[1]
-
Tissue Analysis: Following the treatment period, skeletal muscle (tibialis anterior and flexor digitorum brevis) was harvested for analysis.[1]
-
Histopathology: Muscle sections were stained with Hematoxylin and Eosin (H&E) to assess muscle damage, the number of centronucleated fibers, and connective tissue infiltration. Oil Red O staining was used to quantify lipid accumulation.[11]
-
Mitochondrial Function: Mitochondrial viability and superoxide (B77818) production were assessed in isolated flexor digitorum brevis fibers.[1]
-
In Vitro Studies: Immortalized human DMD myoblasts were also treated with adenylosuccinic acid to evaluate its direct effects on muscle cells.[1]
Investigation of Insulin Secretagogue Activity
Gooding et al. (2015) investigated the role of adenylosuccinate in glucose-stimulated insulin secretion.[4]
Methodology:
-
Cell Line: The INS-1-derived insulinoma cell line 832/13 was used.[4]
-
Metabolomics: Targeted LC-MS/MS was employed to measure changes in purine pathway intermediates, including adenylosuccinate, in response to glucose stimulation.[4]
-
Insulin Secretion Assays: Glucose-stimulated insulin secretion was measured in 832/13 cells and isolated rat and human pancreatic islets.[4][6]
-
Pharmacological and Molecular Manipulation: The effects of inhibiting adenylosuccinate synthase (ADSS) and adenylosuccinate lyase (ADSL) on adenylosuccinate levels and insulin secretion were examined.[4]
-
Patch-Clamp Electrophysiology: Adenylosuccinate was introduced directly into patch-clamped human β-cells and insulinoma cells to assess its effect on insulin granule exocytosis.[4]
Quantitative Data
The following tables summarize key quantitative findings from the cited literature.
Table 1: Effects of Adenylosuccinic Acid on Murine Duchenne Muscular Dystrophy [11]
| Parameter | Control (C57BL/10) | mdx (Untreated) | mdx + ASA (3000 µg/mL) |
| Centronucleated Fibers (%) | ~5% | ~65% | ~55% |
| Lipid Accumulation (Area %) | ~1% | ~14% | ~4% |
| Connective Tissue (Area %) | ~2% | ~12% | ~7% |
| Mitochondrial Viability (a.u.) | N/A | Lower | Higher |
| Superoxide Production (a.u.) | N/A | Higher | Lower |
Table 2: Adenylosuccinate Levels and Insulin Secretion [4]
| Condition | Change in S-AMP Levels | Impact on GSIS |
| High Glucose Stimulation (832/13 cells) | ~3.4-fold Increase | Amplified |
| Inhibition of ADSS or ADSL | Decrease | Impaired |
| Direct S-AMP Infusion (human β-cells) | N/A | Amplified |
Conclusion
This compound is a multi-faceted molecule with significant roles in cellular metabolism and signaling. Its ability to ameliorate the pathological features of Duchenne Muscular Dystrophy in preclinical models and to act as an insulin secretagogue highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and clinical applications of this compound. The provided diagrams of its associated signaling pathways serve as a visual aid to understand its complex biological functions. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into effective therapies.
References
- 1. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Adenylosuccinate is an insulin secretagogue derived from glucose-induced purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sustained physiologic hyperinsulinaemia and hyperglycaemia on insulin secretion and insulin sensitivity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux [bmbreports.org]
- 9. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Endogenous Production of Adenylosuccinic Acid in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid, a key intermediate in the purine (B94841) nucleotide cycle (PNC), plays a critical role in the energy metabolism of skeletal muscle. Its endogenous production is tightly regulated to maintain cellular energy homeostasis, particularly during periods of high metabolic demand such as strenuous exercise. This technical guide provides an in-depth overview of the biochemical pathways, regulatory mechanisms, and experimental protocols relevant to the study of adenylosuccinic acid in skeletal muscle. Quantitative data on metabolite concentrations and enzyme kinetics are summarized, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this vital metabolic process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of muscle physiology, metabolic disorders, and drug development.
Introduction
Skeletal muscle, a highly metabolic tissue, relies on a constant supply of adenosine (B11128) triphosphate (ATP) to fuel muscle contraction. During intense exercise, the rate of ATP hydrolysis can vastly exceed the capacity of oxidative phosphorylation to regenerate ATP. To buffer the cellular energy state, skeletal muscle utilizes several metabolic pathways, including the purine nucleotide cycle (PNC). The PNC is a cyclical series of reactions that converts adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP) and back to AMP. A crucial intermediate in this cycle is adenylosuccinic acid (adenylosuccinate).
The production of adenylosuccinic acid is catalyzed by the enzyme adenylosuccinate synthetase (ADSS), which condenses IMP with aspartate in a GTP-dependent reaction. Subsequently, adenylosuccinate is cleaved by adenylosuccinate lyase (ADSL) to yield AMP and fumarate (B1241708). This process is not only vital for replenishing the adenine (B156593) nucleotide pool but also serves an anaplerotic function by supplying fumarate to the tricarboxylic acid (TCA) cycle, thereby enhancing aerobic energy production.[1]
Dysregulation of adenylosuccinic acid metabolism is implicated in several myopathies, highlighting its importance in muscle function and health.[2] A thorough understanding of its endogenous production is therefore essential for the development of therapeutic strategies targeting metabolic dysfunction in skeletal muscle.
Biochemical Pathway of Adenylosuccinic Acid Production
The synthesis of adenylosuccinic acid is a key step within the purine nucleotide cycle. The cycle consists of three enzymatic reactions that occur in the cytosol of skeletal muscle cells.[3]
-
AMP Deamination: The cycle is initiated by the deamination of AMP to IMP and ammonia (B1221849) (NH3), a reaction catalyzed by AMP deaminase (AMPD).
-
Adenylosuccinate Synthesis: IMP is then converted to adenylosuccinate through the action of adenylosuccinate synthetase (ADSS). This reaction utilizes aspartate and guanosine (B1672433) triphosphate (GTP) as co-substrates. In vertebrates, two isozymes of ADSS exist: ADSS1, which is predominantly expressed in muscle tissues, and ADSS2, which is more ubiquitous.[4]
-
Adenylosuccinate Cleavage: Finally, adenylosuccinate lyase (ADSL) cleaves adenylosuccinate to regenerate AMP and produce fumarate.
The net effect of one turn of the cycle is the deamination of aspartate to fumarate and ammonia, with the regeneration of AMP and the hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi).
Diagram of the Purine Nucleotide Cycle
Caption: The Purine Nucleotide Cycle in Skeletal Muscle.
Quantitative Data
The concentrations of purine nucleotide cycle intermediates and the kinetic properties of its enzymes are critical determinants of the flux through this pathway. The following tables summarize key quantitative data from studies on skeletal muscle.
Table 1: Metabolite Concentrations in Skeletal Muscle
| Metabolite | Resting Muscle (nmol/g wet weight) | Exercised Muscle (nmol/g wet weight) | Reference |
| ATP | 5.0 - 6.0 | 3.0 - 4.0 | [5] |
| ADP | 0.7 - 0.9 | 1.0 - 1.5 | [5] |
| AMP | 0.02 - 0.04 | 0.1 - 0.5 | [5] |
| IMP | < 0.1 | 1.0 - 3.0 | [5] |
| Adenylosuccinate | Undetectable | 0.02 - 0.1 | [5] |
Table 2: Kinetic Properties of Purine Nucleotide Cycle Enzymes in Skeletal Muscle
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/g tissue) | Reference |
| Adenylosuccinate Synthetase (Rat) | IMP | 70 | 1.5 | |
| Aspartate | 250 | |||
| GTP | 38 | |||
| Adenylosuccinate Lyase (Human) | Adenylosuccinate | 5 - 10 | 10 - 20 |
Regulation of Adenylosuccinic Acid Production
The endogenous production of adenylosuccinic acid is tightly regulated by the energetic status of the muscle cell and various signaling pathways.
Allosteric Regulation
The activity of the purine nucleotide cycle enzymes is allosterically regulated by the concentrations of adenine nucleotides. A decrease in the ATP/ADP ratio, indicative of a high energy demand, activates AMP deaminase, leading to an increase in IMP production. The increased availability of IMP, in turn, drives the synthesis of adenylosuccinate by ADSS.[6]
Signaling Pathways
AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is a key energy sensor in skeletal muscle that is activated by an increase in the AMP/ATP ratio. Activated AMPK initiates a cascade of events aimed at restoring cellular energy levels. While a direct phosphorylation of PNC enzymes by AMPK has not been definitively established, AMPK activation is closely associated with increased flux through the PNC during exercise.[7][8]
Calcium Signaling: Muscle contraction is triggered by an increase in intracellular calcium concentration. Calcium signaling pathways, in conjunction with the changes in energy status, are thought to play a role in coordinating the metabolic response to exercise, including the activation of the purine nucleotide cycle.[9]
Diagram of Regulatory Signaling Pathways
Caption: Regulation of Adenylosuccinic Acid Production.
Experimental Protocols
Accurate measurement of adenylosuccinic acid and the activity of the enzymes involved in its production is crucial for studying its role in skeletal muscle.
Quantification of Adenylosuccinic Acid and Other Purine Nucleotides by HPLC
This protocol describes the extraction and analysis of purine nucleotides from skeletal muscle tissue using high-performance liquid chromatography (HPLC).
Materials:
-
Skeletal muscle tissue
-
Liquid nitrogen
-
Perchloric acid (PCA), 0.6 M
-
Potassium carbonate (K2CO3), 2 M
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase A: 0.1 M KH2PO4, pH 6.0
-
Mobile phase B: 100% Methanol
-
Standards for ATP, ADP, AMP, IMP, and adenylosuccinic acid
Procedure:
-
Tissue Collection and Freezing: Immediately freeze skeletal muscle biopsies in liquid nitrogen to halt metabolic activity.
-
Homogenization and Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in ice-cold 0.6 M PCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Neutralization:
-
Neutralize the acidic extract by adding 2 M K2CO3 dropwise until the pH reaches 6.0-7.0. The formation of a white precipitate (KClO4) will occur.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the neutralized supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto a C18 column.
-
Elute the nucleotides using a gradient of mobile phase B in mobile phase A. A typical gradient might be 0-20% B over 20 minutes.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the concentration of each nucleotide by comparing the peak area to a standard curve generated with known concentrations of the standards.
-
Diagram of HPLC Analysis Workflow
Caption: Workflow for Purine Nucleotide Analysis by HPLC.
Adenylosuccinate Synthetase (ADSS) Activity Assay
This spectrophotometric assay measures the activity of ADSS in skeletal muscle homogenates by monitoring the formation of adenylosuccinate. As adenylosuccinate itself does not have a distinct absorbance change from its substrates, this is a coupled assay.
Principle: The production of adenylosuccinate by ADSS is coupled to its immediate conversion to AMP and fumarate by an excess of exogenous adenylosuccinate lyase (ADSL). The formation of fumarate, which has a double bond, can be monitored by the increase in absorbance at 240 nm.
Materials:
-
Skeletal muscle tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2)
-
IMP solution (10 mM)
-
Aspartate solution (100 mM)
-
GTP solution (10 mM)
-
Purified adenylosuccinate lyase (ADSL) (e.g., from a commercial source)
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Tissue Homogenization:
-
Homogenize fresh or frozen skeletal muscle tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Use the supernatant (cytosolic fraction) for the enzyme assay.
-
-
Assay Mixture Preparation:
-
In a quartz cuvette, prepare the reaction mixture containing:
-
Assay buffer
-
IMP (final concentration, e.g., 0.5 mM)
-
Aspartate (final concentration, e.g., 10 mM)
-
GTP (final concentration, e.g., 0.2 mM)
-
Excess purified ADSL
-
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the muscle tissue supernatant.
-
Immediately monitor the increase in absorbance at 240 nm for 5-10 minutes.
-
The rate of increase in absorbance is proportional to the ADSS activity.
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM⁻¹cm⁻¹).
-
Express the activity as µmol of adenylosuccinate produced per minute per mg of protein.
-
Adenylosuccinate Lyase (ADSL) Activity Assay
This direct spectrophotometric assay measures the activity of ADSL in skeletal muscle homogenates by monitoring the decrease in absorbance of adenylosuccinate.
Materials:
-
Skeletal muscle tissue
-
Homogenization buffer (as for ADSS assay)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Adenylosuccinate solution (1 mM)
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Tissue Homogenization:
-
Prepare the muscle tissue supernatant as described for the ADSS assay.
-
-
Assay Mixture Preparation:
-
In a quartz cuvette, prepare the reaction mixture containing:
-
Assay buffer
-
Adenylosuccinate (final concentration, e.g., 0.1 mM)
-
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the muscle tissue supernatant.
-
Immediately monitor the decrease in absorbance at 280 nm for 5 minutes. The decrease in absorbance is due to the conversion of adenylosuccinate to AMP and fumarate.
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the difference in the molar extinction coefficients of adenylosuccinate and its products at 280 nm.
-
Express the activity as µmol of adenylosuccinate consumed per minute per mg of protein.
-
Conclusion
The endogenous production of adenylosuccinic acid is a cornerstone of skeletal muscle energy metabolism, intricately linked to the purine nucleotide cycle. Its synthesis and degradation are tightly regulated to ensure cellular energetic demands are met, particularly during physiological stress such as exercise. The methodologies outlined in this guide provide a framework for the quantitative analysis of adenylosuccinic acid and the enzymes responsible for its turnover. A deeper understanding of these processes, facilitated by robust experimental approaches, is paramount for elucidating the pathophysiology of muscle disorders and for the rational design of novel therapeutic interventions. Further research into the complex signaling networks that govern the purine nucleotide cycle will undoubtedly uncover new targets for promoting muscle health and performance.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 4. Molecular cloning and characterization of a novel muscle adenylosuccinate synthetase, AdSSL1, from human bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Control of the purine nucleotide cycle in extracts of rat skeletal muscle: effects of energy state and concentrations of cycle intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of AMPK in skeletal muscle metabolic regulation and adaptation in relation to exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of AMP-activated protein kinase and calcineurin on metabolic networks in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenylosuccinic Acid Tetraammonium: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylosuccinic acid (ASA), an endogenous intermediate of the purine (B94841) nucleotide cycle, has emerged as a molecule of significant interest for its potential therapeutic applications, particularly in the context of neuromuscular disorders. This technical guide provides a comprehensive overview of the current understanding of adenylosuccinic acid tetraammonium, focusing on its mechanism of action, preclinical evidence, and historical clinical investigations. We delve into the molecular pathways influenced by ASA, present quantitative data from key studies in a structured format, and provide detailed experimental protocols to facilitate further research and development. This document aims to serve as a foundational resource for scientists and drug development professionals exploring the therapeutic utility of this promising compound.
Introduction
Adenylosuccinic acid is a purine ribonucleoside monophosphate that plays a crucial role in cellular energy metabolism.[1][2] It is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase and is subsequently cleaved by adenylosuccinate lyase to form adenosine (B11128) monophosphate (AMP) and fumarate.[3][4][5] This process is a key part of the purine nucleotide cycle, which is vital for maintaining cellular energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle.
The therapeutic potential of this compound first gained attention in the 1980s through the work of Dr. Charles A. Bonsett, who investigated its use in patients with Duchenne Muscular Dystrophy (DMD).[2][3][6] These early clinical studies suggested that ASA was safe and could potentially slow the progression of the disease.[6][7] More recent preclinical studies have revitalized interest in ASA, providing further evidence for its beneficial effects in animal models of DMD and elucidating its potential mechanisms of action.[3][8][9]
Mechanism of Action
The therapeutic effects of this compound are believed to be multifactorial, stemming from its central role in the purine nucleotide cycle and the downstream effects of its metabolic products. The primary proposed mechanisms include:
-
Enhancement of Cellular Energy Metabolism: By contributing to the pool of AMP, ASA can help regenerate ATP, the primary energy currency of the cell. The production of fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, further boosts mitochondrial respiration and ATP production.[3][4][5]
-
Activation of the Nrf2 Antioxidant Pathway: Fumarate, a product of ASA metabolism, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the expression of a wide range of cytoprotective genes, helping to mitigate oxidative stress, which is a key pathological feature of DMD.
-
Modulation of the HCAR2 Receptor: Fumarate can also act as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G-protein coupled receptor.[1] Activation of HCAR2 has been shown to have anti-inflammatory effects, which may also contribute to the therapeutic benefits of ASA in inflammatory conditions like DMD.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by adenylosuccinic acid and its metabolites.
Caption: The Purine Nucleotide Cycle involving Adenylosuccinic Acid.
Caption: Nrf2 Pathway Activation by ASA-derived Fumarate.
Preclinical Data in Duchenne Muscular Dystrophy
Recent preclinical studies using the mdx mouse model of DMD have provided significant quantitative data supporting the therapeutic potential of this compound.
Table 1: Effects of Adenylosuccinic Acid on Muscle Histopathology in mdx Mice
| Parameter | Control (mdx untreated) | ASA-treated (mdx) | Percentage Change | Reference |
| Centronucleated Fibers (%) | ~60% | ~40% | ~33% reduction | [3][8][9] |
| Muscle Damage Area (%) | ~15% | ~5% | ~67% reduction | [3][8][9] |
| Lipid Accumulation (arbitrary units) | High | Significantly Reduced | Not quantified | [3][8][9] |
| Connective Tissue Infiltration (%) | Increased | Significantly Reduced | Not quantified | [3][8][9] |
Table 2: Effects of Adenylosuccinic Acid on Mitochondrial Function in mdx Mice
| Parameter | Control (mdx untreated) | ASA-treated (mdx) | Observation | Reference |
| Mitochondrial Viability (%) | Lower | Increased | Improved mitochondrial health | [3][8][9] |
| Superoxide (B77818) Production (arbitrary units) | High | Reduced | Decreased oxidative stress | [3][8][9] |
Clinical Investigations in Duchenne Muscular Dystrophy
Clinical trials of adenylosuccinic acid in DMD patients were conducted in the 1980s. While detailed publications of these trials are limited, reports from this era suggest the following:
Table 3: Summary of Early Clinical Trial Findings for Adenylosuccinic Acid in DMD
| Parameter | Observation | Reference |
| Safety | Well-tolerated with no significant adverse effects reported. | [2][6][7] |
| Serum Creatine Kinase (CK) Levels | Attenuated levels, suggesting reduced muscle damage. | [10][11] |
| Disease Progression | Reports suggested a slowing of disease progression, though quantitative data is scarce. | [6][7] |
It is important to note that these trials were conducted before the discovery of the dystrophin gene and modern clinical trial standards. Further well-controlled clinical studies are necessary to definitively establish the efficacy of ASA in DMD patients.
Experimental Protocols
Preclinical in vivo Efficacy Study in mdx Mice
This protocol is based on the methodology described by Timpani et al. (2020).[8]
Caption: Workflow for preclinical evaluation of ASA in mdx mice.
Detailed Methodology:
-
Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and age-matched wild-type controls (C57BL/10ScSnJ) are used.
-
Treatment: At 4 weeks of age, mice are randomly assigned to treatment or control groups. The treatment group receives this compound dissolved in their drinking water at a concentration of 3000 µg/mL. The control group receives regular drinking water.
-
Duration: The treatment period is 8 weeks.
-
Monitoring: Body weight and water consumption are monitored weekly.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) are harvested.
-
Histological Analysis: Muscle samples are frozen in isopentane (B150273) cooled in liquid nitrogen. Cryosections (10 µm) are stained with Hematoxylin and Eosin (H&E) to assess general morphology, centronucleated fibers, and areas of necrosis. Oil Red O staining is used to visualize lipid accumulation.
-
Mitochondrial Function: Freshly isolated muscle fibers are used for mitochondrial function assays, such as measuring mitochondrial membrane potential with a fluorescent dye (e.g., TMRM) to assess viability and superoxide production with a fluorescent probe (e.g., MitoSOX).
-
Biochemical Analysis: Muscle tissue is processed to measure calcium content using atomic absorption spectroscopy.
-
Data Analysis: Quantitative data from histology and functional assays are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare treated and untreated groups.
In vitro Myoblast Viability Assay
Caption: Workflow for in vitro myoblast viability assay with ASA.
Detailed Methodology:
-
Cell Culture: Immortalized human DMD myoblasts are cultured in appropriate growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The growth medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 10 nM to 1 mM) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or Crystal Violet staining.
-
Measurement: The absorbance is read using a plate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and dose-response curves are generated to determine the IC50 or EC50 values, if applicable.
Future Directions and Conclusion
This compound represents a promising therapeutic candidate with a multi-faceted mechanism of action that addresses key pathological features of Duchenne Muscular Dystrophy, including impaired energy metabolism, oxidative stress, and inflammation. The robust preclinical data, coupled with the historical evidence of its safety in humans, provides a strong rationale for its further development.
Future research should focus on:
-
Well-designed, placebo-controlled clinical trials to definitively establish the efficacy and optimal dosing of ASA in DMD patients.
-
Exploration of its therapeutic potential in other neuromuscular and metabolic diseases characterized by mitochondrial dysfunction and oxidative stress.
-
Further elucidation of its molecular mechanisms of action , including the specific downstream targets of Nrf2 and HCAR2 activation in muscle tissue.
-
Development of optimized formulations to enhance its bioavailability and therapeutic index.
References
- 1. Histological parameters for the quantitative assessment of muscular dystrophy in the mdx-mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurements used in clinical trials for Duchenne muscular dystrophy – an overview | Sarepta Therapeutics [sarepta.com]
- 3. Clinical outcome measures for trials in Duchenne muscular dystrophy: report from International Working Group meetings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessment of muscle strength in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dystrophin connection--ATP? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Adenylosuccinic Acid in Duchenne Muscular Dystrophy Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal, X-linked genetic disorder characterized by the absence of the dystrophin protein. This leads to progressive muscle degeneration, chronic inflammation, and fibrosis. The pathology of DMD is complex, involving multiple interconnected pathways that contribute to muscle damage. Recent research has highlighted the therapeutic potential of adenylosuccinic acid (ASA), a key metabolite in the purine (B94841) nucleotide cycle (PNC), in ameliorating the pathological features of DMD. This technical guide provides an in-depth overview of the role of ASA in DMD, focusing on its impact on cellular metabolism, signaling pathways, and histopathology. The information presented herein is based on preclinical studies and is intended to inform further research and drug development efforts in the field of DMD therapeutics.
Core Pathophysiology of Duchenne Muscular Dystrophy
The absence of dystrophin at the sarcolemma in DMD muscle fibers leads to a cascade of detrimental events. The structural instability of the muscle membrane results in increased permeability and a chronic influx of calcium (Ca2+) into the sarcoplasm[1][2][3][4]. This sustained elevation in intracellular Ca2+ triggers a number of downstream pathological processes, including the activation of proteases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS)[5]. The resulting oxidative stress and chronic inflammation contribute significantly to myofiber necrosis and the progressive replacement of muscle tissue with fibrotic and adipose tissue[5].
Adenylosuccinic Acid and the Purine Nucleotide Cycle
Adenylosuccinic acid is an essential intermediate in the purine nucleotide cycle (PNC), a metabolic pathway crucial for maintaining energy homeostasis in skeletal muscle, particularly during periods of high energy demand[6][7]. The PNC consists of three key enzymatic reactions that interconvert purine nucleotides. One of the central roles of this cycle is to replenish the pool of adenine (B156593) nucleotides (ATP, ADP, and AMP) and to anaplerotically supply the tricarboxylic acid (TCA) cycle with fumarate[6]. In the context of DMD, where energy metabolism is compromised, enhancing the activity of the PNC through the administration of ASA has emerged as a potential therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of adenylosuccinic acid (ASA) treatment in the mdx mouse model of Duchenne muscular dystrophy.
Table 1: Effects of Adenylosuccinic Acid on Histopathology of the Tibialis Anterior in mdx Mice [8]
| Parameter | Control | Control + ASA | mdx | mdx + ASA |
| Damaged Area (%) | 1.2 ± 0.3 | 1.1 ± 0.2 | 15.6 ± 2.1 | 8.9 ± 1.5 |
| Centronucleated Fibers (%) | 2.1 ± 0.5 | 2.3 ± 0.4 | 45.3 ± 3.7 | 30.1 ± 2.9 |
| Lipid Accumulation (AU) | 0.5 ± 0.1 | 0.6 ± 0.1 | 3.2 ± 0.5 | 1.8 ± 0.3 |
| Connective Tissue (%) | 3.5 ± 0.6 | 3.8 ± 0.5 | 12.1 ± 1.8 | 6.5 ± 1.1 |
| Calcium Content (nmol/mg) | 2.5 ± 0.4 | 2.7 ± 0.3 | 8.9 ± 1.2 | 4.6 ± 0.8* |
*Statistically significant difference compared to untreated mdx mice. Data are presented as mean ± standard error of the mean. AU = Arbitrary Units.
Table 2: Effects of Adenylosuccinic Acid on Mitochondrial Function [8]
| Parameter | Cell/Fiber Type | Control | Control + ASA | mdx / DMD | mdx / DMD + ASA |
| Mitochondrial Viability (%) | mdx FDB Fibers | - | - | 100 | 125 |
| Superoxide Production (AU) | Human DMD Myoblasts | - | - | 100 | 75 |
*Statistically significant difference compared to untreated mdx/DMD cells/fibers. Data are presented as a percentage of the untreated mdx/DMD group. FDB = Flexor Digitorum Brevis. AU = Arbitrary Units.
Key Signaling Pathways
The therapeutic effects of adenylosuccinic acid in the context of Duchenne muscular dystrophy are believed to be mediated through its influence on key signaling pathways, primarily the Purine Nucleotide Cycle and the Nrf2 antioxidant response pathway.
Adenylosuccinic Acid in the Purine Nucleotide Cycle and Energy Metabolism
The administration of ASA directly feeds into the Purine Nucleotide Cycle. Within the cell, adenylosuccinate lyase (ADSL) converts ASA into adenosine (B11128) monophosphate (AMP) and fumarate. The increase in AMP can contribute to the regeneration of ATP, the primary energy currency of the cell. The co-product, fumarate, is an intermediate of the Tricarboxylic Acid (TCA) cycle, and its increased availability can enhance mitochondrial respiration and ATP production. This boosting of cellular energy metabolism is particularly relevant in the energy-deficient environment of dystrophic muscle.
Fumarate-Mediated Nrf2 Activation
A key downstream effect of ASA metabolism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Fumarate, produced from ASA, acts as a signaling molecule that stabilizes Nrf2. Under normal conditions, Nrf2 is targeted for degradation by Keap1. Fumarate can modify cysteine residues on Keap1, leading to the dissociation and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes. This leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to counteract the oxidative stress prevalent in DMD.
Integrated Signaling Pathway in DMD Pathology and ASA Intervention
The following diagram provides a comprehensive overview of the pathological cascade in Duchenne muscular dystrophy and illustrates the key intervention points of adenylosuccinic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Absence of Dystrophin Disrupts Skeletal Muscle Signaling: Roles of Ca2+, Reactive Oxygen Species, and Nitric Oxide in the Development of Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dysregulation of Calcium Handling in Duchenne Muscular Dystrophy-Associated Dilated Cardiomyopathy: Mechanisms and Experimental Therapeutic Strategies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The purine nucleotide cycle in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Role of Adenylosuccinic Acid in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the emerging role of adenylosuccinic acid (ASA), also known as adenylosuccinate (S-AMP), as a significant signaling molecule in the regulation of insulin (B600854) secretion. Traditionally viewed as an intermediate in the purine (B94841) nucleotide cycle (PNC), recent evidence has elevated S-AMP to a key metabolic coupling factor that links glucose metabolism within pancreatic β-cells to the amplification of insulin granule exocytosis. This document synthesizes the current understanding of the signaling pathways involved, presents quantitative data from key experimental findings in structured tables, and provides detailed methodologies for the crucial experiments that have elucidated this novel function of S-AMP. The information herein is intended to serve as a comprehensive resource for researchers in diabetology, metabolic diseases, and drug development, offering insights into a promising new target for therapeutic interventions aimed at enhancing β-cell function.
Introduction
Pancreatic β-cell failure, characterized by inadequate glucose-stimulated insulin secretion (GSIS), is a central feature of type 2 diabetes (T2D). While the canonical pathway of GSIS, initiated by an increase in the ATP/ADP ratio and subsequent closure of KATP channels, is well-established, the mechanisms that amplify and sustain insulin release are less understood. Recent metabolomic studies have identified adenylosuccinate (S-AMP), an intermediate of the purine nucleotide cycle, as a novel insulin secretagogue.[1][2]
Signaling Pathway of Adenylosuccinate-Mediated Insulin Secretion
The synthesis of S-AMP in pancreatic β-cells is intricately linked to glucose metabolism. Glucose uptake and glycolysis lead to changes in the levels of purine pathway intermediates. Specifically, glucose stimulation results in a decrease in inosine (B1671953) monophosphate (IMP) and a corresponding increase in S-AMP.[1] This conversion is catalyzed by adenylosuccinate synthase (ADSS). S-AMP is subsequently converted to AMP and fumarate (B1241708) by adenylosuccinate lyase (ADSL).
The signaling role of S-AMP in insulin secretion is downstream of its synthesis and appears to be independent of the canonical KATP channel pathway. Instead, S-AMP acts as an amplifying signal that enhances the efficacy of Ca2+-dependent exocytosis. The key effector of this pathway has been identified as the sentrin/SUMO-specific protease 1 (SENP1).[1] In β-cells, insulin granule exocytosis is tonically inhibited by the SUMOylation of key proteins. S-AMP, through a yet-to-be-fully-elucidated mechanism, promotes the deSUMOylating activity of SENP1.[1] This deSUMOylation relieves the inhibition of exocytosis, leading to an amplification of insulin secretion. This pathway is particularly significant as S-AMP has been shown to rescue impaired exocytosis in β-cells from human donors with T2D.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of adenylosuccinate in insulin secretion. The data is primarily derived from experiments on the 832/13 rat insulinoma cell line and primary human and rat islets.
| Table 1: Effect of Glucose on Purine Metabolite Levels in 832/13 Cells | |
| Metabolite | Fold Change (12 mM Glucose vs. 2.5 mM Glucose) |
| Inosine Monophosphate (IMP) | ↓ 77% |
| Adenylosuccinate (S-AMP) | ↑ (Significant Increase) |
| Data adapted from Gooding et al., 2015.[1] |
| Table 2: Impact of ADSS and ADSL Inhibition on Insulin Secretion and S-AMP Levels | ||
| Experiment | Condition | Effect |
| siRNA Knockdown of ADSS2 in 832/13 cells | 12 mM Glucose | ↓ 38% decrease in insulin secretion |
| Alanosine (ADSS inhibitor) treatment of 832/13 cells | 20 µg/mL | ↓ 52% decrease in S-AMP levels |
| siRNA Knockdown of ADSL in 832/13 cells | 12 mM Glucose | ↓ ~50% decrease in insulin secretion |
| ↑ Significant increase in S-AMP levels | ||
| Data adapted from Gooding et al., 2015.[1] |
| Table 3: Effect of S-AMP on Insulin Granule Exocytosis | ||
| Cell Type | Condition | Effect on Exocytosis |
| 832/13 cells | 10 µM S-AMP (via patch pipette) | ↑ 2.9-fold amplification |
| Human β-cells (non-diabetic) | 10 µM S-AMP (via patch pipette) | ↑ Significant amplification |
| Human β-cells (T2D donor) | 10 µM S-AMP (via patch pipette) | ↑ ~2.5-fold amplification (rescues defect) |
| Data adapted from Gooding et al., 2015.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, primarily based on the procedures described by Gooding et al. (2015).
Cell Culture and Islet Handling
-
832/13 Rat Insulinoma Cells: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1 mM sodium pyruvate, 10 mM HEPES, and 0.05 mM β-mercaptoethanol.
-
Primary Islets: Human and rat islets are cultured in RPMI-1640 medium containing 5.5 mM glucose and supplemented with 10% FBS and antibiotics.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Pre-incubation: Islets or cells are pre-incubated for 2 hours in Krebs-Ringer bicarbonate (KRB) buffer containing 2.5 mM glucose.
-
Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either basal (2.5 mM) or stimulatory (12 mM or 16.7 mM) glucose concentrations.
-
Incubation: Cells are incubated for 1-2 hours at 37°C.
-
Sample Collection: The supernatant is collected for the measurement of secreted insulin.
-
Insulin Measurement: Insulin concentrations are determined using a radioimmunoassay (RIA) or ELISA kit.
Metabolite Extraction and LC-MS/MS Analysis
-
Quenching: After the GSIS assay, the buffer is aspirated, and cells are washed with ice-cold saline. Metabolism is quenched by adding liquid nitrogen.
-
Extraction: Metabolites are extracted using a chilled solvent, typically a mixture of methanol, acetonitrile, and water.
-
Analysis: The extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify purine pathway intermediates.
siRNA-Mediated Gene Silencing
-
Transfection: 832/13 cells are transfected with siRNA duplexes targeting ADSS1, ADSS2, or ADSL using a suitable transfection reagent. A non-targeting siRNA is used as a control.
-
Incubation: Cells are incubated for 48-72 hours to allow for gene knockdown.
-
Verification: Knockdown efficiency is verified by quantitative real-time PCR (qRT-PCR).
-
Functional Assays: Transfected cells are then used for GSIS or metabolite profiling experiments.
Patch-Clamp Electrophysiology for Exocytosis Measurement
-
Cell Preparation: Islets are dispersed into single cells and plated on coverslips.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on identified β-cells.
-
Pipette Solution: The intracellular pipette solution contains the desired concentration of S-AMP (e.g., 10 µM).
-
Measurement of Exocytosis: Exocytosis is measured as changes in membrane capacitance in response to a train of depolarizing pulses.
Conclusion and Future Directions
The identification of adenylosuccinic acid as a metabolic secretagogue represents a significant advancement in our understanding of pancreatic β-cell function. The S-AMP/SENP1 signaling axis provides a novel KATP channel-independent mechanism for the amplification of insulin secretion. This pathway not only contributes to normal glucose homeostasis but also presents a promising target for therapeutic intervention in type 2 diabetes, as evidenced by the ability of S-AMP to rescue dysfunctional exocytosis in diabetic β-cells.
Future research in this area should focus on several key aspects:
-
Upstream Regulation: Elucidating the precise metabolic signals originating from glucose metabolism that regulate the activity of adenylosuccinate synthase (ADSS).
-
Mechanism of SENP1 Activation: Determining the direct mechanism by which S-AMP activates SENP1 and identifying the full spectrum of SUMOylated proteins in the exocytotic machinery that are targeted by SENP1.
-
Pharmacological Modulation: Developing small molecule activators of the S-AMP synthesis pathway or mimetics of S-AMP that could be used to enhance insulin secretion in a glucose-dependent manner.
A thorough understanding of this pathway will undoubtedly pave the way for innovative therapeutic strategies to combat the growing epidemic of type 2 diabetes.
References
The Function of Adenylosuccinate in Purine Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Purine (B94841) metabolism, encompassing both de novo synthesis and salvage pathways, is fundamental to cellular life, providing the necessary building blocks for nucleic acids, energy currency, and signaling molecules. Within this intricate network, adenylosuccinate (also known as succinyl-adenosine monophosphate or S-AMP) emerges as a critical intermediate, bridging the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). This conversion is a pivotal step shared by the terminal stage of the de novo synthesis pathway and the purine nucleotide cycle, a key salvage mechanism. This technical guide provides an in-depth exploration of the biochemical function of adenylosuccinate, the kinetics of the enzymes that govern its metabolism—adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL)—and the profound clinical implications of defects in this pathway. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to Purine Metabolism
Cells maintain their purine nucleotide pools through two primary routes: the de novo synthesis pathway and the salvage pathways.[1]
-
De Novo Synthesis: This energy-intensive pathway constructs purine rings from simpler precursors, such as amino acids, bicarbonate, and formate, culminating in the synthesis of IMP.[2] This pathway is crucial during active cell proliferation when the demand for purines is high.[1]
-
Salvage Pathways: These pathways are more energy-efficient, recycling purine bases and nucleosides derived from the catabolism of nucleic acids to regenerate nucleotides.[1][3] The purine nucleotide cycle (PNC) is a specialized salvage pathway that interconverts purine nucleotides to maintain cellular energy homeostasis and anaplerotic flux.[4][5]
Adenylosuccinate is a key metabolite that sits (B43327) at the crossroads of these processes. Its formation and subsequent cleavage constitute the final two steps in the synthesis of AMP from the central precursor, IMP.[6]
The Biochemical Role of Adenylosuccinate
Adenylosuccinate is an intermediate in a two-step reaction sequence that converts IMP to AMP. This process is essential for balancing the pools of adenine (B156593) and guanine (B1146940) nucleotides and is a component of both de novo synthesis and the purine nucleotide cycle.[7][8]
Step 1: Synthesis of Adenylosuccinate
The first committed step in AMP synthesis from IMP is the formation of adenylosuccinate. This reaction is catalyzed by adenylosuccinate synthetase (ADSS) (EC 6.3.4.4).[9] The reaction requires IMP, the amino acid L-aspartate, and energy in the form of guanosine (B1672433) triphosphate (GTP).[6][9]
Reaction: IMP + Aspartate + GTP → Adenylosuccinate + GDP + Pi
ADSS activity is a critical regulatory point. In vertebrates, two isozymes exist: one is involved in de novo synthesis and the other, a muscle-specific isozyme, is a key component of the purine nucleotide cycle.[9][10]
Step 2: Conversion to AMP
Adenylosuccinate is subsequently cleaved by adenylosuccinate lyase (ADSL) (EC 4.3.2.2), also known as adenylosuccinase, to produce AMP and fumarate (B1241708).[11]
Reaction: Adenylosuccinate → AMP + Fumarate
This reaction is a non-hydrolytic elimination. The fumarate produced can enter the tricarboxylic acid (TCA) cycle, thus linking purine nucleotide metabolism directly with central carbon metabolism and cellular respiration.[4] This link is particularly important in tissues with high energy demands, such as skeletal muscle.[5]
ADSL is a unique enzyme in purine metabolism as it catalyzes two distinct, non-sequential steps: the conversion of adenylosuccinate to AMP and an earlier step in the de novo pathway, the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR).[7][12]
Adenylosuccinate in Metabolic Pathways
The conversion of IMP to AMP via adenylosuccinate is a central junction in purine metabolism, most notably within the Purine Nucleotide Cycle (PNC).
The Purine Nucleotide Cycle (PNC)
The PNC is a cyclic pathway consisting of three enzymes: AMP deaminase, ADSS, and ADSL.[5] This cycle is highly active in skeletal muscle and brain and serves several key functions:
-
Anaplerosis: It replenishes TCA cycle intermediates by producing fumarate.[12]
-
Energy Homeostasis: It helps maintain the ATP/AMP ratio during periods of high energy expenditure.[4]
-
Ammonia Buffering: The deamination of AMP to IMP can buffer ammonia.[4]
Adenylosuccinate is a transient but essential intermediate within this cycle, representing the "re-amination" phase that regenerates AMP from IMP.
De Novo Purine Synthesis
The synthesis of AMP from IMP via adenylosuccinate is also the final stage of the de novo purine synthesis pathway. The de novo pathway generates IMP from phosphoribosyl pyrophosphate (PRPP) through a ten-step process.[8] The enzymes ADSS and ADSL then complete the synthesis of AMP. Therefore, adenylosuccinate is the penultimate intermediate in the de novo formation of AMP.
Quantitative Data and Enzyme Kinetics
The activities of ADSS and ADSL are tightly regulated. Understanding their kinetic parameters is crucial for modeling metabolic flux and for designing targeted inhibitors.
| Enzyme | Organism/System | Substrate | Km | Vmax | Inhibitor | Ki | Reference |
| ADSS | E. coli (model) | GTP | 0.023 mM | 1.35x10-3 mM/min | GDP | 8x10-3 mM | [13][14] |
| IMP | 0.02 mM | AMP | 0.01 mM | [13][14] | |||
| Aspartate | 0.3 mM | Adenylosuccinate | 7.5x10-3 mM | [13][14] | |||
| GMP | 0.024 mM | [13][14] | |||||
| ADSL | Human (recombinant) | S-AMP | 4.9 ± 0.6 µM | 1.5 ± 0.1 µmol/min/mg | - | - | [15] |
| SAICAR | 2.0 ± 0.3 µM | 11.2 ± 0.5 µmol/min/mg | - | - | [15] | ||
| Human (lymphoblasts) | S-AMP | 2.5 - 4.1 µM | Markedly decreased in mutants | - | - | [16] |
Clinical Relevance and Drug Development
Adenylosuccinate Lyase (ADSL) Deficiency
ADSL deficiency is a rare autosomal recessive metabolic disorder caused by mutations in the ADSL gene.[12][17] The deficiency impairs both de novo purine synthesis and the purine nucleotide cycle.[12] A key biochemical feature is the accumulation of ADSL's dephosphorylated substrates, succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in the urine, cerebrospinal fluid, and plasma.[12][18]
The clinical presentation is heterogeneous, ranging from a fatal neonatal form to milder, slowly progressing forms.[12][17] Common symptoms include severe psychomotor retardation, microcephaly, epilepsy, and autistic features.[12][17] The underlying pathophysiology is not fully understood but is thought to result from a combination of purine nucleotide depletion and the neurotoxic effects of the accumulating succinylpurines.[17][19]
Adenylosuccinate Pathway as a Drug Target
The enzymes ADSS and ADSL are being explored as potential targets for various diseases:
-
Oncology: Rapidly proliferating cancer cells rely heavily on de novo purine synthesis. Targeting this pathway is a validated anti-cancer strategy. ADSL has been identified as a potential drug target in hepatocellular carcinoma, where its depletion impairs tumor growth by disrupting mitochondrial function and AMP production.[20]
-
Infectious Diseases: Some pathogens, like Plasmodium falciparum (the causative agent of malaria), have an ADSL enzyme with low sequence homology to human ADSL.[11] This difference presents an opportunity for developing selective inhibitors that could act as anti-parasitic agents without harming the human host.[11][21]
-
Metabolic Diseases: Adenylosuccinate itself has been identified as an insulin (B600854) secretagogue.[22] Its glucose-induced increase in pancreatic β-cells suggests that modulating ADSS or ADSL activity could be a novel approach for treating type 2 diabetes.[22]
Experimental Protocols
Protocol: Assay for Adenylosuccinate Lyase (ADSL) Activity
This protocol is based on HPLC-based methods for measuring the conversion of adenylosuccinate (S-AMP) to AMP.[23][24]
A. Preparation of Cell Lysate:
-
Harvest cultured cells (e.g., fibroblasts, lymphoblasts) by trypsinization or scraping, and pellet by centrifugation at 500 x g for 5 minutes at 4°C.[25]
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM DTT).[15]
-
Lyse the cells by sonication on ice or by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cell debris.[15]
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
B. Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Phosphate (B84403) Buffer (pH 7.0-8.1, optimal pH can be higher).[24]
-
1 mM Adenylosuccinate (S-AMP) as substrate.
-
Cell lysate (containing 10-50 µg of total protein).
-
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction is linear for at least 60 minutes.[24]
-
Stop the reaction by adding an equal volume of 0.6 M trichloroacetic acid (TCA) or by heat inactivation, followed by centrifugation to precipitate protein.
C. HPLC Analysis:
-
Analyze the supernatant from the stopped reaction using a reverse-phase HPLC system.
-
Column: C18 column.
-
Mobile Phase: Isocratic ion-pairing mobile phase (e.g., 100 mM potassium phosphate buffer pH 6.0 with 5 mM tetrabutylammonium (B224687) bromide and 10% methanol).
-
Detection: UV detection at 254 nm.
-
Quantify the amount of AMP produced by comparing the peak area to a standard curve of known AMP concentrations.
-
Calculate specific activity as nmol of AMP produced per minute per mg of protein.
Protocol: Assay for Adenylosuccinate Synthetase (ADSS) Activity
This protocol is a spectrophotometric coupled-enzyme assay that measures the production of GDP, which is then used to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, and finally lactate, with the concomitant oxidation of NADH to NAD+.
A. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 2 mM IMP, 10 mM L-aspartate, 2 mM GTP, 10 mM MgCl₂.
-
Coupling Enzyme Mix: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 units/mL Pyruvate Kinase (PK), 10 units/mL Lactate Dehydrogenase (LDH).
-
Cell lysate (prepared as in Protocol 6.1).
B. Assay Procedure:
-
In a quartz cuvette, combine 800 µL of Assay Buffer and 100 µL of the Coupling Enzyme Mix.
-
Add 50 µL of the cell lysate and mix by inversion.
-
Place the cuvette in a spectrophotometer set to 340 nm and record a baseline reading for 2-3 minutes to measure any background NADH oxidation.
-
Initiate the reaction by adding 50 µL of the Substrate Solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (5-10 minutes) at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of GDP production by ADSS.
C. Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert this rate into the rate of reaction (µmol/min/mg protein).
Conclusion
Adenylosuccinate is far more than a simple metabolic intermediate; it is a linchpin connecting de novo purine synthesis with the energy-saving salvage pathways of the purine nucleotide cycle. The enzymes governing its synthesis and breakdown, ADSS and ADSL, are crucial for maintaining nucleotide homeostasis, supporting cellular energy demands, and providing anaplerotic support to the TCA cycle. The severe pathology of ADSL deficiency underscores the critical importance of this pathway. For drug development professionals, the unique roles and structural characteristics of ADSS and ADSL present compelling opportunities for therapeutic intervention in oncology, infectious disease, and metabolic disorders. A thorough understanding of the function of adenylosuccinate is therefore indispensable for advancing both basic science and translational medicine.
References
- 1. Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Adenylosuccinate Lyase | Encyclopedia MDPI [encyclopedia.pub]
- 9. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 12. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting the De Novo Purine Synthesis Pathway Through Adenylosuccinate Lyase Depletion Impairs Liver Cancer Growth by Perturbing Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Molecular characterization of the AdeI mutant of Chinese hamster ovary Cells: a cellular model of adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Adenylosuccinic Acid: A Key Signaling Molecule in the Cellular Response to Metabolic Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic stress, a condition arising from imbalances in cellular energy supply and demand, triggers a complex network of signaling pathways aimed at restoring homeostasis. Emerging evidence highlights adenylosuccinic acid (ASA), an intermediate in the purine (B94841) nucleotide cycle, as a critical signaling molecule in this response. This technical guide provides a comprehensive overview of the role of ASA in metabolic stress, detailing its biosynthesis, signaling mechanisms, and the downstream cellular effects. We present quantitative data on ASA and related metabolite levels under various stress conditions, along with detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in drug development investigating metabolic diseases and therapeutic interventions targeting cellular energy metabolism.
Introduction to Adenylosuccinic Acid and the Purine Nucleotide Cycle
Adenylosuccinic acid is a pivotal intermediate in the purine nucleotide cycle (PNC), a metabolic pathway crucial for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain.[1] The PNC is responsible for the conversion of adenosine (B11128) monophosphate (AMP) to inosine (B1671953) monophosphate (IMP) and back to AMP, a process that helps to buffer adenylate nucleotide pools and plays a role in nitrogen metabolism.
ASA is synthesized from IMP and aspartate by the enzyme adenylosuccinate synthetase (ADSS) in a GTP-dependent reaction.[1] Subsequently, adenylosuccinate lyase (ADSL) cleaves ASA into AMP and fumarate (B1241708).[1] This latter step is of particular significance as it links the purine nucleotide pathway with the mitochondrial tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. The fumarate produced from ASA cleavage can enter the mitochondria to replenish TCA cycle intermediates, thus coupling cytosolic nucleotide metabolism with mitochondrial respiration.[1]
Adenylosuccinic Acid as a Signaling Molecule
Under conditions of metabolic stress, such as intense exercise, hypoxia, or pathological states like Duchenne muscular dystrophy, the rate of ATP turnover increases dramatically. This leads to an accumulation of AMP, which in turn drives the flux through the PNC and the production of ASA. The accumulation of ASA and its metabolic product, fumarate, serves as a signal of cellular energy deficit, initiating adaptive responses.
Coupling Cytosolic Energy Demand with Mitochondrial ATP Synthesis
The production of fumarate from ASA is a key mechanism for communicating the cytosolic energy status to the mitochondria. Fumarate is converted to malate (B86768) in the cytosol, which can then be transported into the mitochondria via the malate-aspartate shuttle.[1] Inside the mitochondria, malate is oxidized to oxaloacetate, a key intermediate in the TCA cycle, leading to the production of NADH and subsequent ATP synthesis through oxidative phosphorylation. This process effectively couples the rate of purine nucleotide salvage in the cytosol with the rate of mitochondrial energy production.[1]
Activation of the Nrf2-Mediated Antioxidant Response
Accumulation of cytosolic fumarate, a direct consequence of increased ASA metabolism, has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Fumarate can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes, helping the cell to combat the oxidative stress that often accompanies metabolic stress.
Role as an Insulin (B600854) Secretagogue
Recent studies have also implicated ASA as an insulin secretagogue. In pancreatic β-cells, glucose-stimulated insulin secretion (GSIS) is associated with an increase in ASA levels.[3] The addition of ASA to the interior of patch-clamped human β-cells has been shown to amplify exocytosis, the process by which insulin is released.[3] This suggests that ASA may play a role in coupling glucose metabolism to insulin secretion, a critical process for maintaining blood glucose homeostasis.
Quantitative Data on Adenylosuccinic Acid and Related Metabolites
The following tables summarize quantitative data from studies investigating the effects of metabolic stress and ASA supplementation on relevant metabolite concentrations and enzyme activities.
Table 1: Effects of Adenylosuccinic Acid (ASA) Supplementation in Healthy Mouse Skeletal Muscle [1]
| Parameter | Treatment Group | Change from Control |
| Total Creatine Pool | Oral ASA (~325 mg/kg/day for 8 weeks) | +20-25% |
| Phosphocreatine Concentration | Oral ASA (~325 mg/kg/day for 8 weeks) | +20-25% |
| AMP Kinase (AMPK) Phosphorylation | Oral ASA (~325 mg/kg/day for 8 weeks) | -~50% |
| ATP Content | Oral ASA (~325 mg/kg/day for 8 weeks) | +~20% |
| Citrate Synthase (CS) Activity | Oral ASA (~325 mg/kg/day for 8 weeks) | +25% |
| Succinate Dehydrogenase (SDH) Activity | Oral ASA (~325 mg/kg/day for 8 weeks) | +25% |
Table 2: Succinylpurine Concentrations in Patients with Adenylosuccinate Lyase (ADSL) Deficiency [4]
| Patient Group | Metabolite | Concentration Range | S-Ado:SAICA Riboside Ratio |
| Severely Retarded | Succinyladenosine (S-Ado) | Comparable to SAICA riboside | ~1 |
| Severely Retarded | Succinylaminoimidazolecarboxamide (SAICA) riboside | Comparable to S-Ado | ~1 |
| Less Retarded | Succinyladenosine (S-Ado) | Markedly higher than SAICA riboside | ~4 |
| Less Retarded | Succinylaminoimidazolecarboxamide (SAICA) riboside | In the same range as severely retarded patients | ~4 |
Signaling Pathways and Experimental Workflows
Adenylosuccinic Acid Biosynthesis and Signaling Pathway
The following diagram illustrates the central role of adenylosuccinic acid in the purine nucleotide cycle and its connection to mitochondrial metabolism and antioxidant defense.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylosuccinate Is an Insulin Secretagogue Derived from Glucose-Induced Purine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of Altered Glutathione Metabolism in Aspirin-Induced Oxidative Stress and Mitochondrial Dysfunction in HepG2 Cells | PLOS One [journals.plos.org]
Methodological & Application
Protocol for the Dissolution of Adenylosuccinic Acid Tetraammonium in Phosphate-Buffered Saline (PBS)
Introduction
Adenylosuccinic acid (ASA) is a crucial intermediate in the purine (B94841) nucleotide cycle.[1] Its tetraammonium salt is a form frequently utilized in research for its enhanced solubility. This document provides a detailed protocol for the preparation of adenylosuccinic acid tetraammonium salt solutions in Phosphate-Buffered Saline (PBS), intended for use by researchers, scientists, and drug development professionals. The protocol includes information on necessary materials, a step-by-step dissolution procedure, and guidelines for the storage of the resulting solution.
Materials and Equipment
-
This compound salt (Solid, white to off-white)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile, nuclease-free water
-
Magnetic stirrer and stir bar
-
Sterile conical tubes or flasks
-
Calibrated pH meter
-
Sterile syringe filters (0.22 µm)
-
Sterile storage tubes
-
Vortex mixer (optional)
-
Ultrasonic water bath (optional, for high concentrations)
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound salt relevant to its dissolution and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 531.42 g/mol | [2][3] |
| Solubility in Water | 200 mg/mL (requires sonication) | [2] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1][4] |
| Typical In-Vitro Conc. | 10 µM - 1 mM | [5] |
| Typical In-Vivo Conc. | 3 - 3000 µg/mL | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
Experimental Protocol: Dissolution in PBS
This protocol describes the preparation of a 10 mg/mL stock solution of this compound salt in PBS. Adjustments to the mass of the solute can be made to achieve the desired final concentration.
4.1. Preparation of PBS (1x, pH 7.4)
If not using a commercially prepared solution, PBS can be made as follows:
-
To 800 mL of sterile, nuclease-free water, add the following salts:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Dissolve the salts completely using a magnetic stirrer.
-
Adjust the pH to 7.4 using HCl or NaOH.
-
Add sterile, nuclease-free water to a final volume of 1 L.
-
Sterilize the solution by autoclaving.
4.2. Dissolution Procedure
-
Weighing: Accurately weigh the desired amount of this compound salt in a sterile weighing boat or directly into a sterile conical tube. For a 10 mg/mL solution, weigh 10 mg of the compound for each 1 mL of PBS.
-
Addition to Solvent: Add the weighed this compound salt to the appropriate volume of sterile 1x PBS (pH 7.2-7.4) in a sterile conical tube or flask equipped with a sterile magnetic stir bar.
-
Dissolving:
-
Place the container on a magnetic stirrer and stir the solution at room temperature.
-
For concentrations up to 10 mg/mL in PBS, the compound should dissolve readily with gentle agitation.[1][4]
-
If dissolution is slow, gentle vortexing for short intervals can be employed.
-
For concentrations approaching the solubility limit in water (up to 200 mg/mL), the use of an ultrasonic water bath may be necessary to facilitate dissolution.[2]
-
-
pH Verification and Adjustment: After the solid is completely dissolved, verify the pH of the solution using a calibrated pH meter. If necessary, adjust the pH back to the desired range (7.2-7.4) using small volumes of sterile, dilute HCl or NaOH.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile, nuclease-free storage container.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Signaling Pathways and Experimental Workflows
5.1. Adenylosuccinic Acid in the Purine Nucleotide Cycle
Adenylosuccinic acid is a key intermediate in the purine nucleotide cycle, a pathway important for cellular energy metabolism. It is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase and is subsequently converted to adenosine (B11128) monophosphate (AMP) and fumarate (B1241708) by adenylosuccinate lyase.
References
Application Notes and Protocols for Adenylosuccinic Acid Tetraammonium Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the storage, handling, and stability assessment of adenylosuccinic acid tetraammonium solution, a key intermediate in the purine (B94841) nucleotide cycle. Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results in research and drug development.
Recommended Storage Conditions
Proper storage of this compound solution is critical to prevent degradation and maintain its biological activity. The following conditions are recommended based on available stability data.
Quantitative Storage Recommendations
| Storage Condition | Temperature | Duration | Recommendation |
| Long-Term Storage | -20°C | Months to years | Recommended for preserving the integrity of the stock solution.[1][2] |
| Short-Term Storage | 0 - 4°C | Days to weeks | Suitable for temporary storage of working solutions.[1] |
| Working Solution | Room Temperature | Hours | Minimize exposure to room temperature; prepare fresh solutions for each experiment. |
| Frozen Aliquots | -80°C | Up to 6 months | Ideal for preventing repeated freeze-thaw cycles of the stock solution.[3] |
| Frozen Aliquots | -20°C | Up to 1 month | An alternative for shorter-term storage of aliquots.[3] |
Note: The solid, lyophilized form of this compound salt is stable for over two years when stored properly at -20°C, protected from moisture and light.[1]
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound salt (solid)
-
Nuclease-free water or appropriate buffer (e.g., PBS, pH 7.2)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
Procedure:
-
Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid using a calibrated analytical balance.
-
Dissolve the solid in the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration. Solubility in water is high, and PBS (pH 7.2) has been used for solutions up to 10 mg/mL.[2]
-
Gently vortex the solution until the solid is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.[3]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and store at the recommended temperature (-20°C or -80°C).
Long-Term Stability Testing Protocol
Objective: To evaluate the stability of this compound solution under various storage conditions over an extended period. This protocol is based on the principles outlined in the ICH guidelines for stability testing.
2.2.1. Experimental Design:
-
Test Substance: this compound solution (e.g., 10 mg/mL in nuclease-free water).
-
Storage Conditions:
-
Long-term: -20°C ± 2°C
-
Accelerated: 4°C ± 2°C
-
Stressed: 25°C ± 2°C / 60% RH ± 5% RH (for evaluating degradation pathways)
-
-
Time Points:
-
-20°C: 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
4°C: 0, 1, 2, 3, and 6 months.
-
25°C: 0, 1, and 2 weeks.
-
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method (see section 2.3).
-
Parameters to be Tested:
-
Appearance (visual inspection for color change or precipitation).
-
pH of the solution.
-
Concentration of adenylosuccinic acid (assay).
-
Presence of degradation products.
-
2.2.2. Procedure:
-
Prepare a bulk solution of this compound at the desired concentration.
-
Distribute the solution into a sufficient number of aliquots for testing at all time points and conditions.
-
Place the aliquots in the designated stability chambers.
-
At each scheduled time point, remove the required number of aliquots from each storage condition.
-
Allow the aliquots to equilibrate to room temperature.
-
Perform the analytical tests as described below.
Stability-Indicating HPLC Method
Objective: To quantify the concentration of adenylosuccinic acid and detect any degradation products in the solution.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized to achieve good separation of adenylosuccinic acid from its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Adenylosuccinic acid has a UV absorbance maximum at approximately 268 nm.[2] Monitoring at this wavelength is recommended for quantification.
-
Injection Volume: 10-20 µL.
2.3.1. Forced Degradation Study: To ensure the analytical method is stability-indicating, a forced degradation study should be performed on a sample of the adenylosuccinic acid solution. This involves subjecting the solution to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
The chromatograms of the stressed samples should be compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the parent peak of adenylosuccinic acid.
Potential Degradation Products: Based on the structure of adenylosuccinic acid, potential degradation products to monitor include adenosine (B11128) monophosphate (AMP) and fumaric acid, which are products of its enzymatic cleavage. Hydrolysis could lead to the cleavage of the succinyl group or the glycosidic bond, resulting in adenine, ribose-5-phosphate, and succinic acid.
Visualizations
Metabolic Pathway of Adenylosuccinic Acid
The following diagram illustrates the role of adenylosuccinic acid as a key intermediate in the purine nucleotide cycle.
Caption: Role of Adenylosuccinic Acid in the Purine Nucleotide Cycle.
Experimental Workflow for Stability Testing
This diagram outlines the key steps in the long-term stability testing protocol for this compound solution.
Caption: Workflow for Long-Term Stability Assessment.
References
- 1. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 3. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Adenylosuccinic Acid Tetraammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid (ASA), available commercially as adenylosuccinic acid tetraammonium, is a key intermediate in the purine (B94841) nucleotide cycle.[1] This cycle is crucial for cellular energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle.[2] Emerging research has highlighted the therapeutic potential of ASA in conditions associated with metabolic stress, mitochondrial dysfunction, and inflammation.[3][4]
ASA is enzymatically synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by adenylosuccinate synthetase and is subsequently cleaved by adenylosuccinate lyase to produce adenosine (B11128) monophosphate (AMP) and fumarate.[5] The generation of fumarate, a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, links ASA to the cellular antioxidant and cytoprotective response.[6][7]
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its effects on cell viability, mitochondrial function, and inflammatory responses.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of adenylosuccinic acid.
| Cell Line | Assay | Concentration Range | Outcome | Reference |
| Human Myoblasts | Crystal Violet Staining | 10 nM - 1 mM | Increased cell viability | [8] |
| Human Myoblasts | xCELLigence (Real-time cell impedance) | 10 nM - 1 mM | No effect on proliferation rate; IC50 > 1 mM | [8] |
| Human DMD Myoblasts | Superoxide (B77818) Production | Not specified | Reduced superoxide production | [4] |
| Murine Macrophages (RAW 264.7) | Nitric Oxide Production (LPS-stimulated) | Not specified | Potential to suppress NO production | [9][10] |
Table 1: Summary of In Vitro Effects of Adenylosuccinic Acid
Signaling Pathways and Experimental Workflows
Purine Nucleotide Cycle
The following diagram illustrates the central role of adenylosuccinic acid in the purine nucleotide cycle, highlighting its synthesis and conversion to AMP and fumarate.
Caption: Role of Adenylosuccinic Acid in the Purine Nucleotide Cycle.
Nrf2 Signaling Pathway Activation
This diagram shows the proposed mechanism of Nrf2 activation by adenylosuccinic acid-derived fumarate.
Caption: Nrf2 activation by ASA-derived fumarate.
Experimental Workflow: Cell Viability Assessment
The following diagram outlines the workflow for assessing the effect of this compound on cell viability.
References
- 1. Human Metabolome Database: Showing metabocard for Adenylsuccinic acid (HMDB0000536) [hmdb.ca]
- 2. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 5. mdpi.com [mdpi.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo [mdpi.com]
- 9. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-stimulated nitric oxide production and inhibition of cell proliferation is antagonized by ethanol in a clonal macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Adenylosuccinic Acid Tetraammonium in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and relevant biological pathways of Adenylosuccinic Acid (ASA) Tetraammonium for use in preclinical mouse models, particularly in the context of Duchenne Muscular Dystrophy (DMD).
Introduction
Adenylosuccinic acid (ASA) is a crucial intermediate metabolite in the purine (B94841) nucleotide cycle (PNC).[1] This cycle is vital for energy homeostasis, particularly in tissues with high metabolic demand like skeletal muscle.[2][3] As an orally active purine ribonucleoside monophosphate, ASA has been investigated for its therapeutic potential in conditions characterized by metabolic insufficiency, most notably Duchenne Muscular Dystrophy (DMD).[4][5] Preclinical studies in mouse models of DMD have demonstrated that ASA can ameliorate disease-related histopathology, improve mitochondrial function, and reduce oxidative stress.[6][7] Furthermore, toxicological studies have established a high safety profile for ASA in mice, with an LD50 greater than 5000 mg/kg, indicating it is a non-toxic small molecule.[8][9][10]
Quantitative Data: Dosing Regimens
The following tables summarize the dosing parameters for Adenylosuccinic Acid Tetraammonium from key preclinical studies in mice.
Table 1: Chronic Administration for Efficacy Studies
| Mouse Strain | Administration Route | Dosing Regimen | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| C57Bl/10mdx (DMD model) & C57Bl/10ScSn (Wild-Type) | Oral (in drinking water) | Progressive increase from 3 µg/mL to a final concentration of 3000 µg/mL. Final daily dose equivalent of ~336 mg/kg/day. | 8 weeks total (6 weeks at final dose) | Ameliorated DMD histopathology; reduced centronucleated fibers, lipid accumulation, and Ca2+ content.[4][7] | [7] |
| mdx (DMD model) & Wild-Type | Oral Gavage | 325 mg/kg/day | 2 weeks | Induced anti-inflammatory gene profiles similar to other HCAR2 agonists. |[1][11] |
Table 2: Acute Toxicity Study
| Mouse Strain | Administration Route | Dosing Regimen | Duration | Key Findings | Reference |
|---|
| C57Bl/6J | Oral (single dose) | 175, 550, 1750, and 5000 mg/kg | 14-day observation period | No mortalities observed. LD50 determined to be >5000 mg/kg. Transient diarrhea and increased motor activity only at 5000 mg/kg dose.[8] |[8][9] |
Experimental Protocols
Protocol 1: Chronic Administration via Drinking Water for DMD Amelioration
This protocol is adapted from a study demonstrating the therapeutic efficacy of ASA in the mdx mouse model of DMD.[7]
-
Animal Model: 3-week old male C57Bl/10mdx mice and C57Bl/10ScSn (wild-type control) mice.
-
Acclimatization: House animals under standard conditions (12:12 hour light-dark cycle, ad libitum access to standard chow and water) for one week upon arrival.
-
Group Assignment: At four weeks of age, randomly assign mice to control (untreated) and ASA-treated groups.
-
Drug Preparation: Prepare a stock solution of this compound in reverse osmosis (RO) drinking water. Adjust the pH to 7.2 if necessary.
-
Progressive Dosing Schedule: To ensure tolerability, administer ASA in the drinking water according to the following escalating schedule:
-
Days 1-3: 3 µg/mL
-
Days 4-7: 30 µg/mL
-
Week 2: 300 µg/mL
-
Weeks 3-8: 3000 µg/mL
-
-
Monitoring: Monitor water consumption per cage to calculate the average daily dose per mouse. Observe animals daily for any signs of adverse effects. Body weight should be recorded weekly.
Protocol 2: Acute Oral Toxicity Assessment
This protocol is based on a study establishing the safety profile of ASA.[8][9]
-
Animal Model: Healthy adult mice (e.g., C57Bl/6J).
-
Pre-Dosing: Fast mice for 4 hours prior to administration, with continued access to water. Record pre-treatment body weight.
-
Dose Preparation: Dissolve this compound in sterile water (e.g., Milli-Q) to achieve the desired concentrations (e.g., 175, 550, 1750, 5000 mg/kg) in a suitable volume for oral gavage.
-
Administration: Administer a single dose of the prepared ASA solution via oral gavage.
-
Post-Dosing Observation (14 Days):
-
Intensive Observation: Monitor animals closely for the first several hours post-administration for immediate signs of toxicity (e.g., changes in motor activity, respiration).
-
Daily Observation: For 14 days, observe changes in food and water consumption, body weight, and symptoms of toxicity affecting neuromotor, respiratory, gastrointestinal, or integumentary systems.[8]
-
-
Endpoint Analysis: On day 14, collect blood via a suitable method (e.g., tail venipuncture) for hematological and serum biochemistry analysis.[8][9] Perform a full necropsy to examine organs for any macroscopic abnormalities.
Visualizations: Pathways and Workflows
Diagram 1: The Purine Nucleotide Cycle (PNC)
Caption: Role of ASA within the Purine Nucleotide Cycle.
Diagram 2: Proposed HCAR2 Signaling Pathway
References
- 1. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Quantification of Adenylosuccinate in Tissue Samples by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenylosuccinate is a key intermediate in the purine (B94841) nucleotide cycle and de novo purine synthesis. The quantification of adenylosuccinate in tissue samples is crucial for studying metabolic pathways, particularly in the context of inherited metabolic disorders like adenylosuccinate lyase (ADSL) deficiency. ADSL deficiency leads to the accumulation of succinylpurines, including adenylosuccinate, in bodily fluids and tissues, resulting in a range of neurological symptoms. This application note provides a detailed protocol for the quantification of adenylosuccinate in tissue samples using a reliable and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
The described method is based on common principles for the analysis of purine nucleotides in biological matrices.[1][2][3] It involves tissue homogenization, protein precipitation, and chromatographic separation on a C18 column. This approach offers a robust and reproducible means to accurately measure adenylosuccinate levels for research and diagnostic purposes.
Experimental Protocols
Materials and Reagents
-
Adenylosuccinate standard (Sigma-Aldrich or equivalent)
-
Perchloric acid (HClO4), 0.1 M, ice-cold[4]
-
Potassium carbonate (K2CO3), 3.5 M[4]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Tetrabutylammonium (B224687) bisulfate (TBAS)[5]
-
Ultrapure water
-
0.45 µm PVDF microcentrifuge filter tubes[4]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Tissue homogenizer (e.g., probe sonicator or Polytron)
-
Refrigerated microcentrifuge
-
pH meter
-
Vortex mixer
-
Analytical balance
Sample Preparation
Proper sample collection and preparation are critical for accurate quantification.
-
Tissue Collection: Rapidly dissect the tissue of interest in a cold environment and immediately freeze it in a microfuge tube on dry ice or in liquid nitrogen to halt metabolic activity. Samples can be stored at -80°C until analysis.[4]
-
Homogenization and Deproteinization:
-
For a frozen tissue sample, add approximately 10 volumes of ice-cold 0.1 M perchloric acid relative to the sample weight (e.g., 1 mL for 100 mg of tissue).[4]
-
Immediately homogenize the sample using a probe sonicator (e.g., 10 seconds on setting 3 with a 30% duty cycle for small samples) or a Polytron homogenizer for larger specimens.[4] Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.[4]
-
-
Neutralization and Filtration:
-
Carefully collect the supernatant into a new, pre-chilled tube.[4]
-
Neutralize the acidic supernatant by adding a small volume of 3.5 M K2CO3 to adjust the pH to approximately 7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.[4]
-
Incubate the sample on ice for 10-15 minutes to allow for complete precipitation.[4]
-
Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the potassium perchlorate.[4]
-
Filter the resulting supernatant through a 0.45 µm PVDF microcentrifuge filter tube by centrifuging at 5,000 × rpm for 5 minutes at 4°C.[4]
-
The filtered sample is now ready for HPLC analysis.
-
HPLC Analysis
This method utilizes ion-pairing reversed-phase chromatography for the separation of adenylosuccinate.
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.[5]
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 100 Å) or equivalent.[5]
-
Mobile Phase A: 50 mM KH2PO4, 5 mM tetrabutylammonium bisulfate, pH adjusted to 6.25.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.[6]
-
Detection: UV at 257 nm.[7]
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 7.0 | 100 | 0 |
| 10.0 | 97 | 3 |
| 18.0 | 97 | 3 |
| 45.0 | 86 | 14 |
| 60.0 | 50 | 50 |
| 80.0 | 50 | 50 |
| 90.0 | 100 | 0 |
| 135.0 | 100 | 0 |
This gradient is adapted from a method for adenylate metabolites and may require optimization for baseline separation of adenylosuccinate from other tissue components.[5]
Calibration and Quantification
-
Prepare a stock solution of adenylosuccinate in the mobile phase.
-
Generate a series of standard solutions of known concentrations (e.g., ranging from 0.1 to 50 µg/mL) by diluting the stock solution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
The concentration of adenylosuccinate in the tissue samples can be determined by interpolating their peak areas on the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method, based on typical performance for purine analysis.[7][8]
| Parameter | Expected Value |
| Retention Time (RT) | Analyte-specific, to be determined experimentally |
| Linearity (R²) | > 0.999[7] |
| Limit of Detection (LOD) | ~0.7 µg/mL[7] |
| Limit of Quantification (LOQ) | ~2.3 µg/mL[7] |
| Precision (%RSD) | < 2.0%[7] |
| Accuracy (% Recovery) | 95 - 105% |
Visualization
Caption: Experimental workflow for adenylosuccinate quantification.
References
- 1. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. pa2online.org [pa2online.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of Adenylosuccinic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid is a key intermediate in the de novo synthesis of purine (B94841) nucleotides and the purine nucleotide cycle. The analysis of adenylosuccinic acid and its metabolites is crucial for the diagnosis and monitoring of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder. This condition is characterized by the accumulation of two key biomarkers: succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICA riboside) in bodily fluids such as urine, plasma, and cerebrospinal fluid (CSF).[1][2] This document provides detailed application notes and protocols for the quantitative analysis of these metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Pathophysiology and Biomarkers
ADSL is a bifunctional enzyme that catalyzes two separate steps in the purine synthesis pathway: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP).[1] A deficiency in the ADSL enzyme leads to a buildup of its substrates, SAICAR and S-AMP. These are then dephosphorylated to SAICA riboside and succinyladenosine (S-Ado), respectively, which are subsequently excreted in the urine and accumulate in the plasma and CSF.[1] Therefore, the quantitative measurement of SAICA riboside and S-Ado is the primary method for the biochemical diagnosis of ADSL deficiency.[2]
The clinical severity of ADSL deficiency has been correlated with the ratio of S-Ado to SAICAr in the cerebrospinal fluid. A lower ratio is often associated with a more severe clinical phenotype.
Quantitative Data Summary
The following tables summarize the concentrations of succinyladenosine (S-Ado) and SAICA riboside (SAICAr) observed in urine, plasma, and cerebrospinal fluid (CSF) of healthy individuals and patients with Adenylosuccinate Lyase (ADSL) deficiency.
Table 1: Urinary Concentrations of S-Ado and SAICAr
| Analyte | Patient Population | Concentration Range (mmol/mol creatinine) | Reference |
| Succinyladenosine (S-Ado) | ADSL Deficiency | 96.9 - 281.9 | [3] |
| Healthy Controls | 0 - 30.2 | [3] | |
| SAICA riboside (SAICAr) | ADSL Deficiency | 223.3 | |
| Healthy Controls | 0 - 0.8 |
Table 2: Cerebrospinal Fluid (CSF) Concentrations of S-Ado
| Analyte | Patient Population | Concentration Range (µmol/L) | Reference |
| Succinyladenosine (S-Ado) | ADSL Deficiency | 673.50 | [3] |
| Healthy Controls | 0.74 - 4.92 | [3] |
Table 3: Dried Blood Spot (DBS) Concentrations of S-Ado and SAICAr
| Analyte | Patient Population | Concentration Range (µmol/L) | Reference |
| Succinyladenosine (S-Ado) | ADSL Deficiency | 1.5 - 21.3 | [4] |
| Healthy Controls | 0.06 - 0.14 | [4] | |
| SAICA riboside (SAICAr) | ADSL Deficiency | 0.03 - 4.7 | [4] |
| Healthy Controls | 0 - 0.026 | [4] |
Signaling Pathway
The following diagram illustrates the purine biosynthesis pathway and the role of Adenylosuccinate Lyase (ADSL). A deficiency in this enzyme leads to the accumulation of SAICAR and S-AMP, and consequently their dephosphorylated forms, SAICA riboside and Succinyladenosine.
Caption: Purine metabolism pathway indicating the role of ADSL.
Experimental Workflow
A typical workflow for the analysis of adenylosuccinic acid metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for metabolite analysis.
Experimental Protocols
Protocol 1: Sample Preparation from Urine
This protocol is adapted for the simple and rapid preparation of urine samples for LC-MS/MS analysis.[5]
Materials:
-
Urine sample
-
Ultrapure water
-
Internal standard (IS) solution (e.g., isotopically labeled S-Ado and SAICAr)
-
Centrifugal filter units (e.g., 0.22 µm)
Procedure:
-
Based on creatinine (B1669602) levels, dilute an appropriate volume of the urine sample with ultrapure water to a final volume of 400 µL to achieve a creatinine concentration of approximately 0.25 mM.
-
Add 100 µL of the internal standard working solution (e.g., 25 µM) to the diluted urine sample. This results in a final IS concentration of 5 µM.
-
Vortex the sample for 10 seconds.
-
Incubate the sample for 10 minutes at room temperature.
-
Filter the sample using a centrifugal filter unit by centrifuging at 14,000 x g for 10 minutes.
-
Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Cerebrospinal Fluid (CSF)
This protocol is for the extraction of metabolites from CSF samples.[6]
Materials:
-
CSF sample
-
Pre-chilled 80% methanol (B129727)
-
LC-MS grade water
Procedure:
-
To 100 µL of CSF, add 400 µL of pre-chilled 80% methanol.
-
Vortex the mixture thoroughly.
-
Incubate the sample on ice for 5 minutes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute a portion of the supernatant to a final methanol concentration of 53% with LC-MS grade water.
-
Centrifuge again at 15,000 x g for 20 minutes at 4°C.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a representative example of LC-MS/MS parameters for the quantification of S-Ado and SAICAr.[5][7]
Liquid Chromatography (LC) Parameters:
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.4% formic acid in ultrapure water
-
Mobile Phase B: 50:50 (v/v) methanol/water
-
Flow Rate: 200 µL/min
-
Injection Volume: 1 µL
-
Column Temperature: 25°C
-
Gradient:
-
0.0 - 1.1 min: 10% B
-
1.1 - 6.0 min: 10% to 80% B
-
6.0 - 6.1 min: 80% to 100% B
-
6.1 - 8.0 min: 100% B
-
8.0 - 8.5 min: 100% to 10% B
-
8.5 - 14.0 min: 10% B
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 2.5 kV
-
Desolvation Temperature: 650°C
-
Source Temperature: 150°C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 150 L/h
-
Nebulizer Pressure: 6.0 bar
Table 4: MRM Transitions for S-Ado and SAICAr
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Succinyladenosine (S-Ado) | 384.1 | 252.1 | 5 |
| SAICA riboside (SAICAr) | 392.1 | 260.1 | 5 |
| S-Ado-13C4 (IS) | 388.1 | 256.1 | 5 |
| SAICAr-13C4 (IS) | 396.1 | 264.1 | 5 |
Note: The optimal collision energies and other MS parameters should be determined empirically for the specific instrument used.
Method Validation and Quality Control
For reliable quantitative results, the analytical method should be thoroughly validated. Key validation parameters include:
-
Linearity: The method for the detection of SAICAr and S-Ado in dried blood spots has been shown to be linear over a range of 0-25 µmol/L.[4]
-
Precision and Accuracy: Intra-assay and inter-assay imprecision for SAICAr were less than 10.7% and 15.2%, respectively, and for S-Ado were less than 4.7% and 5.7%, respectively. Recoveries from spiked dried blood spots were between 94% and 117%.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): While specific LOD and LOQ values for adenylosuccinic acid metabolites were not found in the provided search results, these should be determined during method validation. The LOD is typically defined as the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Conclusion
The LC-MS/MS-based methods described provide a robust and sensitive approach for the quantitative analysis of succinyladenosine and SAICA riboside, the key biomarkers for Adenylosuccinate Lyase deficiency. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 2. Adenylosuccinate lyase deficiency--first British case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis of adenylosuccinate lyase deficiency by metabolomic profiling in plasma reveals a phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for adenylosuccinate lyase deficiency using tandem mass spectrometry analysis of succinylpurines in neonatal dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Studying Adenylosuccinate Lyase (ADSL) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinate lyase (ADSL) is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing two non-sequential steps: the conversion of succinylaminoimidazolecarboxamide ribotide (SAICAR) to aminoimidazolecarboxamide ribotide (AICAR) and fumarate, and the cleavage of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP) and fumarate.[1][2] Both reactions are vital for the production of purine nucleotides, which are essential for numerous cellular processes, including DNA and RNA synthesis.
Defects in the ADSL gene lead to adenylosuccinate lyase deficiency, a rare autosomal recessive metabolic disorder.[1][3] This condition is characterized by the accumulation of SAICAR and S-AMP in bodily fluids, leading to a wide spectrum of neurological and physiological symptoms, such as psychomotor retardation, seizures, and autistic features.[1][3] Therefore, the accurate measurement of ADSL activity is critical for diagnosing this deficiency, understanding its pathophysiology, and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for robust and reproducible measurement of ADSL activity using spectrophotometric and high-performance liquid chromatography (HPLC)-based methods.
Signaling Pathway
The following diagram illustrates the reactions catalyzed by Adenylosuccinate Lyase in the purine biosynthesis pathway.
Caption: Reactions catalyzed by Adenylosuccinate Lyase (ADSL).
Experimental Protocols
Two primary methods for determining ADSL activity are presented: a continuous spectrophotometric assay and an HPLC-based assay. The choice of method may depend on the sample type, required sensitivity, and available equipment.
Protocol 1: Continuous Spectrophotometric Assay for ADSL Activity
This method is based on monitoring the decrease in absorbance as the substrate (S-AMP or SAICAR) is converted to product.[1] It is a rapid and convenient method suitable for purified enzymes and cell lysates with sufficient activity.
Materials and Reagents:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.0)
-
Ethylenediaminetetraacetic Acid (EDTA, 1 mM)
-
Adenylosuccinic acid (S-AMP) substrate solution (1.72 mM in Potassium Phosphate Buffer)
-
5-aminoimidazole-N-succinocarboxamide ribotide (SAICAR) substrate solution (prepare in buffer as needed)
-
Purified ADSL enzyme or cell/tissue lysate
-
Deionized water
Experimental Workflow:
Caption: Workflow for the spectrophotometric ADSL activity assay.
Procedure:
-
Reaction Buffer Preparation: Prepare a 50 mM potassium phosphate buffer containing 1 mM EDTA and adjust the pH to 7.0 at 25°C.
-
Spectrophotometer Setup: Set the spectrophotometer to the appropriate wavelength (282 nm for S-AMP or 269 nm for SAICAR) and equilibrate the cuvette holder to 25°C.[1]
-
Reaction Mixture: In a 1 mL quartz cuvette, combine the following:
-
Reaction Buffer
-
Substrate solution (S-AMP or SAICAR) to the desired final concentration (e.g., 1-100 µM).[1]
-
-
Blank Measurement: For the blank, add the same components as the reaction mixture but substitute the enzyme solution with an equal volume of reaction buffer.
-
Equilibration: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C for 3-5 minutes.
-
Reaction Initiation: Start the reaction by adding a small volume of the enzyme solution or cell lysate to the cuvette. The final enzyme concentration should be in the range of 0.02 - 0.4 units/mL.
-
Data Acquisition: Immediately after adding the enzyme, mix by inversion and start recording the decrease in absorbance for approximately 5 minutes.
-
Calculation of Activity: Determine the maximum linear rate of absorbance change per minute (ΔA/min). Calculate the enzyme activity using the Beer-Lambert law and the appropriate molar extinction coefficient difference.
Enzyme Activity Calculation:
Units/mL enzyme = [(ΔA/min Test - ΔA/min Blank) * Total Volume (mL)] / [Δε (M⁻¹cm⁻¹) * Enzyme Volume (mL) * Path Length (cm)]
One unit of ADSL activity is defined as the amount of enzyme that converts 1.0 µmole of substrate to product per minute at pH 7.0 and 25°C.
Protocol 2: HPLC-Based Assay for ADSL Activity
This method is highly sensitive and specific, making it suitable for samples with low ADSL activity, such as patient-derived cells or tissues.[4][5] It involves incubating the enzyme with the substrate, stopping the reaction, and then separating and quantifying the product by HPLC.
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Reaction Buffer (as in Protocol 1)
-
S-AMP or SAICAR substrate solution
-
Purified ADSL enzyme or cell/tissue lysate
-
Stopping Solution (e.g., perchloric acid)
-
Mobile Phase (e.g., ion-pairing reagent in a buffer/methanol gradient)
-
Standards for substrate and product (S-AMP, AMP, SAICAR, AICAR)
Experimental Workflow:
Caption: Workflow for the HPLC-based ADSL activity assay.
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer on ice. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate (S-AMP or SAICAR), and the enzyme-containing sample.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure product formation is within the linear range.
-
Reaction Termination: Stop the reaction by adding a stopping solution, such as cold perchloric acid, and incubate on ice.
-
Protein Precipitation: Centrifuge the tubes at high speed to pellet the precipitated protein.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto a C18 reversed-phase column.
-
Use an isocratic or gradient mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium (B224687) bisulfate) to separate the substrate and product.[5]
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of the product (AMP or AICAR).
-
Quantify the amount of product formed in the enzymatic reaction by comparing the peak area to the standard curve.
-
-
Calculation of Activity: Express the ADSL activity as nmol of product formed per minute per mg of protein (nmol/min/mg).
Data Presentation
Quantitative data from kinetic studies should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters of Human Adenylosuccinate Lyase
| Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Adenylosuccinate (S-AMP) | 1.79 | 97 | [6] |
| SAICAR | 2.35 | 90 | [6] |
Table 2: Example of ADSL Specific Activity in Cell Lysates
| Sample | Protein Concentration (mg/mL) | ADSL Activity (nmol/min/mL) | Specific Activity (nmol/min/mg) |
| Control Cell Line | 1.2 | 15.6 | 13.0 |
| ADSL Deficient Patient Cells | 1.5 | 1.8 | 1.2 |
| Recombinant Human ADSL | 0.1 | 50.0 | 500.0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Low Activity | Inactive enzyme | Ensure proper storage of enzyme/lysates (-80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH | Verify the pH of all buffers at the assay temperature. | |
| Inhibitors in the sample | Dialyze the sample or use a desalting column to remove potential inhibitors. | |
| High Background Signal | Substrate degradation | Prepare substrate solutions fresh. |
| Contaminating enzymes in lysate | Use a more purified enzyme preparation if necessary. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Perform assays on ice if the enzyme is unstable at 25°C. |
Conclusion
The protocols described provide robust methods for the determination of adenylosuccinate lyase activity. The choice between the spectrophotometric and HPLC-based assay will depend on the specific research needs, sample type, and available instrumentation. Accurate and reproducible measurement of ADSL activity is essential for both basic research into purine metabolism and for the clinical diagnosis and investigation of ADSL deficiency.
References
- 1. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 3. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]
- 4. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression, purification, and kinetic characterization of recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Adenylosuccinate Synthetase (ADSS) Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenylosuccinate synthetase (ADSS) is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the GTP-dependent conversion of inosine (B1671953) monophosphate (IMP) and aspartate to adenylosuccinate.[1][2] This reaction is the first committed step in the formation of adenosine (B11128) monophosphate (AMP), a fundamental building block for DNA, RNA, and ATP. Given its essential role in cell proliferation, ADSS is a key target for drug development, particularly in the context of cancer and infectious diseases. Accurate and reliable measurement of ADSS activity in cell lysates is crucial for understanding its regulation, identifying potential inhibitors, and characterizing its role in various pathological conditions.
This document provides a detailed protocol for a continuous spectrophotometric coupled-enzyme assay to determine ADSS activity in cell lysates. The method is sensitive, quantitative, and suitable for high-throughput screening of potential ADSS modulators.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo purine biosynthesis pathway, highlighting the role of ADSS, and the experimental workflow for the coupled spectrophotometric assay.
Caption: De Novo Purine Biosynthesis Pathway Highlighting ADSS.
Caption: Experimental Workflow for the ADSS Coupled Assay.
Principle of the Coupled Spectrophotometric Assay
The activity of ADSS is determined by a coupled-enzyme assay involving pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The ADSS reaction produces guanosine diphosphate (B83284) (GDP) from guanosine triphosphate (GTP).[1] PK then catalyzes the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to GDP, regenerating GTP and producing pyruvate. Subsequently, LDH catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the rate of the ADSS-catalyzed reaction.[3][4][5]
Reaction Scheme:
-
ADSS: IMP + L-Aspartate + GTP → Adenylosuccinate + GDP + Pi
-
PK: GDP + Phosphoenolpyruvate → GTP + Pyruvate
-
LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Data Presentation
The following table summarizes the kinetic parameters for E. coli adenylosuccinate synthetase, providing a reference for expected values and the effects of various inhibitors.[6][7][8]
| Parameter | Substrate/Inhibitor | Value (mM) | Type of Inhibition |
| Vmax | - | 1.35 x 10⁻³ (mM/min) | - |
| Km | GTP | 0.023 | - |
| IMP | 0.02 | - | |
| L-Aspartate | 0.3 | - | |
| Mg²⁺ | 0.08 | - | |
| Ki | GMP | 0.024 | Competitive with GTP |
| GDP | 0.008 | Competitive with GTP | |
| AMP | 0.01 | Competitive with IMP | |
| Adenylosuccinate | 0.0075 | Competitive with IMP | |
| Succinate | 8.0 | Competitive with L-Aspartate |
Experimental Protocols
Materials and Reagents
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)[9]
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
ADSS assay buffer (100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 100 mM KCl)
-
Inosine monophosphate (IMP) stock solution (10 mM in water)
-
L-Aspartate stock solution (100 mM, pH adjusted to 7.0 with KOH)
-
Guanosine triphosphate (GTP) stock solution (10 mM in water)
-
Phosphoenolpyruvate (PEP) stock solution (20 mM in water)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) stock solution (10 mM in 10 mM Tris-HCl, pH 7.5)
-
Pyruvate kinase (PK) from rabbit muscle (e.g., 500-1000 units/mL)
-
Lactate dehydrogenase (LDH) from rabbit muscle (e.g., 1000-2000 units/mL)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Cell Lysate Preparation
-
Cell Culture and Harvesting: Culture cells to the desired confluency (typically 80-90%). For adherent cells, wash twice with ice-cold PBS and then scrape the cells into a minimal volume of ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[10]
-
Lysis: Resuspend the cell pellet in ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors. The volume of lysis buffer should be adjusted based on the cell pellet size to ensure a concentrated lysate.[9]
-
Incubation and Sonication: Incubate the cell suspension on ice for 30 minutes with occasional vortexing. To ensure complete lysis and to shear DNA, sonicate the lysate on ice.[9] Use short bursts to prevent overheating.
-
Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[9][10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, avoiding the pellet of cellular debris.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as the BCA assay. This is essential for normalizing the enzyme activity.[9]
-
Storage: Use the lysate immediately or store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[11]
ADSS Activity Assay Protocol
-
Prepare the Coupled Enzyme Mix: On the day of the assay, prepare a fresh coupled enzyme mix containing pyruvate kinase and lactate dehydrogenase in the ADSS assay buffer. The final concentration of PK and LDH in the assay will need to be optimized, but a starting point of 10-20 units/mL for each is recommended.
-
Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, the final concentrations in a 200 µL reaction volume should be:
-
100 mM Tris-HCl, pH 7.8
-
10 mM MgCl₂
-
100 mM KCl
-
0.5 mM IMP
-
5 mM L-Aspartate
-
0.2 mM GTP
-
1 mM PEP
-
0.2 mM NADH
-
10-20 units/mL Pyruvate Kinase
-
10-20 units/mL Lactate Dehydrogenase
-
-
Assay Setup:
-
Add 180 µL of the reaction master mix to each well of a 96-well UV-transparent microplate.
-
Include appropriate controls:
-
No Lysate Control: Add 20 µL of lysis buffer instead of cell lysate to determine the background rate of NADH degradation.
-
No Substrate Controls: Prepare master mixes lacking one of the ADSS substrates (IMP, L-Aspartate, or GTP) to ensure the measured activity is dependent on all components of the ADSS reaction.
-
-
-
Initiate the Reaction: Add 20 µL of cell lysate (containing a predetermined amount of total protein, e.g., 10-50 µg) to each well to initiate the reaction.
-
Spectrophotometric Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Determine the linear rate of absorbance change (ΔA340/min) for each sample.
-
Subtract the rate of the "No Lysate Control" from the rates of the experimental samples.
-
Calculate the ADSS activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (ε × l × [Protein]) Where:
-
ε (NADH) = 6.22 mM⁻¹cm⁻¹
-
l = path length of the sample in cm (for a 200 µL volume in a standard 96-well plate, this may need to be determined or a standard value used)
-
[Protein] = protein concentration in the final reaction volume in mg/mL.
-
-
This detailed protocol provides a robust framework for the accurate and reproducible measurement of adenylosuccinate synthetase activity in cell lysates, facilitating research and drug discovery efforts targeting the de novo purine biosynthesis pathway.
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. An enzyme-coupled continuous spectrophotometric assay for glycogen synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenylosuccinic Acid Tetraammonium in Duchenne Muscular Dystrophy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene. Research into therapeutic interventions has explored various avenues, including metabolic modulation. Adenylosuccinic acid (ASA), an intermediate of the purine (B94841) nucleotide cycle, has emerged as a promising therapeutic candidate. Pre-clinical studies have demonstrated its potential to ameliorate the pathological features of DMD in mouse models and human cell lines. These application notes provide a comprehensive overview of the use of adenylosuccinic acid tetraammonium in DMD research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
Adenylosuccinic acid exerts its therapeutic effects in the context of Duchenne muscular dystrophy through a multi-faceted mechanism. Primarily, as a metabolite in the purine nucleotide cycle, it enhances cellular metabolism and energy production.[1][2][3][4] Recent studies have also identified ASA as a novel inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant and cytoprotective response.[5][6]
The proposed mechanism of action involves the conversion of ASA to fumarate (B1241708) by the enzyme adenylosuccinate lyase (ASL). Fumarate can then either enter the mitochondria to stimulate oxidative phosphorylation or act in the cytosol to activate the Nrf2 pathway by inhibiting its repressor, Keap1.[5] This dual action addresses two key pathological features of DMD: metabolic insufficiency and oxidative stress.
Data Presentation
Table 1: Effects of Adenylosuccinic Acid (ASA) on Skeletal Muscle Histopathology in mdx Mice
| Parameter | Control (C57BL/10) | mdx (Untreated) | mdx + ASA (3000 µg/mL in drinking water) | Percentage Improvement in mdx + ASA vs. mdx |
| Damage Area (%) | Low | Significantly Increased | Significantly Reduced | Reduction in damage |
| Centronucleated Fibers (%) | Low | Significantly Increased | Significantly Reduced | Reduction in centronucleation |
| Lipid Accumulation | Minimal | Increased | Reduced | Reduction in lipid droplets |
| Connective Tissue Infiltration (%) | Low | Significantly Increased | Significantly Reduced | Reduction in fibrosis |
| Calcium Content (Ca2+) | Normal | Significantly Increased | Significantly Reduced | Reduction in intracellular calcium |
Data synthesized from a study where mdx mice were treated for 8 weeks.[1]
Table 2: Effects of Adenylosuccinic Acid (ASA) on Mitochondrial Function
| Parameter | Model | Control | DMD/mdx (Untreated) | DMD/mdx + ASA | Key Finding |
| Mitochondrial Viability | mdx flexor digitorum brevis fibers | High | No significant difference from control | Increased | ASA improves mitochondrial health in dystrophic muscle.[1][2] |
| Superoxide (B77818) (O2-) Production | mdx flexor digitorum brevis fibers | Normal | No significant difference from control | Reduced | ASA has an antioxidant effect in dystrophic muscle.[1][2] |
| Superoxide (O2-) Production | Immortalized human DMD myoblasts | N/A | High | Reduced | ASA's antioxidant effect is translatable to human cells.[1][2] |
| Citrate Synthase (CS) Activity | CON fibers | Baseline | N/A | Increased | ASA enhances mitochondrial density in healthy muscle.[1] |
| Total Mitochondrial Pool | CON and mdx fibers | Baseline | Comparable to CON | Increased in both | ASA promotes mitochondrial biogenesis.[1] |
Experimental Protocols
Protocol 1: In Vivo Treatment of mdx Mice with Adenylosuccinic Acid
Objective: To evaluate the therapeutic efficacy of ASA in a mouse model of DMD.
Materials:
-
mdx mice
-
C57BL/10 mice (control)
-
This compound salt
-
Drinking water
-
Standard mouse chow
-
Animal caging and husbandry supplies
Procedure:
-
Animal Acclimatization: Acclimatize mdx and C57BL/10 mice to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Divide the mice into four groups:
-
Group 1: C57BL/10 control (untreated)
-
Group 2: C57BL/10 + ASA
-
Group 3: mdx control (untreated)
-
Group 4: mdx + ASA
-
-
ASA Administration: Prepare a solution of this compound in drinking water at a concentration of 3000 µg/mL.[1][2][3][4] Provide this solution ad libitum to the treatment groups (Groups 2 and 4). The control groups (Groups 1 and 3) will receive regular drinking water.
-
Treatment Duration: Continue the treatment for a period of 8 weeks.[1]
-
Monitoring: Monitor the body weight, food, and water consumption of the mice throughout the treatment period.
-
Tissue Collection: At the end of the 8-week treatment period, euthanize the mice and collect skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus, and extensor digitorum longus) and cardiac muscle for downstream analysis.
Protocol 2: Histopathological Analysis of Muscle Tissue
Objective: To assess the effect of ASA treatment on muscle morphology and damage.
Materials:
-
Collected muscle tissue
-
Optimal cutting temperature (OCT) compound
-
Isopentane (B150273) cooled in liquid nitrogen
-
Microtome/Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain (for connective tissue)
-
Oil Red O stain (for lipid accumulation)
-
Mounting medium
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Embed the collected muscle samples in OCT compound and freeze in isopentane cooled with liquid nitrogen.
-
Sectioning: Cut 10 µm thick cross-sections of the frozen muscle tissue using a cryostat.
-
Staining:
-
H&E Staining: Stain sections with H&E to visualize general muscle morphology, identify areas of necrosis/regeneration, and count the number of centronucleated fibers.
-
Sirius Red Staining: Stain sections with Sirius Red to quantify the amount of connective tissue infiltration.
-
Oil Red O Staining: Stain sections with Oil Red O to assess the extent of lipid accumulation.
-
-
Imaging and Analysis: Capture images of the stained sections using a microscope. Use image analysis software to quantify the damage area, percentage of centronucleated fibers, connective tissue area, and lipid droplet accumulation.
Protocol 3: Assessment of Mitochondrial Function in Isolated Muscle Fibers
Objective: To determine the effect of ASA on mitochondrial viability and superoxide production.
Materials:
-
Flexor digitorum brevis (FDB) muscle
-
Collagenase type I
-
DMEM
-
Fetal bovine serum (FBS)
-
MitoTracker Green FM (for mitochondrial mass)
-
Tetramethylrhodamine, methyl ester (TMRM) (for mitochondrial membrane potential/viability)
-
MitoSOX Red (for mitochondrial superoxide)
-
Fluorescence microscope
Procedure:
-
Fiber Isolation: Isolate single muscle fibers from the FDB muscle by enzymatic digestion with collagenase type I.
-
Cell Culture: Plate the isolated fibers on laminin-coated dishes and culture in DMEM supplemented with FBS.
-
ASA Treatment (for in vitro studies): Treat immortalized human DMD myoblasts with ASA at a specified concentration.
-
Staining:
-
Load the fibers/myoblasts with MitoTracker Green FM to assess the total mitochondrial pool.
-
Load the cells with TMRM to measure mitochondrial membrane potential as an indicator of viability.
-
Load the cells with MitoSOX Red to detect mitochondrial superoxide levels.
-
-
Fluorescence Microscopy: Visualize and quantify the fluorescence intensity using a fluorescence microscope and appropriate imaging software.
Mandatory Visualizations
Caption: Proposed mechanism of action of Adenylosuccinic Acid (ASA) in DMD.
Caption: Experimental workflow for in vivo studies of ASA in mdx mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Adenylosuccinic acid therapy improves mdx mice - Institut de Myologie [institut-myologie.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Adenylosuccinic acid: a novel ind... preview & related info | Mendeley [mendeley.com]
Measuring the Effects of Adenylosuccinic Acid on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylosuccinic acid (ASA) is a key intermediate in the purine (B94841) nucleotide cycle (PNC), a metabolic pathway crucial for cellular energy homeostasis, particularly in tissues with high energy demands like skeletal muscle.[1] Endogenously, ASA is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate, and is subsequently cleaved by adenylosuccinate lyase (ADSL) to produce adenosine (B11128) monophosphate (AMP) and fumarate (B1241708).[2][3] The fumarate generated can then enter the mitochondrial tricarboxylic acid (TCA) cycle, directly linking the cytosolic purine nucleotide pool to mitochondrial respiration and ATP production.[2] This connection suggests that modulating cellular levels of ASA could have significant effects on mitochondrial function.
Dysfunction in the PNC, such as in adenylosuccinate lyase deficiency, has been associated with mitochondrial impairment, including reduced respiration and ATP production.[3] Conversely, providing exogenous ASA could potentially boost mitochondrial activity by increasing the availability of fumarate, a substrate for Complex II (succinate dehydrogenase) of the electron transport chain (ETC).[2] This application note provides detailed protocols for measuring the effects of exogenous adenylosuccinic acid on mitochondrial respiration in both intact cells and isolated mitochondria.
Principle of Measurement
The primary hypothesis is that adenylosuccinic acid, after cellular uptake and enzymatic conversion to fumarate, will enhance mitochondrial respiration by providing additional substrate to the TCA cycle. This can be quantified by measuring changes in the oxygen consumption rate (OCR). Two primary methods are detailed: the Seahorse XF Cell Mito Stress Test for live cells and high-resolution respirometry (HRR) for isolated mitochondria or permeabilized cells. Additionally, spectrophotometric assays can be used to assess the specific activity of individual mitochondrial respiratory complexes.
Signaling Pathway: Linking Adenylosuccinic Acid to Mitochondrial Respiration
The diagram below illustrates the metabolic pathway connecting adenylosuccinic acid to the mitochondrial electron transport chain.
Experimental Protocols
Protocol 1: Measuring OCR in Live Cells using Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test and is designed to assess the impact of adenylosuccinic acid on key parameters of mitochondrial function in real-time.[4][5][6]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Adenylosuccinic acid (ASA) stock solution (e.g., 100 mM in sterile water, pH adjusted to 7.4)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Adherent cells of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by warming Seahorse XF Base Medium to 37°C and supplementing it with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate.
-
Wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.[7]
-
-
Compound Loading:
-
Prepare working solutions of ASA at various concentrations in the assay medium. Include a vehicle control (medium without ASA).
-
Load the ASA solutions (or vehicle) into Port A of the hydrated sensor cartridge.
-
Load Oligomycin, FCCP, and Rotenone/Antimycin A into Ports B, C, and D, respectively.
-
-
Assay Execution:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Program the instrument to perform the following injection sequence:
-
Baseline measurement (3-4 cycles)
-
Injection from Port A (ASA or vehicle) followed by OCR measurement (3-4 cycles)
-
Injection from Port B (Oligomycin) followed by OCR measurement (3 cycles)
-
Injection from Port C (FCCP) followed by OCR measurement (3 cycles)
-
Injection from Port D (Rotenone/Antimycin A) followed by OCR measurement (3 cycles)
-
-
-
Data Analysis: After the assay, normalize the OCR data to cell number or protein concentration. Calculate the key mitochondrial parameters as described in Table 1.
Experimental Workflow for Seahorse XF Mito Stress Test with ASA
Protocol 2: High-Resolution Respirometry (HRR) of Isolated Mitochondria
This protocol allows for the precise measurement of oxygen consumption in isolated mitochondria, providing detailed insights into substrate-specific effects on the electron transport chain. This is adapted from standard protocols for instruments like the Oroboros Oxygraph-2k.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Mitochondria isolation buffer (e.g., containing sucrose, EGTA, and buffer)
-
Respiration medium (e.g., MiR05)
-
Adenylosuccinic acid (ASA) stock solution
-
Substrates and inhibitors: Malate, Glutamate, ADP, Succinate, Rotenone, Cytochrome c, Antimycin A, Ascorbate, TMPD.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue of interest using differential centrifugation.[8] Determine protein concentration using a standard assay (e.g., BCA). Keep mitochondria on ice.
-
Instrument Calibration: Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Chamber Preparation: Add 2 mL of respiration medium to the respirometer chambers and allow the signal to stabilize at 37°C.
-
Mitochondria Addition: Add a calibrated amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL) to each chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
LEAK state (Complex I): Add Malate and Glutamate to assess baseline respiration in the absence of ADP.
-
OXPHOS state (Complex I): Add a saturating concentration of ADP to measure Complex I-driven oxidative phosphorylation.
-
ASA Addition: Titrate ASA into the chamber to observe its effect on Complex I-driven OXPHOS.
-
Complex I+II OXPHOS: Add Succinate to provide electrons to Complex II and measure the combined respiratory capacity.
-
ETS Capacity (Complex I+II): Add a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Complex II Respiration: Add Rotenone to inhibit Complex I, isolating Complex II-driven respiration.
-
Residual Oxygen Consumption (ROX): Add Antimycin A to inhibit Complex III and measure non-respiratory oxygen consumption.
-
-
Data Analysis: The respirometry software will calculate oxygen flux (pmol O₂/s/mg protein). Analyze the changes in respiration at each step of the SUIT protocol to determine the specific effects of ASA.
Experimental Workflow for High-Resolution Respirometry with ASA
Data Presentation and Expected Outcomes
The quantitative data obtained from these experiments should be summarized in tables for clear comparison. Below are examples of how to structure these tables and the expected outcomes if adenylosuccinic acid enhances mitochondrial respiration via its conversion to fumarate.
Table 1: Hypothetical Effects of Adenylosuccinic Acid on Mitochondrial Respiration Parameters (Seahorse XF Data)
| Parameter | Vehicle Control (pmol O₂/min) | Adenylosuccinic Acid (1 mM) (pmol O₂/min) | Expected Change | Interpretation |
| Basal Respiration | 100 ± 8 | 125 ± 10 | ↑ | Increased baseline energy demand or substrate oxidation. |
| ATP-linked Respiration | 75 ± 6 | 95 ± 8 | ↑ | Higher rate of mitochondrial ATP production. |
| Proton Leak | 25 ± 3 | 30 ± 4 | ↔ or ↑ | Unchanged or slightly increased non-ATP-linked respiration. |
| Maximal Respiration | 250 ± 20 | 320 ± 25 | ↑ | Increased maximum respiratory capacity. |
| Spare Respiratory Capacity | 150 ± 15 | 195 ± 20 | ↑ | Enhanced ability to respond to energetic stress. |
| Non-Mitochondrial OCR | 10 ± 2 | 10 ± 2 | ↔ | No effect on non-mitochondrial oxygen consumption. |
Data are presented as mean ± SEM.
Table 2: Hypothetical Effects of Adenylosuccinic Acid on Substrate-Specific Respiration (High-Resolution Respirometry Data)
| Respiratory State | Substrates/Inhibitors Added | Vehicle Control (pmol O₂/s/mg) | Adenylosuccinic Acid (100 µM) (pmol O₂/s/mg) | Expected Change |
| CI LEAK | Malate + Glutamate | 15 ± 1 | 15 ± 1 | ↔ |
| CI OXPHOS | + ADP | 80 ± 5 | 85 ± 6 | ↔ or ↑ |
| CI+CII OXPHOS | + Succinate | 150 ± 10 | 180 ± 12 | ↑ |
| ETS Capacity | + FCCP | 180 ± 15 | 220 ± 18 | ↑ |
| CII Respiration | + Rotenone | 100 ± 8 | 135 ± 10 | ↑ |
Data are presented as mean ± SEM.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of adenylosuccinic acid on mitochondrial respiration. By utilizing both cell-based assays and high-resolution respirometry with isolated mitochondria, researchers can gain a comprehensive understanding of how ASA modulates cellular bioenergetics. The expected outcome is an enhancement of mitochondrial respiration, particularly through the provision of fumarate to Complex II, which would be reflected in increased basal and maximal oxygen consumption rates. These methods are valuable tools for drug development professionals and scientists exploring the therapeutic potential of metabolic modulators like adenylosuccinic acid.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 4. Measurement of Oxidative Stress: Mitochondrial Function Using the Seahorse System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
- 8. Modulation of complex II–energized respiration in muscle, heart, and brown adipose mitochondria by oxaloacetate and complex I electron flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Assessing Adenylosuccinic Acid Uptake in Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenylosuccinic acid (ASA) is a crucial intermediate in the purine (B94841) nucleotide cycle, a metabolic pathway vital for energy homeostasis in skeletal muscle. This cycle helps regulate levels of adenine (B156593) nucleotides and provides fumarate (B1241708), an intermediate for the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] Dysregulation of this pathway is associated with neuromuscular symptoms, such as muscle atrophy and hypotonia, as seen in adenylosuccinate lyase (ADSL) deficiency.[3][4] Understanding the mechanisms by which muscle cells take up exogenous ASA is critical for developing therapeutic strategies for these conditions. While the precise transport mechanism for ASA across the myocyte membrane has not been fully established, it is hypothesized to involve transmembrane solute carriers (SLCs), similar to other dicarboxylates like fumarate and citrate.[1][5]
These application notes provide detailed protocols for two primary approaches to assess ASA uptake in cultured muscle cells: a direct method using a radiolabeled analog and an indirect method based on the quantification of downstream metabolites.
Protocol 1: Direct Assessment of Adenylosuccinic Acid Uptake Using a Radiolabeled Substrate
This protocol describes a classic substrate uptake assay using radiolabeled ASA. It is the most direct method for quantifying the rate of transport into the cell.
Experimental Workflow: Direct Radiolabeled Uptake Assay
Caption: Workflow for the direct radiolabeled adenylosuccinic acid uptake assay.
Detailed Methodology
1. Cell Culture and Differentiation: a. Seed C2C12 myoblasts (or other suitable muscle cell line) into 24-well plates at a density that will achieve near confluence.[6] b. Culture in Growth Medium (DMEM supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator. c. Once confluent, induce differentiation by switching to Differentiation Medium (DMEM supplemented with 2% horse serum and antibiotics). Allow 3-5 days for the formation of multinucleated myotubes.
2. Uptake Assay: a. On the day of the assay, aspirate the differentiation medium. b. Gently wash the myotubes twice with 0.5 mL of pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[6] c. Add 0.2 mL of assay buffer to each well. For inhibitor studies, add the test compounds at this stage. Incubate for 15-30 minutes at 37°C.[6] d. Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled ASA to achieve the desired final concentration. e. Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10, 15 minutes) with gentle agitation.[6] Time-course experiments should be performed to ensure measurements are taken during the initial linear phase of uptake. f. Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold PBS.[6]
3. Measurement and Analysis: a. Lyse the cells in each well by adding 0.2 mL of a suitable lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).[8] b. Transfer the cell lysate to a scintillation vial. c. Add 4 mL of scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.[6] d. In parallel wells, determine the total protein concentration using a standard method like the BCA assay. e. Calculate the uptake rate, typically expressed as picomoles of substrate per minute per milligram of protein (pmol/min/mg protein).
Protocol 2: Indirect Assessment of Adenylosuccinic Acid Uptake via Metabolite Quantification
This method provides an alternative to using radiolabeled compounds by measuring the intracellular accumulation of downstream metabolites of ASA, namely adenosine (B11128) monophosphate (AMP) and fumarate, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An increase in these metabolites following ASA administration serves as an indirect indicator of uptake and subsequent metabolism.[9]
Experimental Workflow: Indirect Metabolite Analysis Assay
Caption: Workflow for the indirect assessment of ASA uptake via LC-MS/MS.
Detailed Methodology
1. Cell Culture and Treatment: a. Seed and differentiate myoblasts into myotubes in 6-well plates as described in Protocol 1. b. Wash the myotubes twice with pre-warmed assay buffer. c. Add fresh assay buffer containing various concentrations of unlabeled ASA and incubate for a defined period at 37°C.
2. Metabolite Extraction: a. To quench metabolic activity, rapidly aspirate the medium and wash the cells once with ice-cold PBS. b. Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well and place the plate on dry ice for 15 minutes.[10] c. Scrape the cells from the plate surface and transfer the cell-methanol slurry to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris. e. Transfer the supernatant, which contains the intracellular metabolites, to a new tube. f. Dry the metabolite extract completely using a vacuum concentrator.
3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume of LC-MS grade water/acetonitrile for analysis. b. Analyze the samples using an LC-MS/MS system equipped with a suitable column (e.g., HILIC or reversed-phase with an ion-pairing agent) for separating polar metabolites.[11] c. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify AMP and fumarate. This involves optimizing precursor-to-product ion transitions for each metabolite using authentic standards. d. Prepare a standard curve using known concentrations of AMP and fumarate to allow for absolute quantification. e. Normalize the quantified metabolite levels to the total protein content or cell number from the corresponding well.
Data Presentation
Quantitative data from uptake experiments should be organized to facilitate comparison between different conditions.
Table 1: Template for Presenting Adenylosuccinic Acid Uptake Data
| Condition | ASA Concentration (µM) | Uptake Rate (pmol/min/mg protein) ± SD | Inhibitor (Concentration) | % Inhibition |
| Control | 10 | e.g., 150.5 ± 12.3 | None | 0% |
| Control | 50 | e.g., 450.2 ± 35.1 | None | 0% |
| Control | 100 | e.g., 720.8 ± 50.9 | None | 0% |
| Test | 50 | e.g., 225.1 ± 20.5 | Fumarate (1 mM) | 50% |
| Test | 50 | e.g., 382.7 ± 29.8 | Citrate (1 mM) | 15% |
Note: Data are hypothetical and for illustrative purposes only.
Signaling Pathways and Logical Relationships
The Purine Nucleotide Cycle in Muscle
Adenylosuccinic acid is a central intermediate in the purine nucleotide cycle. This cycle is critical for converting AMP to IMP during high energy demand and regenerating AMP from IMP, a process that also yields fumarate for the TCA cycle.
References
- 1. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 2. columbia.edu [columbia.edu]
- 3. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
Adenylosuccinic Acid Tetraammonium: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Adenylosuccinic Acid Tetraammonium salt, a key intermediate in the purine (B94841) nucleotide cycle. These guidelines are intended to support research into metabolic disorders, neuromuscular diseases, and other areas where purine metabolism is of interest.
Introduction
Adenylosuccinic acid, also known as adenylosuccinate, is a crucial purine ribonucleoside monophosphate that plays a central role in the de novo synthesis and recycling of purine nucleotides.[1] It is formed from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthetase and is subsequently cleaved by adenylosuccinate lyase (ADSL) to yield adenosine (B11128) monophosphate (AMP) and fumarate (B1241708).[2][3] This process is integral to the purine nucleotide cycle, a metabolic pathway vital for cellular energy homeostasis.
The clinical significance of adenylosuccinic acid is underscored by its involvement in adenylosuccinate lyase deficiency (ADSL deficiency), a rare autosomal recessive metabolic disorder characterized by the accumulation of succinylpurines in bodily fluids, leading to severe neurological impairments.[1][4] Conversely, therapeutic interest in adenylosuccinic acid has grown, particularly in the context of Duchenne Muscular Dystrophy (DMD). Research suggests that adenylosuccinic acid treatment can ameliorate the pathological features of DMD in mouse models by enhancing cellular energy production and inducing an antioxidant response.[5][6]
Product Information: Supplier and Purity Specifications
For researchers sourcing this compound salt, several reputable suppliers offer various grades of purity suitable for in vitro and in vivo studies. It is crucial to select a product with the appropriate purity for the intended application to ensure the reliability and reproducibility of experimental results.
| Supplier | Product Name | Purity Specification |
| MedChemExpress | This compound | 98.0%[1] |
| Cayman Chemical | Adenylosuccinic Acid (ammonium salt) | ≥95%[7] |
| Amsbio | This compound | Information available upon request |
Biological Context and Signaling Pathways
Adenylosuccinic acid is a central metabolite in the Purine Nucleotide Cycle , a key pathway for the salvage of purines and the regulation of cellular energy levels. This cycle is particularly active in muscle tissue.
In the context of Duchenne Muscular Dystrophy, adenylosuccinic acid is believed to exert its therapeutic effects in part through the activation of the Nrf2 signaling pathway . The fumarate produced from the cleavage of adenylosuccinic acid can activate Nrf2, a master regulator of the antioxidant response.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific cell lines, animal models, and experimental conditions.
In Vitro Application: Myoblast Viability and Proliferation
This protocol describes the use of this compound salt in cultured myoblasts to assess its effects on cell viability and proliferation.
1. Cell Culture and Seeding:
-
Culture human or mouse myoblasts in a suitable growth medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
For viability assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound salt in sterile distilled water or PBS.
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 1 mM).
3. Treatment of Cells:
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound salt.
-
Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
4. Cell Viability Assessment (Crystal Violet Assay):
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde or cold methanol (B129727) for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
5. Mitochondrial Viability Assessment (MTT Assay):
-
Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. tpp.ch [tpp.ch]
- 3. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: In Vivo Toxicity of Adenylosuccinic Acid Tetraammonium
These application notes provide a summary of the in vivo toxicity profile of adenylosuccinic acid (ASA), with the data presented being relevant to its tetraammonium salt form. The information is intended for researchers, scientists, and drug development professionals.
Summary of Acute In Vivo Toxicity
An acute oral toxicity study of Adenylosuccinic Acid (ASA) was conducted in a murine model. The study aimed to determine the median lethal dose (LD50) and observe any adverse effects following a single high-dose administration. The findings indicate that ASA is a non-toxic small molecule with an LD50 greater than 5000 mg/kg.[1][2][3][4][5]
Key Observations:
-
Mortality: No mortalities were observed at any tested dose up to 5000 mg/kg.[2][3][4]
-
Clinical Signs: At doses below 5000 mg/kg, no adverse symptoms were reported. At the 5000 mg/kg dose, a transient increase in motor activity was observed within the first 15 minutes, and transient diarrhea was noted between 8 to 12 hours post-administration.[2][3][4]
-
Body Weight: No significant loss of body weight (>5%) was observed in any of the dose groups over the 14-day observation period.[2]
-
Histopathology: Some instances of necrotic foci were observed in the liver, kidney, and gastrointestinal tract. However, these findings were considered likely to be incidental.[1][3][5] Further sub-chronic oral exposure studies are warranted to confirm these observations.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from the acute in vivo toxicity study of Adenylosuccinic Acid.
Table 1: Dosage and Mortality
| Dose Group (mg/kg) | Number of Animals | Mortalities | LD50 (mg/kg) |
| 175 | As per study protocol | 0 | > 5000 |
| 550 | As per study protocol | 0 | > 5000 |
| 1750 | As per study protocol | 0 | > 5000 |
| 5000 | As per study protocol | 0 | > 5000 |
Table 2: In-Life Clinical Observations
| Dose (mg/kg) | Neuromotor | Respiratory | Gastrointestinal | Integumentary | Pain |
| 175 | No changes | No changes | No changes | No changes | No changes |
| 550 | No changes | No changes | No changes | No changes | No changes |
| 1750 | No changes | No changes | No changes | No changes | No changes |
| 5000 | Increased motor activity (0.25h) | No changes | Transient diarrhea (8-12h) | No changes | No changes |
Key: No changes = No observable adverse effects; Mild changes are noted with specific observations.[2][4]
Experimental Protocol: Acute Oral Toxicity Study in Mice
This protocol outlines the methodology for an acute oral toxicity study of adenylosuccinic acid tetraammonium in a murine model, based on the available literature.
1. Objective: To determine the acute oral toxicity and estimate the LD50 of this compound in mice.
2. Materials:
-
This compound
-
Vehicle (e.g., Milli-Q water)
-
Healthy, young adult mice (specific strain, age, and weight to be documented)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
3. Methods:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 7 days prior to the study.
-
Fasting: Animals are fasted for approximately 4 hours before dosing.
-
Dose Preparation: The test substance is dissolved in the vehicle to achieve the desired concentrations (e.g., 175, 550, 1750, and 5000 mg/kg).
-
Administration: A single dose is administered to each animal via oral gavage.
-
Observation Period: Animals are observed for 14 days post-administration.
-
Clinical Observations:
-
Mortality and morbidity checks are performed twice daily.
-
Detailed clinical observations for signs of toxicity are conducted at regular intervals on the day of dosing and at least once daily thereafter. Observations should include changes in the skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern.
-
-
Body Weight: Individual animal weights are recorded prior to dosing and daily for the 14-day observation period.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
Histopathology: Tissues from major organs (liver, kidneys, gastrointestinal tract, etc.) are collected, preserved, and examined microscopically for any pathological changes.
-
Hematology and Serum Biochemistry: On day 14, blood samples are collected for analysis of hematological and serum biochemical parameters.[4]
Visualizations
Experimental Workflow for Acute Toxicity Study
Caption: Workflow for the acute in vivo toxicity assessment of adenylosuccinic acid.
Purine (B94841) Nucleotide Cycle and Adenylosuccinic Acid
Adenylosuccinic acid is an intermediate in the purine nucleotide cycle, a pathway particularly important in muscle for energy homeostasis.
Caption: Role of adenylosuccinic acid in the purine nucleotide cycle.
References
- 1. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 2. preprints.org [preprints.org]
- 3. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Adenylosuccinic Acid for Oral Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of adenylosuccinic acid (ASA) in animal studies, primarily focusing on murine models. The information compiled is intended to facilitate preclinical research into the therapeutic potential of ASA.
Introduction
Adenylosuccinic acid is a key intermediate in the purine (B94841) nucleotide cycle, playing a crucial role in cellular energy homeostasis.[1][2] Its therapeutic potential is being investigated for various conditions, including Duchenne muscular dystrophy and adenylosuccinate lyase deficiency.[1] Effective and reproducible oral formulation is critical for preclinical evaluation in animal models. This document outlines methods for preparing ASA for administration via oral gavage and in drinking water.
Physicochemical Properties of Adenylosuccinic Acid
A summary of the key physicochemical properties of ASA is presented in Table 1. Understanding these properties is essential for developing appropriate formulations.
Table 1: Physicochemical Properties of Adenylosuccinic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₅O₁₁P | [3] |
| Molecular Weight | 463.29 g/mol | [3] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [4] |
| Solubility of Ammonium Salt in PBS (pH 7.2) | 10 mg/mL | |
| Appearance | Crystalline solid | |
| LD₅₀ (mice, oral) | > 5000 mg/kg | [5] |
Formulation Protocols for Oral Administration
Two primary methods for oral administration of ASA in animal studies are detailed below: oral gavage and administration in drinking water.
Protocol for Preparation of Adenylosuccinic Acid Solution for Oral Gavage
Oral gavage ensures the precise delivery of a specified dose. The following protocol describes the preparation of a 10 mg/mL solution of ASA in phosphate-buffered saline (PBS) at pH 7.2.
Materials:
-
Adenylosuccinic acid (powder)
-
Phosphate-Buffered Saline (PBS) tablets or powder
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions (e.g., 1 M) for pH adjustment
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare 1x PBS (pH 7.2):
-
Dissolve PBS tablets or powder in deionized water according to the manufacturer's instructions to prepare a 1x solution. A common formulation for 1L of 1x PBS is 8g NaCl, 0.2g KCl, 1.44g Na₂HPO₄, and 0.24g KH₂PO₄.[6]
-
Place the solution on a magnetic stirrer.
-
Calibrate the pH meter and measure the pH of the PBS solution.
-
Sterilize the PBS solution by autoclaving or filtration.
-
-
Prepare ASA Solution (10 mg/mL):
-
Weigh the required amount of ASA powder for the desired volume of solution. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of ASA.
-
In a sterile conical tube or beaker, add the weighed ASA powder to the prepared 1x PBS (pH 7.2).
-
Vortex or stir the solution until the ASA is completely dissolved. Gentle heating may be applied if necessary, but the stability of ASA under heat should be considered.
-
Verify the final pH of the ASA solution and adjust to 7.2 if necessary.
-
For sterile administration, filter the final solution through a 0.22 µm sterile filter.
-
Store the prepared solution at 2-8°C and protect it from light. It is recommended to prepare the solution fresh daily. For longer storage, a stability study should be performed.[9][10][11]
-
Table 2: Example Dosing Calculations for Oral Gavage in Mice
| Mouse Weight (g) | Dose (mg/kg) | Concentration (mg/mL) | Volume to Administer (µL) |
| 20 | 100 | 10 | 200 |
| 25 | 100 | 10 | 250 |
| 30 | 100 | 10 | 300 |
| 20 | 200 | 10 | 400 |
| 25 | 200 | 10 | 500 |
| 30 | 200 | 10 | 600 |
Note: The maximum recommended gavage volume for mice is 10 mL/kg.[12][13][14][15]
Protocol for Preparation of Adenylosuccinic Acid in Drinking Water
This method is suitable for chronic administration and is less stressful for the animals than daily gavage.
Materials:
-
Adenylosuccinic acid (powder)
-
Reverse osmosis (RO) or purified water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
Animal water bottles
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Calculate the required amount of ASA:
-
Estimate the average daily water consumption per mouse (typically 3-5 mL).
-
Determine the target daily dose in mg/kg.
-
Calculate the total daily dose per mouse.
-
Calculate the required concentration of ASA in the drinking water (mg/mL).
-
Example calculation: For a 25g mouse with a target dose of 325 mg/kg/day and an estimated water consumption of 4 mL/day:
-
Total daily dose = 0.025 kg * 325 mg/kg = 8.125 mg
-
Concentration = 8.125 mg / 4 mL = 2.03 mg/mL
-
-
-
Prepare the ASA-dosed drinking water:
-
Add the calculated amount of ASA powder to the required volume of RO or purified water.
-
Stir until the ASA is completely dissolved.
-
Adjust the pH of the solution to 7.2 using HCl or NaOH.[5] This is important as acidic water can have physiological effects.[16]
-
Fill the animal water bottles with the prepared solution.
-
It is recommended to prepare fresh ASA-dosed drinking water at least every 2-3 days to ensure stability and prevent microbial growth. The stability of ASA in drinking water under animal housing conditions should be validated.
-
Experimental Protocols
Oral Gavage Administration in Mice
Workflow for Oral Gavage:
Caption: Workflow for oral gavage in mice.
Detailed Steps:
-
Animal Handling: Handle mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse accurately before administration to calculate the precise dosing volume based on its weight.[12][13][14]
-
Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.[12]
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The mouse should swallow the needle. Do not force the needle.[12][13][14][15]
-
Administration: Once the needle is correctly positioned in the esophagus, administer the ASA solution slowly and steadily.[12]
-
Needle Withdrawal: Carefully withdraw the gavage needle.
-
Monitoring: Monitor the animal for any signs of distress, such as labored breathing, immediately after the procedure and periodically for the next few hours.[13][14]
Stability Testing of Formulated Adenylosuccinic Acid
It is crucial to ensure the stability of the prepared ASA formulations over the intended period of use.
Workflow for Stability Testing:
Caption: Workflow for stability testing of ASA formulations.
Protocol Outline:
-
Prepare the ASA formulation (for gavage or drinking water) as described above.
-
Store aliquots of the formulation under different conditions (e.g., refrigerated at 2-8°C, at room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours), collect samples for analysis.
-
Assess the physical properties of the solution, including pH, color, and the presence of any precipitate.
-
Quantify the concentration of ASA in the samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the in-use stability based on the percentage of ASA remaining compared to the initial concentration. A common acceptance criterion is 90-110% of the initial concentration.[10][11][17][18]
Signaling Pathways of Adenylosuccinic Acid
Oral administration of ASA is expected to increase its systemic bioavailability, thereby influencing the purine nucleotide cycle.[1] ASA is converted by adenylosuccinate lyase into adenosine (B11128) monophosphate (AMP) and fumarate.[1][2] These products have significant downstream effects on cellular metabolism and signaling.
Metabolic Fate and Downstream Effects of Orally Administered ASA:
Caption: Metabolic fate and downstream signaling of ASA.
Increased intracellular AMP levels allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[19] AMPK activation leads to a switch from anabolic to catabolic pathways, resulting in increased glucose uptake and fatty acid oxidation to generate ATP.[19][20][21][22] Fumarate enters the tricarboxylic acid (TCA) cycle in the mitochondria, further contributing to cellular energy production.[1][23]
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the formulation and oral administration of adenylosuccinic acid in animal studies. Adherence to these detailed methodologies will help ensure the reproducibility and reliability of preclinical research investigating the therapeutic effects of ASA. Researchers should validate the stability of their specific formulations under their experimental conditions.
References
- 1. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Alkaline Water Very Modestly Slows Aging in Mice – Fight Aging! [fightaging.org]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. pH of Drinking Water Influences the Composition of Gut Microbiome and Type 1 Diabetes Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Preparation of PBS Solution [protocols.io]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability Testing for Veterinary Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. avidityscience.com [avidityscience.com]
- 17. fda.gov [fda.gov]
- 18. Stability study of selected veterinary drug residues spiked into extracts from different food commodities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low solubility of adenylosuccinic acid tetraammonium in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of adenylosuccinic acid tetraammonium in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
This compound is generally considered to have high aqueous solubility. Its solubility in water is reported to be as high as 200 mg/mL (376.35 mM), although this may require sonication to achieve.[1] In a buffered solution such as Phosphate-Buffered Saline (PBS) at pH 7.2, a solubility of 10 mg/mL has been reported.
Q2: Why am I observing low solubility or precipitation of this compound in my aqueous buffer?
Several factors can contribute to the low solubility or precipitation of this compound in aqueous buffers:
-
pH of the Buffer: Adenylosuccinic acid is an acidic molecule. Its solubility is highly dependent on the pH of the solution. At a pH below its pKa values, the molecule will be less ionized, leading to lower solubility. Conversely, in neutral to alkaline buffers, its solubility is expected to be higher.
-
Buffer Composition: The components of your buffer system can interact with this compound, potentially leading to the formation of less soluble salts.
-
Concentration of the Compound: Exceeding the solubility limit of the compound in the specific buffer system and at a given temperature will result in precipitation.
-
Temperature: Temperature can influence solubility. While the exact temperature dependence for this compound is not extensively documented, for many solids, solubility increases with temperature.
-
Dissolution Method: Incomplete dissolution due to inadequate mixing or sonication can be mistaken for low solubility.
Q3: What is the optimal pH range for dissolving this compound?
While a specific optimal pH range is not definitively published, based on the acidic nature of the molecule, a neutral to slightly alkaline pH (pH 7.0 - 8.0) is recommended to ensure the carboxyl groups are deprotonated, which enhances solubility. Many enzymatic assays involving adenylosuccinate lyase, the enzyme that metabolizes adenylosuccinic acid, are performed in buffers with a pH between 7.0 and 7.4, suggesting good solubility and stability in this range.[2][3]
Q4: Which aqueous buffers are recommended for use with this compound?
Commonly used buffers in biological research that are likely compatible with this compound include:
-
Tris-HCl: Frequently used for enzymatic assays involving related enzymes.[3]
-
HEPES: Another common biological buffer used in relevant enzyme assays.[2]
-
Phosphate buffers (e.g., PBS): A solubility of 10 mg/mL has been reported in PBS (pH 7.2).
-
MOPS: While less commonly cited in direct connection with this compound, its buffering range is suitable for many biological experiments.
When preparing solutions, it is crucial to start with a buffer at the desired pH before adding the this compound.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving completely.
-
Possible Cause: Insufficient mixing or the need for energy input to facilitate dissolution.
-
Troubleshooting Steps:
-
Ensure the powder is being added to the buffer with continuous stirring or vortexing.
-
Use sonication. As reported, sonication can significantly aid in dissolving the compound to achieve high concentrations in water.[1]
-
Gently warming the solution may also help, but be cautious of potential degradation if the compound is heat-sensitive. Always check for stability information if heating.
-
Issue 2: The solution becomes cloudy or forms a precipitate after initial dissolution.
-
Possible Cause: The pH of the final solution is too low, or the concentration exceeds the solubility limit in the chosen buffer.
-
Troubleshooting Steps:
-
Check the pH: Measure the pH of the solution after adding the this compound. The addition of this acidic compound may lower the pH of a weakly buffered solution. If the pH has dropped, adjust it back to the desired range (e.g., pH 7.0-8.0) with a suitable base (e.g., NaOH or KOH).
-
Dilute the solution: Your target concentration may be too high for the specific buffer system. Try preparing a more dilute solution.
-
Change the buffer: If pH adjustment does not resolve the issue, consider switching to a different buffer system (see recommended buffers in the FAQ).
-
Issue 3: Precipitation occurs when the buffered solution is stored or the temperature is changed.
-
Possible Cause: The solution was saturated or supersaturated, and a change in temperature caused the solubility to decrease.
-
Troubleshooting Steps:
-
Store at a constant temperature: Avoid storing the solution at a lower temperature than the one at which it was prepared. If refrigeration is necessary, you may need to prepare a more dilute stock solution.
-
Prepare fresh solutions: For best results, prepare the this compound solution fresh for each experiment.
-
Re-dissolve before use: If some precipitate has formed upon cooling, try gently warming and vortexing the solution to redissolve the compound before use, ensuring it is fully dissolved.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Various Aqueous Buffers
| Buffer System | pH | Estimated Solubility | Notes |
| Deionized Water | ~7.0 | Up to 200 mg/mL | Requires sonication for high concentrations.[1] |
| PBS | 7.2 | 10 mg/mL | A commonly reported solubility. |
| Tris-HCl | 7.4 | > 10 mg/mL | Generally good solubility expected. |
| HEPES | 7.2 | > 10 mg/mL | Good solubility is anticipated. |
| MOPS | 7.2 | > 10 mg/mL | Should provide good solubility. |
| Acetate Buffer | 5.0 | < 10 mg/mL | Lower solubility is expected due to the acidic pH. |
Note: The solubilities in Tris-HCl, HEPES, and MOPS are estimations based on their common use in relevant biological assays and the principle that solubility increases with pH for acidic compounds. Experimental verification is recommended.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM Tris-HCl, pH 7.4) and allow it to equilibrate to room temperature.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a suitable container.
-
Initial Dissolution: Add a portion of the prepared buffer to the powder. Vortex or stir vigorously to create a suspension.
-
Sonication: Place the container in a sonicator bath and sonicate until the solid is completely dissolved. Monitor the temperature of the solution to avoid excessive heating.
-
Final Volume and pH Check: Add the remaining buffer to reach the final desired concentration. Once fully dissolved, verify the pH of the final solution and adjust if necessary.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Use the solution immediately or store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting flowchart for solubility issues.
Caption: Simplified diagram of the purine nucleotide cycle showing the role of adenylosuccinic acid.
References
Stability issues of adenylosuccinic acid tetraammonium in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of adenylosuccinic acid tetraammonium during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[1] Some suppliers also suggest storage at -80°C for periods of up to six months for stock solutions. It is crucial to protect the compound from moisture.[1]
Q2: How long can I store this compound at the recommended conditions?
When stored properly at -20°C, the solid compound is stable for at least two to four years. For stock solutions stored at -20°C, stability is maintained for about one month, and at -80°C, for up to six months. Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.
Q3: Is it stable at room temperature?
This compound is stable for a few weeks at ambient temperature, which is sufficient for shipping purposes.[1] However, for long-term storage, refrigerated or frozen conditions are required to prevent degradation.
Q4: What are the potential signs of degradation?
Visual signs of degradation can include a change in color or clumping of the powder due to moisture absorption. However, chemical degradation may not always be visible. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for purine (B94841) nucleotides under various stress conditions can be inferred. These include:
-
Hydrolysis: Cleavage of the phosphate (B84403) ester bond or the N-glycosidic bond linking the purine base to the ribose sugar. The succinyl group may also be susceptible to hydrolysis.
-
Oxidation: The purine ring system can be susceptible to oxidation, leading to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the molecule.[2][3][4][5][6]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for longer-term use. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC). | Presence of degradation products. | Perform a forced degradation study to identify potential degradation products and confirm their retention times. Ensure your analytical method is stability-indicating. |
| Reduced biological activity of the compound. | Chemical degradation leading to a lower concentration of the active compound. | Re-qualify the material using a validated analytical method (e.g., HPLC) to determine the purity and concentration of the active compound. |
| Caking or clumping of the solid powder. | Absorption of moisture. | Store the solid compound in a desiccator at the recommended temperature. Ensure the container is tightly sealed. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations | Reference |
| Solid | -20°C | Months to years | Dry, dark environment, protect from moisture. | [1] |
| Stock Solution | -20°C | Up to 1 month | Sealed storage, away from moisture. | |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture. | |
| Short-term (e.g., shipping) | Ambient Temperature | Days to weeks | Non-hazardous for short durations. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9][10]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a sample of the solid powder to an oven at a high temperature (e.g., 80°C) for a specified time.
-
Also, reflux a sample of the stock solution at 80°C for a specified time.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a sample of the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method and compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating adenylosuccinic acid from its potential degradation products.[11][12][13][14][15]
Instrumentation:
-
HPLC with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1 M phosphate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, increase to 30% B over 20 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
Method Development and Validation:
-
Method Development:
-
Inject the unstressed and stressed samples (from the forced degradation study) into the HPLC system.
-
Optimize the mobile phase composition, gradient, pH, and flow rate to achieve good separation between the parent peak and all degradation product peaks.
-
The peak for adenylosuccinic acid should be well-resolved from any degradant peaks (resolution > 2).
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential chemical degradation pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. preprints.org [preprints.org]
- 3. The Degradation and Regeneration of alpha-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. nveo.org [nveo.org]
- 14. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
Common sources of variability in adenylosuccinate lyase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with adenylosuccinate lyase (ADSL) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common adenylosuccinate lyase (ADSL) assay?
A1: The most common ADSL assays are continuous spectrophotometric rate determination methods.[1] These assays monitor the enzymatic cleavage of a substrate, either adenylosuccinate (S-AMP) or succinylaminoimidazolecarboxamide ribotide (SAICAR), into products.[2][3] The reaction is monitored by measuring the decrease in absorbance at a specific wavelength as the substrate is consumed. For instance, the conversion of S-AMP to AMP and fumarate (B1241708) can be monitored by the decrease in absorbance at 280 nm.[1] Similarly, the conversion of SAICAR to AICAR and fumarate can be followed by the decrease in absorbance at 269 nm.[4]
Q2: What are the two primary reactions catalyzed by ADSL?
A2: Adenylosuccinate lyase is a bifunctional enzyme that catalyzes two key reactions in the de novo purine (B94841) biosynthesis pathway:[2][5]
-
The cleavage of succinylaminoimidazolecarboxamide ribotide (SAICAR) to form aminoimidazolecarboxamide ribotide (AICAR) and fumarate.[2][3]
-
The cleavage of adenylosuccinate (S-AMP) to form adenosine (B11128) monophosphate (AMP) and fumarate.[2][3]
Q3: Can I measure the reverse reaction of the ADSL assay?
A3: Yes, it is possible to measure the reverse reaction, where fumarate and AMP are converted to adenylosuccinate. This can be useful, especially since adenylosuccinate is not always commercially available. The reverse reaction can be monitored by the increase in absorbance at 280 nm.[6]
Q4: What are some known inhibitors of ADSL?
A4: Several molecules can inhibit ADSL activity. One notable competitive inhibitor for both of the reactions catalyzed by human and Bacillus subtilis ADSL is adenosine phosphonobutyric acid 2'(3'), 5'-diphosphate (APBADP).[2] Other identified inhibitors include bithionol (B75329) and tetraiodothyroacetic acid (Tetrac), which have been shown to selectively inhibit Mycobacterium tuberculosis ADSL.[7][8] Additionally, citrate (B86180) can act as an inhibitor of fumarase, an enzyme that can interfere with the ADSL assay by consuming the fumarate product.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Reagent Contamination | Use fresh, high-purity reagents. Ensure water is deionized and free of nucleases. |
| Substrate Instability | Prepare substrate solutions fresh before each experiment as adenylosuccinic acid can be unstable.[1] | |
| Interfering Substances in Sample | For complex samples like tissue homogenates or cell lysates, consider a sample cleanup step or use a more specific assay method like an ELISA kit.[9] | |
| Low or No Enzyme Activity | Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Prepare the enzyme solution immediately before use in a cold buffer.[1] |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition of your reaction mixture. Optimal conditions are typically around pH 7.0-7.5 and 25-37°C.[1][6] | |
| Presence of Inhibitors | Check for known inhibitors in your sample or reagents. If suspected, perform a spike-and-recovery experiment to confirm inhibition. | |
| Poor Reproducibility (High Variability) | Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Use a thermostatted spectrophotometer to maintain a constant temperature during the assay.[1] | |
| Analyst-to-Analyst Variation | Ensure all users are following the same standardized protocol. Inconsistent sample handling and preparation can be a major source of variability.[10] | |
| Reagent Lot Variation | If you observe a sudden change in assay performance, test a new lot of critical reagents, such as the substrate or enzyme.[10] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for ADSL Activity (Forward Reaction)
This protocol is adapted from established methods for measuring the conversion of adenylosuccinate to AMP and fumarate.[1]
Materials:
-
50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C
-
1.72 mM Adenylosuccinic Acid (ASA) solution (prepare fresh in buffer)
-
Adenylosuccinate Lyase (ADSL) enzyme solution (0.2 - 0.4 units/ml in cold buffer, prepare immediately before use)
-
UV-transparent cuvettes
-
Thermostatted spectrophotometer capable of reading at 280 nm
Procedure:
-
In a suitable cuvette, prepare the following reaction mixture:
-
2.80 ml of 50 mM Potassium Phosphate Buffer
-
0.10 ml of 1.72 mM ASA solution
-
-
Mix by inversion and equilibrate to 25°C in the spectrophotometer.
-
Monitor the absorbance at 280 nm (A280nm) until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 ml of the ADSL enzyme solution.
-
Immediately mix by inversion and record the decrease in A280nm for approximately 5 minutes.
-
For a blank control, add 0.10 ml of the buffer instead of the enzyme solution and record any change in absorbance.
-
Calculate the rate of reaction (ΔA280nm/minute) from the initial linear portion of the curve for both the test and blank samples.
-
Enzyme activity can be calculated using the following formula, where one unit is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid per minute at pH 7.0 and 25°C:
-
Units/ml enzyme = [(ΔA280nm/min Test - ΔA280nm/min Blank) x Total Volume (ml)] / (Molar Extinction Coefficient x 0.1 ml)
-
Protocol 2: Sample Preparation for ADSL Assays
The preparation of samples is critical for obtaining reliable results. The following are general guidelines for different sample types.
| Sample Type | Preparation Protocol |
| Cell Culture Supernatants | Collect the media, centrifuge at 1500 rpm for 20 minutes at 4°C to remove cells, and collect the clear supernatant for immediate assay or store at -80°C.[9] |
| Cell Lysates | Solubilize cells in a suitable lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 5 minutes to pellet insoluble material. The resulting supernatant is the whole-cell extract.[9] |
| Tissue Homogenates | Rinse tissue with 1X PBS to remove excess blood. Homogenize the tissue in PBS containing protease inhibitors. For some tissues, two freeze-thaw cycles may be necessary to ensure complete cell lysis.[9] |
| Plasma | Collect blood in tubes containing an anticoagulant. Centrifuge to separate the plasma fraction. Assay immediately or store at -80°C. Avoid using hemolyzed samples.[9] |
Visualizations
Caption: The dual enzymatic reactions catalyzed by Adenylosuccinate Lyase (ADSL).
Caption: A general workflow for troubleshooting common issues in ADSL assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 3. Development of Cell-Permeable Adenylosuccinate Lyase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. newprairiepress.org [newprairiepress.org]
- 7. Structure, Function, and Inhibition of Adenylosuccinate Lyase (ADSL) from Mycobacterium tuberculosis. – Ingentium Magazine [magazine.ingentium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. assaygenie.com [assaygenie.com]
- 10. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Optimizing Adenylosuccinate Synthetase (AdSS) Assays
Welcome to the technical support center for adenylosuccinate synthetase (AdSS) kinetic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their AdSS assays for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the function of adenylosuccinate synthetase (AdSS) and why are kinetic studies important?
Adenylosuccinate synthetase (AdSS) is a crucial enzyme in the de novo and salvage pathways of purine (B94841) nucleotide biosynthesis.[1][2] It catalyzes the first committed step in the synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP), using L-aspartate and guanosine (B1672433) 5'-triphosphate (GTP) as co-substrates.[1] Kinetic studies are vital for understanding the enzyme's catalytic mechanism, identifying and characterizing inhibitors for drug development, and investigating the impact of mutations on its function.
Q2: What are the common methods to assay AdSS activity?
There are several methods to measure AdSS activity:
-
Continuous Spectrophotometric Assays: These are often the most convenient for kinetic studies. One common approach is a coupled-enzyme assay where the production of a product is linked to a reaction that causes a change in absorbance. For instance, the production of GDP can be coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Endpoint Assays: These assays involve stopping the reaction after a specific time and then measuring the amount of product formed. This can be done using techniques like high-performance liquid chromatography (HPLC) to separate and quantify the nucleotides.
-
Radiochemical Assays: These highly sensitive assays use radiolabeled substrates, and the activity is determined by measuring the incorporation of the radiolabel into the product.[3]
Q3: What are the typical substrates and their optimal concentrations for an AdSS assay?
The substrates for AdSS are IMP, L-aspartate, and GTP. The optimal concentrations can vary depending on the source of the enzyme. It is recommended to determine the Michaelis-Menten constant (Km) for each substrate under your experimental conditions. As a starting point, concentrations around the Km value are often used. For determining the Vmax, substrate concentrations should be saturating, typically 10-20 times the Km.[4]
Q4: What are the essential cofactors for AdSS activity?
Magnesium ions (Mg2+) are essential for AdSS activity.[5][6] Mg2+ typically forms a complex with GTP and plays a role in the phosphoryl transfer step of the reaction.[6] It is crucial to include an optimal concentration of Mg2+ in the assay buffer. Other divalent cations can sometimes substitute for Mg2+ but may also be inhibitory.[5]
Troubleshooting Guides
Problem 1: No or Very Low Enzyme Activity
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Enzyme | Ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol (B35011). Avoid repeated freeze-thaw cycles.[3][7] The stability of the enzyme can be temperature-dependent and may be enhanced by the presence of reducing agents like dithiothreitol (B142953) (DTT).[8] |
| Missing Assay Components | Double-check that all necessary substrates (IMP, L-aspartate, GTP), the cofactor (Mg2+), and any coupling enzymes and their substrates are present in the reaction mixture at the correct concentrations. |
| Incorrect pH or Temperature | The optimal pH for AdSS is typically between 6.8 and 8.0.[5][9] Verify the pH of your buffer at the assay temperature. The optimal temperature can vary between organisms, with mammalian enzymes generally functioning well at 37°C. |
| Presence of Inhibitors | Ensure that your reagents are free from contaminating inhibitors. The products of the reaction, such as GDP and AMP, can act as feedback inhibitors.[10][11] Also, be aware of non-specific inhibition by compounds present in your sample. |
Problem 2: Non-Linear Reaction Progress Curves
Possible Causes & Solutions
| Cause | Recommended Action |
| Substrate Depletion | If the reaction rate decreases over time, one or more substrates may be getting depleted. Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity. |
| Product Inhibition | The accumulation of products (adenylosuccinate, GDP, Pi) can inhibit the enzyme. Perform initial velocity studies to minimize the impact of product inhibition.[12] |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol to the assay buffer. Also, check if the enzyme is stable at the chosen temperature and pH for the duration of the assay.[7] |
| Substrate Inhibition | High concentrations of IMP have been reported to cause substrate inhibition in some AdSS isozymes.[12] If you observe a decrease in activity at high IMP concentrations, perform kinetic studies over a wider range of IMP concentrations to confirm and characterize this effect. |
Problem 3: High Background Signal in Spectrophotometric Assays
Possible Causes & Solutions
| Cause | Recommended Action |
| Contaminating Enzymes in Sample | If using a crude or partially purified enzyme preparation, it may contain other enzymes that react with the substrates or coupling enzymes, leading to a high background. Purify the AdSS to a higher degree if necessary. |
| Instability of Assay Reagents | Ensure that the substrates, especially GTP and any coupling reagents like NADH, are fresh and have not degraded. Prepare stock solutions fresh and store them appropriately. |
| Non-Enzymatic Reaction | Run a control reaction without the enzyme to check for any non-enzymatic reaction that might be contributing to the background signal. |
Experimental Protocols
Continuous Coupled Spectrophotometric Assay
This method monitors the production of GDP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
HEPES or Tris-HCl buffer (pH 7.0-8.0)
-
IMP
-
L-aspartate
-
GTP
-
MgCl2
-
KCl
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Adenylosuccinate Synthetase (AdSS)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl2, KCl, PEP, NADH, PK, and LDH in a cuvette.
-
Add IMP and L-aspartate to the reaction mixture.
-
Incubate the mixture for a few minutes at the desired temperature to allow the temperature to equilibrate and to consume any contaminating ADP or GDP.
-
Initiate the reaction by adding GTP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of GDP production by AdSS.
Endpoint HPLC-Based Assay
This method measures the formation of adenylosuccinate directly.
Materials:
-
HEPES or Tris-HCl buffer (pH 7.0-8.0)
-
IMP
-
L-aspartate
-
GTP
-
MgCl2
-
Adenylosuccinate Synthetase (AdSS)
-
Quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., potassium carbonate)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl2, IMP, L-aspartate, and GTP.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding AdSS.
-
After a specific time, stop the reaction by adding the quenching solution.
-
Neutralize the reaction mixture.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the amount of adenylosuccinate formed.
Quantitative Data Summary
Table 1: Michaelis-Menten Constants (Km) for AdSS from Different Sources
| Organism | Km (IMP) | Km (Aspartate) | Km (GTP) | Reference |
| Yoshida sarcoma ascites tumor cells | 41 µM | 98 µM | 7 µM | [5] |
| Escherichia coli | 20 µM | 300 µM | 23 µM | [10][11] |
| Trypanosoma cruzi | 10 µM | - | - | [13] |
Table 2: Optimal Assay Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.8 - 8.0 | The optimal pH can be species-specific.[5][9] |
| Temperature | 25 - 37 °C | Enzyme stability should be considered at higher temperatures.[7] |
| Mg2+ Concentration | 1 - 10 mM | The optimal concentration is often in slight excess of the GTP concentration. |
Visualizations
Caption: The catalytic cycle of adenylosuccinate synthetase.
Caption: A typical workflow for optimizing an AdSS enzyme assay.
References
- 1. grokipedia.com [grokipedia.com]
- 2. uniprot.org [uniprot.org]
- 3. Radiochemical assay of adenylosuccinase: demonstration of parallel loss of activity toward both adenylosuccinate and succinylaminoimidazole carboxamide ribotide in liver of patients with the enzyme defect [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Location Is Everything: Influence of His-Tag Fusion Site on Properties of Adenylosuccinate Synthetase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, and characterization of stable, recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adenylosuccinate synthetase and adenylosuccinate lyase from Trypanosoma cruzi, Specificity studies with potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of purine nucleotides during sample preparation?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of purine (B94841) nucleotides during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of purine nucleotide degradation in biological samples?
A1: The primary causes of purine nucleotide degradation are enzymatic activities and chemical instability. Key enzymes involved include:
-
Ectonucleotidases (e.g., CD39, CD73): These cell-surface enzymes hydrolyze extracellular ATP and ADP to AMP, and then AMP to adenosine (B11128).
-
Phosphatases: These enzymes remove phosphate (B84403) groups from nucleotides (e.g., ATP → ADP → AMP).
-
Deaminases (e.g., adenosine deaminase, AMP deaminase): These enzymes remove amino groups from purine bases, for instance, converting adenosine to inosine (B1671953) and AMP to IMP.[1]
Chemical factors such as temperature and pH also contribute to the degradation of these labile molecules.
Q2: What is the most critical first step in preventing purine nucleotide degradation upon sample collection?
A2: The most critical first step is to immediately inhibit enzymatic activity. This can be achieved by:
-
Rapid Freezing: For solid tissues, snap-freezing in liquid nitrogen is the gold standard. This halts enzymatic activity instantly.
-
Acidic Quenching: For liquid samples like blood or cell cultures, immediate mixing with a cold acid, such as perchloric acid (PCA), denatures enzymes and stabilizes nucleotides.[2]
-
Enzyme Inhibitors: Adding a cocktail of inhibitors targeting nucleotidases, phosphatases, and deaminases directly to the collection tube is highly effective, especially for blood samples.
Q3: What are the optimal storage conditions for samples intended for purine nucleotide analysis?
A3: Optimal storage is crucial for maintaining the integrity of purine nucleotides.
-
Short-term Storage: For processed extracts (e.g., PCA-neutralized supernatants), storage at 4°C is acceptable for up to 7 hours.
-
Long-term Storage: For unprocessed samples and processed extracts, storage at -80°C is essential. At -80°C, ATP levels in plasma are stable for at least one month, with a notable decrease observed after 70 days.[3][4][5] Storage at -20°C is only recommended for up to 24 hours.
Q4: Which anticoagulants are recommended for blood sample collection for purine analysis?
A4: The choice of anticoagulant can significantly impact purine nucleotide stability.
-
EDTA: is highly recommended as it chelates divalent cations like Ca²⁺ and Mg²⁺, which are essential cofactors for many nucleotidases. This helps to preserve ATP and ADP levels.
-
Heparin: is less ideal as it does not chelate these ions as effectively, leading to a higher potential for nucleotide degradation.
Q5: Can I use commercial protease and phosphatase inhibitor cocktails to prevent purine nucleotide degradation?
A5: Yes, commercial inhibitor cocktails can be very effective.
-
Phosphatase Inhibitor Cocktails: These are particularly useful as they contain inhibitors of a broad range of phosphatases, such as sodium orthovanadate and sodium fluoride, which will help preserve the phosphorylation state of ATP, ADP, and AMP.[6]
-
Combined Protease and Phosphatase Inhibitor Cocktails: While protease inhibitors are not the primary concern for small molecule nucleotides, their inclusion can be beneficial in preventing the degradation of the enzymes you are trying to inhibit, thus maintaining the efficacy of the phosphatase inhibitors.
Troubleshooting Guides
Problem 1: Low or undetectable ATP levels in my samples.
| Possible Cause | Troubleshooting Step |
| Delayed Sample Processing | Process samples immediately upon collection. If a delay is unavoidable, keep samples on ice. |
| Inadequate Enzyme Inhibition | Ensure the immediate addition of an effective enzyme inhibitor cocktail or rapid quenching with cold perchloric acid. |
| Improper Storage | Store samples at -80°C for long-term preservation. Avoid repeated freeze-thaw cycles. |
| Suboptimal Anticoagulant (for blood) | Use EDTA-containing collection tubes to minimize ectonucleotidase activity. |
Problem 2: High variability in nucleotide concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample collection and processing protocol. Ensure all samples are treated identically and for the same duration. |
| Cell Lysis During Collection | For blood samples, use a large gauge needle and a gentle collection technique to minimize hemolysis and platelet activation, which can release intracellular nucleotides. |
| Incomplete Enzyme Inactivation | Ensure thorough mixing of the sample with the acid or inhibitor solution. |
Data Presentation
Table 1: Stability of Purine Nucleotides Under Various Storage Conditions
| Nucleotide | Sample Type | Temperature | Duration | Stability |
| ATP | Plasma | Room Temp. | Minutes | Highly Unstable |
| ATP | Plasma | 4°C | < 7 hours | Moderately Stable |
| ATP | Plasma | -20°C | 24 hours | Stable |
| ATP | Plasma | -20°C | 7 days | Significant Degradation |
| ATP | Plasma | -80°C | 1 month | Stable[3][4][5] |
| ATP | Plasma | -80°C | 70 days | Significant Degradation[3][4][5] |
| ADP | Plasma | Room Temp. | Minutes | Highly Unstable |
| ADP | Plasma | 4°C | Hours | Moderately Stable |
| ADP | Plasma | -80°C | Days to Weeks | Likely Stable (Data limited) |
| AMP | Plasma | Room Temp. | Minutes to Hours | More stable than ATP/ADP |
| AMP | Plasma | 4°C | Hours to Days | Moderately Stable |
| AMP | Plasma | -80°C | Weeks to Months | Likely Stable (Data limited) |
| GMP | Plasma | - | - | Data not readily available |
Note: Stability of ADP, AMP, and GMP is less documented than ATP. The provided information is based on general knowledge of nucleotide stability. It is recommended to perform internal validation for these specific nucleotides in your sample matrix.
Table 2: Common Inhibitors for Preventing Purine Nucleotide Degradation
| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Sample Type Compatibility |
| POM-1 | NTPDases (CD39, NTPDase2, NTPDase3) | 26-100 µM[7] | Plasma, Cell Culture Supernatants |
| ARL 67156 | Ecto-ATPases (NTPDase1/CD39) | 50-100 µM[8][9] | Plasma, Tissue Homogenates |
| AOPCP | Ecto-5'-nucleotidase (CD73) | 200 µM | Cell and Tissue Lysates |
| EHNA | Adenosine Deaminase | 10-150 µM[7][10] | Plasma, Cell Lysates |
| Sodium Orthovanadate | Alkaline and Tyrosine Phosphatases | 1-10 mM | Cell and Tissue Lysates |
| Sodium Fluoride | Serine/Threonine Phosphatases | 10-50 mM | Cell and Tissue Lysates |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for Purine Nucleotide Analysis
-
Blood Collection: Collect whole blood into EDTA-coated tubes.
-
Immediate Chilling: Place the blood collection tubes on ice immediately.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate plasma.
-
Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Deproteinization:
-
To a microcentrifuge tube on ice, add 100 µL of plasma.
-
Add 10 µL of ice-cold 4 M perchloric acid (PCA) for a final concentration of 0.4 M.
-
Vortex briefly to mix.
-
-
Incubation: Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Add ice-cold 2 M K₂CO₃ dropwise while vortexing gently until the pH reaches 6.5-7.5.
-
-
Precipitation of Potassium Perchlorate (B79767): Incubate on ice for 10 minutes to allow potassium perchlorate to precipitate.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Storage: Collect the supernatant, which now contains the purine nucleotides, and either analyze immediately or store at -80°C.
Protocol 2: Sample Preparation from Adherent Cells for Purine Nucleotide Analysis
-
Cell Culture: Grow cells to the desired confluency in a culture plate.
-
Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Deproteinization:
-
Add an appropriate volume of ice-cold 0.4 M perchloric acid (PCA) directly to the culture plate to cover the cell monolayer (e.g., 500 µL for a 6-well plate).
-
Scrape the cells from the plate using a cell scraper.
-
-
Collection: Transfer the cell lysate to a microcentrifuge tube.
-
Incubation: Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization and Storage: Follow steps 8-11 from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for purine nucleotide sample preparation.
Caption: Key enzymatic pathways of purine nucleotide degradation.
Caption: Troubleshooting decision tree for low purine nucleotide signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Determination of the stability of plasma ATP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Characterization of circulating microparticle-associated CD39 family ecto-nucleotidases in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Assays for Adenylosuccinate Metabolism
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with spectrophotometric assays for adenylosuccinate metabolism. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during spectrophotometric assays of adenylosuccinate synthetase and adenylosuccinate lyase.
Q1: I am not seeing any change in absorbance, or the signal is very weak. What could be the problem?
A1: A lack of signal is a common issue that can arise from several factors. Here’s a step-by-step troubleshooting guide:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[1] Run a positive control with a known active enzyme to verify its functionality.
-
Insufficient Enzyme Concentration: The concentration of your enzyme might be too low. Try increasing the enzyme concentration in the reaction mixture.
-
-
Substrate Integrity and Concentration:
-
Substrate Degradation: Prepare substrate solutions fresh, as substrates like adenylosuccinate can be unstable.
-
Suboptimal Substrate Concentration: Ensure you are using the substrate at a concentration appropriate for the enzyme's Michaelis constant (Km) to achieve a measurable reaction rate.
-
-
Reaction Conditions:
-
Incorrect pH: The enzyme's activity is highly dependent on the pH of the buffer. Verify that the buffer pH is within the optimal range for your specific enzyme.
-
Incorrect Temperature: Assays should be performed at the recommended temperature. Ensure your spectrophotometer's cuvette holder is properly thermostatted.[2]
-
-
Instrument Settings:
-
Incorrect Wavelength: Double-check that the spectrophotometer is set to the correct wavelength for monitoring the reaction (around 280-290 nm for adenylosuccinate formation/degradation).
-
Blank Measurement: Ensure you have correctly blanked the spectrophotometer with a solution containing all reaction components except the enzyme or the substrate that initiates the reaction.
-
Q2: The absorbance readings are unstable or drifting.
A2: Unstable readings can be caused by the following:
-
Temperature Fluctuations: Ensure the spectrophotometer has had adequate time to warm up and that the temperature of the assay solution is stable.
-
Mixing Issues: Mix the reaction components thoroughly but gently by inverting the cuvette. Avoid vigorous shaking, which can cause protein denaturation. Pipetting up and down is often not sufficient for complete mixing.
-
Precipitation: Visually inspect the cuvette for any signs of precipitation. This could be due to low solubility of a substrate or buffer component at the assay temperature.
-
Air Bubbles: Ensure there are no air bubbles in the light path of the cuvette.
Q3: The reaction starts strong but then quickly plateaus.
A3: This is often indicative of:
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate concentration, the substrate will be consumed rapidly. Try reducing the enzyme concentration or increasing the substrate concentration.
-
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. Review the literature for your specific enzyme to see if product inhibition is a known factor.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for an extended period.
Q4: My results are not reproducible between experiments.
A4: Lack of reproducibility is often due to minor variations in experimental setup:
-
Reagent Preparation: Use freshly prepared buffers and substrate solutions for each experiment. Day-to-day variations in reagent preparation can introduce errors.
-
Pipetting Accuracy: Ensure that pipettes are properly calibrated and that pipetting is consistent between replicates and experiments.
-
Consistent Timing: For kinetic assays, the timing of reagent addition and measurement is critical. Use a consistent workflow for all samples.
Data on Common Interfering Substances
Several substances commonly found in laboratory preparations can interfere with spectrophotometric assays. This interference can be due to absorbance at the measurement wavelength, effects on enzyme activity, or disruption of the assay components. Below is a summary of potential interfering substances and their effects.
| Interfering Substance | Enzyme Affected | Concentration | Observed Effect |
| Detergents | |||
| Sodium Dodecyl Sulfate (SDS) | General | > 0.2% | Can cause enzyme denaturation and interfere with colorimetric and UV assays.[3] |
| Tween-20 | General | > 1% | May inhibit enzyme activity or interfere with the assay signal.[3] |
| NP-40 | General | > 1% | Can interfere with assay results.[3] |
| Salts & Chelators | |||
| EDTA | General | > 0.5 mM | Can chelate metal ions required for enzyme activity and interfere with assays.[3] |
| High Salt Concentrations | General | Varies | Can alter enzyme conformation and activity. |
| Other Reagents | |||
| Sodium Azide | General | > 0.2% | Acts as an enzyme inhibitor, particularly for peroxidases used in coupled assays.[3] |
| Ascorbic Acid | General | > 0.2% | Can interfere with redox-based assays.[3] |
| Nucleic Acids | General | Varies | Can absorb strongly at 280 nm, leading to high background readings. |
| Other Proteins | General | Varies | Can contribute to the absorbance at 280 nm. |
Experimental Protocols
Adenylosuccinate Synthetase Spectrophotometric Assay
This continuous assay measures the increase in absorbance at approximately 282 nm, which corresponds to the formation of adenylosuccinate.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂
-
Inosine Monophosphate (IMP): 10 mM stock solution in water
-
L-Aspartate: 100 mM stock solution in water, pH adjusted to 7.0
-
Guanosine Triphosphate (GTP): 10 mM stock solution in water
-
Adenylosuccinate Synthetase: Enzyme solution of appropriate concentration in a suitable buffer.
Procedure:
-
Set a spectrophotometer to 282 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding:
-
850 µL of Assay Buffer
-
50 µL of 10 mM IMP (final concentration: 0.5 mM)
-
50 µL of 100 mM L-Aspartate (final concentration: 5 mM)
-
40 µL of 10 mM GTP (final concentration: 0.4 mM)
-
-
Mix by inversion and place the cuvette in the spectrophotometer.
-
Monitor the absorbance at 282 nm until it is stable (this is the background rate).
-
Initiate the reaction by adding 10 µL of the adenylosuccinate synthetase solution.
-
Immediately mix by inversion and start recording the absorbance at 282 nm for 5-10 minutes.
-
The rate of the reaction is the initial linear rate of absorbance increase per minute.
Adenylosuccinate Lyase Spectrophotometric Assay
This continuous assay measures the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.[2]
Reagents:
-
Assay Buffer (Reagent A): 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C.[2]
-
Adenylosuccinic Acid (ASA) (Reagent B): 1.72 mM solution in Reagent A. Prepare this solution fresh.[2]
-
Adenylosuccinate Lyase Enzyme Solution (Reagent C): A solution containing 0.2 - 0.4 units/mL of the enzyme in cold Reagent A, prepared immediately before use.[2]
Procedure:
-
Set a spectrophotometer to 280 nm and equilibrate the cuvette holder to 25°C.[2]
-
Prepare the "Test" and "Blank" cuvettes as follows:
-
Test Cuvette: 2.80 mL of Reagent A and 0.10 mL of Reagent B.
-
Blank Cuvette: 2.80 mL of Reagent A and 0.10 mL of Reagent B.
-
-
Mix both cuvettes by inversion and place them in the spectrophotometer. Monitor the absorbance at 280 nm until it is constant.[2]
-
To the Test Cuvette , add 0.10 mL of Reagent C (Enzyme Solution).[2]
-
To the Blank Cuvette , add 0.10 mL of Reagent A (Buffer).[2]
-
Immediately mix both cuvettes by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.[2]
-
Determine the rate of absorbance change per minute (ΔA280nm/min) from the maximum linear portion of the curve for both the Test and Blank. The final rate is the rate of the Test minus the rate of the Blank.
Visual Guides
Adenylosuccinate Metabolism Pathway
Troubleshooting Workflow for Spectrophotometric Assays
References
Addressing batch-to-batch variability of commercial adenylosuccinic acid tetraammonium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial adenylosuccinic acid tetraammonium. The information provided is intended to help address potential issues, including those that may arise from batch-to-batch variability.
Troubleshooting Guides
This section addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Batch-to-batch variability in the purity or composition of this compound.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA) for each batch: Always request and compare the CoAs from the supplier for different batches. Key parameters to check are purity (typically ≥95%), identity confirmation (e.g., by NMR or MS), and appearance.
-
Perform in-house quality control: If significant variability is suspected, consider performing in-house analytical tests to qualify new batches.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to detect potential impurities. A standardized HPLC method can be used to compare different batches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for confirming the structure of the compound and identifying any organic impurities.[1][2]
-
-
Conduct a pilot experiment: Before starting a large-scale experiment, test a new batch on a small scale and compare the results with those obtained using a previous, validated batch.
-
Assess solubility and solution stability: Observe for any differences in solubility or the stability of prepared solutions between batches. Any changes could indicate variations in the salt form or presence of insoluble impurities.
Issue 2: Poor Solubility or Precipitation of the Compound
Possible Cause: Incorrect solvent, pH, or concentration; degradation of the compound.
Troubleshooting Steps:
-
Verify Solvent and pH: this compound is soluble in aqueous solutions such as PBS (pH 7.2) at concentrations around 10 mg/mL.[3] Ensure the pH of your solvent is appropriate.
-
Gentle Warming: If the compound is slow to dissolve, gentle warming (e.g., to 37°C) can aid dissolution. Avoid excessive heat to prevent degradation.
-
Freshly Prepare Solutions: It is recommended to prepare solutions fresh for each experiment. If stock solutions are prepared, they should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
-
Filtration: If precipitation is observed in an aqueous stock solution, it can be sterile-filtered through a 0.22 µm filter before use in cell culture experiments.[4]
Issue 3: No Biological Effect Observed in In Vitro or In Vivo Experiments
Possible Cause: Compound degradation, incorrect dosage, or issues with the experimental system.
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, verify the integrity of your current batch using analytical methods like HPLC or NMR, especially if the material has been stored for an extended period.
-
Review Dosing:
-
In Vitro: Effective concentrations in cell culture have been reported in the range of 10 µM to 1 mM.[3][5] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
-
In Vivo: In mouse models of Duchenne muscular dystrophy, a concentration of 3000 µg/mL in drinking water has been used.[3][6]
-
-
Check Experimental Protocol: Review your experimental protocol for any potential errors in cell handling, reagent preparation, or measurement techniques.
-
Positive Controls: Include a positive control in your experiment that is known to elicit the expected biological response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, the solid compound should be stored at -20°C. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: A stock solution can be prepared by dissolving the compound in a sterile aqueous buffer, such as PBS (pH 7.2). For example, a 10 mg/mL stock solution can be prepared.[3] For cell culture applications, it is recommended to sterile-filter the solution through a 0.22 µm filter before adding it to the culture medium.[4]
Q3: What are the known biological functions of adenylosuccinic acid?
A3: Adenylosuccinic acid is an intermediate in the purine (B94841) nucleotide cycle.[7] It is converted by the enzyme adenylosuccinate lyase into adenosine (B11128) monophosphate (AMP) and fumarate (B1241708).[7][8] The generation of fumarate can contribute to cellular energy metabolism by entering the Krebs cycle.[7] Fumarate has also been shown to activate the Nrf2 antioxidant response pathway.[9]
Q4: Are there any known impurities in commercial this compound?
A4: There is no publicly available information detailing common impurities in commercial batches of this compound. Purity is typically reported to be ≥95% by suppliers. If impurities are suspected to be affecting experimental results, analytical techniques such as HPLC or NMR spectroscopy can be used for further characterization.[1][2]
Q5: Can I use analytical methods to verify the quality of a new batch?
A5: Yes, it is good laboratory practice to verify the quality of critical reagents. Techniques like HPLC can be used to assess purity, while 1H NMR can confirm the chemical structure and identify organic impurities.[1][2][10] Comparing the analytical data of a new batch with a previous, well-performing batch can help identify significant differences.
Data Presentation
Table 1: Reported Experimental Concentrations of Adenylosuccinic Acid
| Application | Model System | Concentration/Dose | Reference |
| In Vitro | INS-1 832/13 insulinoma cells | 10 µM | [3] |
| In Vitro | Isolated rat brown adipocytes | 10 µM | [3] |
| In Vitro | Isolated guinea pig uterus strips | 100 µM | [3] |
| In Vitro | Human myoblasts | 10 nM - 1 mM | [5] |
| In Vivo | mdx mouse model (DMD) | 3000 µg/mL in drinking water | [3][6] |
Experimental Protocols
Protocol 1: In-House Quality Assessment of this compound by HPLC
This protocol provides a general guideline for assessing the purity of this compound using reverse-phase HPLC. Method optimization may be required.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard (a previously validated batch) and the new batch of this compound at 1 mg/mL in the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a low pH buffer (e.g., 50 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common method for purine nucleotide analysis involves an isocratic elution with a buffer like 7 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the reference standard and the new batch sample.
-
Compare the chromatograms. The retention time of the main peak in the new batch should match that of the reference standard.
-
Assess the purity by calculating the area percentage of the main peak. Note the presence of any significant impurity peaks and compare their profiles between batches.
-
Protocol 2: Assessment of Mitochondrial Respiration in response to Adenylosuccinic Acid
This protocol describes a general method to assess the effect of adenylosuccinic acid on mitochondrial function in cultured cells using a Seahorse XF Analyzer.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay.
-
-
Compound Treatment:
-
On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the desired concentrations of adenylosuccinic acid.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
-
Seahorse XF Cell Mito Stress Test:
-
Perform the assay according to the manufacturer's instructions, with sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
-
Data Analysis:
-
The oxygen consumption rate (OCR) is measured in real-time.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare these parameters between untreated and adenylosuccinic acid-treated cells.
-
Visualizations
Caption: The Purine Nucleotide Cycle showing the role of Adenylosuccinic Acid.
Caption: A logical workflow for addressing batch-to-batch variability.
Caption: Fumarate-mediated activation of the Nrf2 signaling pathway.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential | MDPI [mdpi.com]
- 7. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 10. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of adenylosuccinic acid in animal models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo studies with adenylosuccinic acid (ASA).
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of adenylosuccinic acid (ASA) in animal models?
A1: Based on available studies, ASA is considered a non-toxic small molecule.[1][2] In an acute systemic toxicity study in mice, the LD50 of ASA was determined to be greater than 5000 mg/kg, which is consistent with a non-toxic compound.[1][2] Long-term clinical trial data in Duchenne muscular dystrophy (DMD) patients also suggest it is a chronically safe drug.[1][2] However, it is important to note that there is a general lack of published pharmacokinetic, pharmacodynamic, and comprehensive toxicology data for ASA.[1][2][3]
Q2: Are there any observed side effects of ASA at very high doses?
A2: Yes, at the highest tested dose of 5000 mg/kg in mice, transient side effects were observed. These included a temporary increase in motor activity within the first 15 minutes of administration and transient diarrhea occurring between 8 to 12 hours post-administration.[1] No adverse symptoms were reported at doses below 5000 mg/kg.[1]
Q3: Can ASA administration affect the body weight of research animals?
A3: Studies in mice have shown that ASA administration, even at high doses (up to 5000 mg/kg), does not lead to a significant loss of body weight (defined as >5% loss).[1] While minor fluctuations in body mass can occur, no detrimental impact on body mass regulation has been directly attributed to ASA treatment.
Q4: Have any histopathological changes been observed with ASA administration?
A4: In an acute toxicity study, some background necrotic foci were observed in the liver, kidney, and gastrointestinal tract of mice. However, these were considered likely incidental and not directly caused by ASA, as they did not show a dose-dependent relationship.[1][2][4] Follow-up sub-chronic and chronic oral exposure studies are warranted to investigate this further.[1][2][4]
Q5: What is the primary mechanism of action for ASA?
A5: ASA is an intermediate in the purine (B94841) nucleotide cycle (PNC).[5][6][7] It is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by adenylosuccinate synthetase (ASS) and is then converted to adenosine (B11128) monophosphate (AMP) and fumarate (B1241708) by adenylosuccinate lyase (ASL).[5][6][7] ASA's therapeutic effects are attributed to its role in augmenting metabolism, cellular energy homeostasis, and activating the Nrf2 pathway, a master regulator of the antioxidant and cytoprotective response.[5][6]
Troubleshooting Guide
Issue 1: Unexpected Behavioral Changes (e.g., hyperactivity)
-
Question: My animals are exhibiting hyperactivity shortly after ASA administration. Is this expected?
-
Answer: Transient hyperactivity has been observed in mice, but only at a very high dose of 5000 mg/kg.[1][3] If you are observing this at lower doses, consider the following:
-
Vehicle Control: Are you using an appropriate vehicle control? Rule out any effects of the vehicle itself.
-
Route of Administration: The published study used oral gavage. If you are using a different route (e.g., intraperitoneal), the pharmacokinetic profile may be altered, potentially leading to different acute effects.
-
Animal Strain: The toxicity study was performed in female C57Bl/10 mice.[1][3] Different strains may have varied sensitivities.
-
Issue 2: Gastrointestinal Distress (e.g., diarrhea)
-
Question: My animals have developed diarrhea after receiving ASA. What should I do?
-
Answer: Transient diarrhea was observed in mice at a high dose of 5000 mg/kg, resolving within 12 hours.[1][3]
-
Dosage: If this occurs at lower doses, it may indicate a sensitivity in your animal model. Consider reducing the dose.
-
Hydration: Ensure animals have free access to water to prevent dehydration.
-
Formulation: The solubility and formulation of ASA could influence its gastrointestinal tolerability. Ensure it is fully dissolved. The cited study dissolved ASA in Milli-Q water.[1]
-
Issue 3: Abnormal Blood Chemistry or Hematology
-
Question: I'm seeing elevated liver enzymes or other blood chemistry abnormalities. Is this related to ASA?
-
Answer: A comprehensive study on the effects of acute ASA exposure on serum biochemistry and hematology in mice found no specific dose-escalating effects on these parameters.[1] In one instance, a mouse in the 1750 mg/kg group showed elevated ALT and AST, but this was not observed in the 5000 mg/kg group and was thus considered specific to that animal rather than a dose-dependent effect of ASA.
-
Baseline Data: Always collect baseline blood samples before starting the experiment.
-
Underlying Conditions: Consider any underlying health conditions in your specific animal model that might be exacerbated by metabolic changes.
-
Chronic Dosing: The available data is for acute toxicity. Chronic administration may have different effects. Monitor blood parameters at regular intervals during long-term studies.
-
Data Presentation
Table 1: Summary of In-Life Observations Following Acute ASA Exposure in Mice [1][3]
| Observation | Dose (mg/kg) | Finding | Onset | Duration |
| Increased Motor Activity | 5000 | Mild | 0.25 hours post-dosing | Transient |
| Diarrhea | 5000 | Mild | 8-12 hours post-dosing | Transient |
| Body Weight | 175 - 5000 | No significant loss (>5%) | - | 14 days observation |
| Food & Water Consumption | 175 - 5000 | No changes | - | 14 days observation |
| Mortality | 175 - 5000 | None | - | 14 days observation |
Table 2: Acute Toxicity Data for Adenylosuccinic Acid in Mice [1][2]
| Parameter | Value | Species | Route of Administration |
| LD50 | > 5000 mg/kg | Mouse (C57Bl/10) | Oral |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study of ASA in Mice
This protocol is summarized from the methodology described in Timpani et al. (2023).[1][3]
-
Animal Model: Female C57Bl/10 mice, 8 weeks old.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
ASA Preparation: ASA is dissolved in Milli-Q water.
-
Dosing: A single dose of ASA is administered via oral gavage at concentrations of 175, 550, 1750, or 5000 mg/kg.
-
Post-Dosing Observation:
-
Animals are observed continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Observations include changes in food and water consumption, and symptoms of toxicity in the neuromotor, respiratory, gastrointestinal, and integumentary systems.
-
Body weight is measured pre-treatment and daily for the 14-day observation period.
-
-
Endpoint Analysis:
-
On day 14, blood is collected via tail venipuncture for hematological and serum biochemistry analysis.
-
Animals are humanely euthanized for full necropsy and histopathological examination of organs.
-
Visualizations
Signaling Pathway
Caption: The Purine Nucleotide Cycle and Nrf2 Activation by ASA.
Experimental Workflow
Caption: Workflow for an Acute Oral Toxicity Study of ASA in Mice.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Unexpected Side Effects.
References
- 1. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability in High-Concentration Adenylosuccinic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of adenylosuccinic acid (ASA). Our goal is to help you navigate potential challenges and optimize cell viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is adenylosuccinic acid (ASA) inherently toxic to cells at high concentrations?
A1: Contrary to what might be expected, studies have shown that adenylosuccinic acid is generally non-toxic to cells, even at high concentrations. In fact, some research indicates that ASA can even enhance cell viability. For instance, one study on human myoblasts demonstrated that ASA increased cell viability at concentrations up to 1 mM, with a cytotoxic IC50 greater than 1 mM.[1][2] Another study found that ASA treatment increased mitochondrial viability in muscle fibers from a mouse model of Duchenne muscular dystrophy.[3][4] Therefore, if you are observing decreased cell viability, it is likely due to secondary experimental factors rather than direct ASA toxicity.
Q2: What is the role of adenylosuccinic acid in cellular metabolism?
A2: Adenylosuccinic acid is a crucial intermediate in the purine (B94841) nucleotide cycle, a pathway essential for energy homeostasis and the recycling of purines.[5][6] Specifically, it is synthesized from inosine (B1671953) monophosphate (IMP) and aspartate by the enzyme adenylosuccinate synthase (ADSS) and is then converted to adenosine (B11128) monophosphate (AMP) and fumarate (B1241708) by adenylosuccinate lyase (ADSL).[7][8][9] This process is vital for maintaining the cellular energy charge and providing intermediates for the tricarboxylic acid (TCA) cycle.
Q3: What is adenylosuccinate lyase (ADSL) deficiency and how does it relate to ASA?
A3: ADSL deficiency is a rare genetic disorder caused by mutations in the ADSL gene.[10][11][12] This deficiency leads to the accumulation of the dephosphorylated substrates of ADSL, namely succinyladenosine (B8144472) (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in bodily fluids.[13] It is the buildup of these precursors, not ASA itself, that is toxic and leads to severe neurological impairments.[12]
Troubleshooting Guide: Decreased Cell Viability
If you are experiencing unexpected cell death or poor viability in your high-concentration ASA experiments, consider the following troubleshooting steps.
Initial Checks
| Issue | Possible Cause | Recommended Action |
| Sudden Cell Death | Incorrect ASA concentration calculation. | Double-check all calculations for dilutions and stock solutions. |
| Contamination of cell culture. | Visually inspect cultures for signs of bacterial or fungal contamination. Use a mycoplasma detection kit. If contamination is suspected, discard the culture and start a new one from a frozen stock.[14] | |
| Poor quality of reagents. | Test new lots of media, serum, and other reagents on a non-critical cell line before using them in your main experiment.[14] | |
| Gradual Decline in Viability | pH shift in the culture medium. | Adenylosuccinic acid is acidic. High concentrations can lower the pH of the medium, stressing the cells. Measure the pH of the medium after adding ASA and adjust with sterile sodium bicarbonate or HEPES buffer as needed. |
| Impurities in the ASA preparation. | Ensure you are using a high-purity grade of ASA. If possible, obtain a certificate of analysis from the supplier. Consider testing a new batch of ASA. | |
| Cell culture overcrowding. | Do not allow cells to become over-confluent. Passage cells regularly, maintaining them in the logarithmic growth phase.[14] |
Experimental Workflow for Troubleshooting
References
- 1. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo [mdpi.com]
- 3. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 9. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 10. medlineplus.gov [medlineplus.gov]
- 11. medlink.com [medlink.com]
- 12. metabolicsupportuk.org [metabolicsupportuk.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
Technical Support Center: High-Throughput Screening for Adenylosuccinate Synthetase (AdSS) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in developing and executing high-throughput screening (HTS) assays for adenylosuccinate synthetase (AdSS) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your HTS campaign for AdSS inhibitors. The guidance is presented in a question-and-answer format to help you quickly identify and resolve common experimental challenges.
Issue 1: High Background Signal in the Malachite Green Assay
Question: We are observing a high background absorbance at 620 nm in our "no enzyme" and "vehicle control" wells, even before the addition of AdSS. What could be causing this?
Answer: A high background signal in a malacolorimetric assay like the malachite green assay can be attributed to several factors, primarily related to phosphate (B84403) contamination in your reagents. Here are the steps to troubleshoot this issue:
-
Phosphate Contamination in Buffers and Reagents:
-
Action: Test each component of your assay buffer (e.g., Tris, HEPES, MgCl2) and substrate solutions (IMP, aspartate, GTP) for phosphate contamination. This can be done by adding the malachite green reagent to each individual component and measuring the absorbance.
-
Solution: Use high-purity, phosphate-free reagents. Prepare all buffers and solutions with freshly deionized, high-purity water. If contamination is suspected in a particular reagent, discard it and use a new, certified phosphate-free lot. Lab detergents can be a source of phosphate contamination, so ensure all labware is thoroughly rinsed with high-purity water.[1][2]
-
-
Spontaneous GTP Hydrolysis:
-
Action: GTP can undergo slow, non-enzymatic hydrolysis, releasing inorganic phosphate.
-
Solution: Prepare GTP solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of the GTP stock solution by preparing single-use aliquots.
-
-
Contaminating ATPases or Phosphatases:
-
Action: If you are using a recombinant AdSS preparation, it may be contaminated with other enzymes that hydrolyze GTP or other phosphate-containing molecules.
-
Solution: Ensure the purity of your AdSS enzyme preparation. If necessary, perform an additional purification step.
-
Issue 2: Low Signal-to-Noise Ratio or Low Z' Factor
Question: Our assay window is very narrow, resulting in a low Z' factor (<0.5). How can we improve the signal-to-noise ratio?
Answer: A low Z' factor indicates that the difference between your positive and negative controls is not large enough relative to the variability of the measurements. Here's how to address this:
-
Suboptimal Enzyme Concentration:
-
Action: The concentration of AdSS may be too low to produce a robust signal within the assay timeframe.
-
Solution: Perform an enzyme titration to determine the optimal concentration of AdSS that gives a strong signal without depleting the substrate too quickly.
-
-
Suboptimal Substrate Concentrations:
-
Action: The concentrations of IMP, aspartate, or GTP may not be optimal for the enzyme's activity.
-
Solution: Determine the Km for each substrate under your assay conditions. For an inhibitor screen, using substrate concentrations at or near their Km values is often a good starting point to balance signal strength and sensitivity to competitive inhibitors.
-
-
Insufficient Incubation Time:
-
Action: The reaction may not have proceeded long enough to generate a sufficient amount of product.
-
Solution: Perform a time-course experiment to determine the linear range of the reaction. Ensure your chosen incubation time falls within this linear phase. It is generally accepted that substrate conversion should be kept below 10% for kinetic studies, but for HTS, a higher conversion may be necessary to achieve a sufficient signal-to-background ratio.[3]
-
-
Assay Conditions Not Optimal:
-
Action: The pH, temperature, or buffer composition may not be ideal for AdSS activity.
-
Solution: Review the literature for the optimal conditions for the specific AdSS isoform you are using. If necessary, perform experiments to optimize these parameters.
-
Issue 3: High Rate of False Positives
Question: We have a high hit rate in our primary screen, but many of these compounds are not confirming in our follow-up assays. What are the likely causes of these false positives?
Answer: False positives are a common challenge in HTS. They can arise from various compound-specific interference mechanisms. Here are some common causes and how to identify them:
-
Inhibition of the Coupling Enzyme (Inorganic Pyrophosphatase):
-
Action: The malachite green assay for AdSS is a coupled assay that relies on inorganic pyrophosphatase to convert pyrophosphate (PPi) to two molecules of inorganic phosphate (Pi). Compounds that inhibit the pyrophosphatase will appear as AdSS inhibitors.
-
Solution: Implement a counter-screen where you test your primary hits against the inorganic pyrophosphatase directly. This can be done by providing a known amount of PPi as a substrate for the pyrophosphatase and measuring the resulting phosphate production.
-
-
Interference with the Malachite Green Reagent:
-
Action: Some compounds can interfere with the formation of the malachite green-molybdate-phosphate complex, leading to a decrease in absorbance.
-
Solution: Perform a "colorimetric interference" assay. Add the hit compounds to a solution containing a known amount of inorganic phosphate and the malachite green reagent. A decrease in absorbance compared to the control indicates interference.
-
-
Compound Aggregation:
-
Action: At the concentrations used in HTS, some compounds can form aggregates that non-specifically sequester and inhibit enzymes.
-
Solution: Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to disrupt aggregate formation. You can also perform a "detergent-dependent inhibition" assay, where you test the potency of your hits in the presence and absence of the detergent. A significant loss of potency in the presence of the detergent is indicative of an aggregation-based mechanism.
-
-
Reactive Compounds:
-
Action: Compounds with reactive functional groups can covalently modify and inactivate the enzyme. These are often undesirable as starting points for drug discovery.
-
Solution: Use computational filters to flag compounds with known reactive moieties (e.g., PAINS - Pan-Assay Interference Compounds). You can also perform a "pre-incubation" experiment where you incubate the enzyme with the compound before adding the substrates. An increase in potency with pre-incubation time can suggest covalent modification.
-
Issue 4: High Rate of False Negatives
Question: We are concerned that we might be missing true inhibitors. What could cause false negatives in our AdSS HTS assay?
Answer: False negatives can be more challenging to identify than false positives. They can result from issues with assay sensitivity or compound properties.
-
Assay Not Sensitive Enough:
-
Action: If the assay conditions are not optimized, you may not be able to detect weakly potent inhibitors.
-
Solution: As mentioned in "Issue 2," ensure your enzyme and substrate concentrations are optimized. Using substrate concentrations well above their Km values will make it difficult to detect competitive inhibitors.
-
-
Compound Insolubility:
-
Action: The test compounds may not be fully soluble in the aqueous assay buffer, leading to an underestimation of their true potency.
-
Solution: Observe the assay plates for any signs of compound precipitation. If solubility is a concern, you may need to adjust the assay buffer composition, for example, by increasing the DMSO concentration (while ensuring it doesn't inhibit the enzyme).
-
-
Incorrect Order of Reagent Addition:
-
Action: The order in which reagents are added can sometimes impact the apparent activity of compounds.
-
Solution: A subtle change in the order of reagent addition can sometimes alleviate false-negative or false-positive results. It is recommended to test a diversity set of compounds with different orders of addition during assay development.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the malachite green assay for adenylosuccinate synthetase?
A1: The adenylosuccinate synthetase (AdSS) reaction produces adenylosuccinate, GDP, and inorganic pyrophosphate (PPi) from IMP, aspartate, and GTP. The malachite green assay is a colorimetric method that detects the amount of inorganic phosphate (Pi) in a sample. Since AdSS produces PPi, the assay must be coupled with an enzyme called inorganic pyrophosphatase. This coupling enzyme hydrolyzes one molecule of PPi into two molecules of Pi. The Pi then reacts with a solution of malachite green and molybdate (B1676688) under acidic conditions to form a green complex that can be measured by absorbance at approximately 620 nm. The intensity of the green color is directly proportional to the amount of Pi, and therefore to the activity of AdSS.
Q2: What are typical Z' factor and IC50 values for an AdSS HTS campaign?
A2: A Z' factor is a statistical measure of the quality of an HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS. For an AdSS HTS campaign, a well-optimized malachite green-based assay can achieve a Z' factor in the range of 0.7 to 0.9.[2] The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. The IC50 values for hits from an AdSS HTS campaign can vary widely, from the low micromolar to the nanomolar range, depending on the chemical library being screened. For example, a high-throughput screen for inhibitors of adenylosuccinate lyase (a related enzyme in the purine (B94841) biosynthesis pathway) identified a lead compound with an IC50 of 1.4 µM.[5]
Q3: What are the key substrates and their roles in the AdSS reaction?
A3: The AdSS reaction involves three key substrates:
-
Inosine Monophosphate (IMP): This is the purine nucleotide that is converted to an adenylosuccinate intermediate.
-
Aspartate: This amino acid provides the amino group that is added to the purine ring of IMP.
-
Guanosine Triphosphate (GTP): This provides the energy for the reaction through its hydrolysis to Guanosine Diphosphate (GDP) and inorganic pyrophosphate (PPi).
Q4: How can I confirm that my hit compounds are true inhibitors of AdSS?
A4: Hit confirmation is a critical step to eliminate false positives. A typical hit confirmation cascade involves:
-
Re-testing of primary hits: Confirm the activity of the initial hits in the primary HTS assay.
-
Dose-response curves: Determine the IC50 values of the confirmed hits to assess their potency.
-
Orthogonal assays: Use a different assay format to confirm the activity of the hits. For example, if your primary assay is the malachite green assay, you could use an HPLC-based method to directly measure the formation of adenylosuccinate or the consumption of IMP.
-
Counter-screens: As described in the troubleshooting section, perform counter-screens to rule out interference with the coupling enzyme or the detection method.
-
Mechanism of action studies: Investigate how the confirmed inhibitors interact with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).
Q5: What are some known inhibitors of adenylosuccinate synthetase?
A5: Several compounds are known to inhibit AdSS. These can be used as positive controls in your assay development. Examples include:
-
Alanosine: A natural product that acts as an aspartate analog.
-
Hadacidin: Another natural product that is a competitive inhibitor with respect to aspartate.
-
6-Mercaptopurine ribonucleoside monophosphate (6-MPRP): A metabolite of the anticancer drug 6-mercaptopurine, which acts as a competitive inhibitor with respect to IMP.
Data Presentation
Table 1: Typical Assay Parameters for an AdSS HTS Campaign
| Parameter | Typical Value/Range | Notes |
| Z' Factor | 0.7 - 0.9 | A measure of assay quality. Values >0.5 are considered excellent for HTS.[2] |
| Signal-to-Background Ratio | > 3 | A higher ratio indicates a more robust assay. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the data. |
| IC50 of Known Inhibitors | ||
| Hadacidin | 5 - 20 µM | Varies depending on the AdSS isoform and assay conditions. |
| Alanosine | 1 - 10 µM | Varies depending on the AdSS isoform and assay conditions. |
| 6-MPRP | 0.1 - 1 µM | Varies depending on the AdSS isoform and assay conditions. |
Table 2: Example IC50 Values for Confirmed Hits from a Hypothetical AdSS Inhibitor Screen
| Compound ID | Primary Screen % Inhibition @ 10 µM | Confirmed IC50 (µM) | Notes |
| Hit-001 | 85% | 1.2 | Potent inhibitor, proceed to mechanism of action studies. |
| Hit-002 | 78% | 5.8 | Moderate inhibitor, consider for structure-activity relationship studies. |
| Hit-003 | 92% | > 50 µM | False positive, likely due to assay interference. |
| Hit-004 | 65% | 15.3 | Weak inhibitor, may be de-prioritized. |
Experimental Protocols
Detailed Methodology: Malachite Green-Based HTS Assay for AdSS Inhibitors
This protocol describes a 384-well plate format assay for high-throughput screening of adenylosuccinate synthetase inhibitors using a malachite green-based detection method.
1. Reagent Preparation:
-
AdSS Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 100 mM KCl, 0.01% (v/v) Triton X-100.
-
Enzyme Solution: Prepare a stock solution of purified AdSS in AdSS Assay Buffer. The final concentration in the assay will need to be optimized (typically in the low nanomolar range).
-
Substrate Solution: Prepare a 2X concentrated solution of IMP, aspartate, and GTP in AdSS Assay Buffer. The final concentrations should be at or near the Km for each substrate (e.g., 20 µM IMP, 200 µM aspartate, 20 µM GTP).
-
Inorganic Pyrophosphatase Solution: Prepare a stock solution of inorganic pyrophosphatase in AdSS Assay Buffer. The final concentration should be sufficient to rapidly convert all PPi to Pi (e.g., 1 U/mL).
-
Malachite Green Reagent: Prepare fresh daily. Mix three volumes of 0.045% (w/v) malachite green hydrochloride in water with one volume of 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl. Incubate for 30 minutes at room temperature before use.
-
Stopping Solution: 34% (w/v) sodium citrate.
2. Assay Procedure:
-
Add 2.5 µL of test compound (in DMSO) or DMSO (for controls) to the wells of a 384-well plate.
-
Add 10 µL of Enzyme Solution containing both AdSS and inorganic pyrophosphatase to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 12.5 µL of the 2X Substrate Solution to each well.
-
Incubate the reaction for 30-60 minutes at room temperature. The optimal incubation time should be determined from a time-course experiment to ensure the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of the Stopping Solution to each well.
-
Add 20 µL of the Malachite Green Reagent to each well.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control wells from all other wells.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_compound - Absorbance_min) / (Absorbance_max - Absorbance_min)) where Absorbance_max is the average absorbance of the DMSO control wells and Absorbance_min is the average absorbance of the positive control inhibitor wells.
-
Calculate the Z' factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where SD is the standard deviation and Mean is the average of the maximum and minimum signal controls.
Mandatory Visualizations
References
How to control for the effects of ammonium ions in adenylosuccinic acid tetraammonium studies?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenylosuccinic acid tetraammonium. The following information will help you control for the potential confounding effects of ammonium (B1175870) ions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are the ammonium ions a concern?
Adenylosuccinic acid is a purine (B94841) nucleotide and a key intermediate in the purine nucleotide cycle.[1] The tetraammonium salt form is often used for research purposes. The associated ammonium ions (NH₄⁺) can become a significant experimental variable, potentially influencing cellular metabolism, pH, and enzyme activity.[2][3][4] Therefore, it is crucial to control for these effects to ensure that the observed results are due to adenylosuccinic acid itself and not the ammonium counter-ions.
Q2: What are the potential effects of ammonium ions in cell culture experiments?
Ammonium ions can be toxic to mammalian cells and are known to limit cell proliferation and secretion in vitro.[2] In cell culture, the primary source of ammonia (B1221849) is the breakdown of L-glutamine in the medium.[5] The addition of this compound will further increase the ammonium concentration. Potential effects include:
-
Alterations in intracellular pH.[3]
-
Inhibition of cell growth and altered metabolism.[6]
-
Changes in protein production.[2]
Q3: How can ammonium ions interfere with biochemical assays?
In biochemical assays, ammonium ions can directly affect enzyme kinetics and the stability of reagents. For example, ammonium ions have been shown to enhance the proteolytic activation of adenylate cyclase.[4] Excess ammonium ions can also interfere with certain analytical techniques used for quantification.[7]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Growth in Cell Culture Studies
Possible Cause: Increased ammonium ion concentration from the this compound salt is affecting cell health.
Solutions:
-
Use a Control for Ammonium Ions: In addition to your vehicle control, include a control group treated with an equimolar concentration of a simple ammonium salt, such as ammonium chloride (NH₄Cl), to isolate the effects of the ammonium ions.
-
Reduce Baseline Ammonium Levels: Consider using a culture medium with a stable glutamine source (e.g., L-alanyl-L-glutamine) to reduce the spontaneous degradation of glutamine and subsequent ammonia production.[5]
-
Alternative Formulation: If possible, synthesize or source adenylosuccinic acid with a different counter-ion (e.g., sodium or potassium salt) to eliminate the ammonium contribution.
Issue 2: Inconsistent Results in Enzyme Assays
Possible Cause: Ammonium ions are interfering with the enzyme activity or the assay components.
Solutions:
-
Ammonium Ion Control: As with cell culture, include a control with an equivalent concentration of an ammonium salt to assess its impact on the assay.
-
Buffer Optimization: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH, as ammonia (NH₃) and ammonium (NH₄⁺) exist in a pH-dependent equilibrium.
-
Dialysis/Desalting: If using a purified enzyme, consider a buffer exchange step (e.g., dialysis or a desalting column) to remove any interfering ions prior to the assay.
Issue 3: Difficulty in Quantifying Experimental Readouts
Possible Cause: Ammonium ions are interfering with the analytical method.
Solutions:
-
Method Validation: Validate your analytical method in the presence of varying concentrations of ammonium ions to understand the extent of interference.
-
Alternative Quantification Methods: Explore different analytical techniques that are less susceptible to ammonium ion interference. For example, while some ion-selective electrodes for other ions can be affected by ammonium, specific ammonium ion-selective electrodes are available.[8] Ion chromatography with appropriate columns can also be used to separate and quantify ions.[9]
-
Sample Preparation: Utilize sample preparation techniques, such as solid-phase extraction or derivatization, to remove or mask the interfering ammonium ions before analysis.
Experimental Protocols
Protocol 1: Controlling for Ammonium Ions in Cell Culture
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment Preparation:
-
Prepare a stock solution of this compound in your desired vehicle (e.g., sterile water or PBS).
-
Prepare a stock solution of ammonium chloride (NH₄Cl) at a concentration that is four times the molarity of the this compound stock solution.
-
-
Experimental Groups:
-
Group A (Vehicle Control): Treat cells with the vehicle alone.
-
Group B (Adenylosuccinic Acid): Treat cells with the desired concentration of this compound.
-
Group C (Ammonium Control): Treat cells with a volume of the NH₄Cl stock solution that delivers an equivalent molar amount of ammonium ions as Group B.
-
-
Incubation and Analysis: Incubate the cells for the desired time period and then perform your downstream analysis (e.g., cell viability assay, gene expression analysis).
Protocol 2: Ammonium Ion Control in an Adenylosuccinate Synthetase Assay
Adenylosuccinate synthetase catalyzes the conversion of inosine (B1671953) monophosphate (IMP) and aspartate to adenylosuccinate.[10]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), IMP, aspartate, GTP, and MgCl₂.
-
Experimental Conditions:
-
Condition 1 (No Ammonium): Initiate the reaction by adding the enzyme.
-
Condition 2 (Adenylosuccinic Acid Product Inhibition Control): Add a known concentration of adenylosuccinic acid (preferably not the tetraammonium salt if available) to assess product inhibition.
-
Condition 3 (Ammonium Ion Control): Add a concentration of NH₄Cl equivalent to the ammonium concentration that would be present if using the tetraammonium salt of adenylosuccinic acid.
-
-
Assay Measurement: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength or by quantifying the product formation using a suitable method like HPLC.
Quantitative Data Summary
Table 1: Effect of Ammonium Chloride on Hybridoma Cell Growth and Antibody Production
| NH₄Cl (mM) | Maximum Viable Cell Density (cells/mL x 10⁶) | Specific Antibody Secretion Rate (µg/10⁶ cells/day) |
| 0 | 2.5 | 20 |
| 2 | 2.1 | 18 |
| 5 | 1.5 | 15 |
| 10 | 0.8 | 10 |
Note: This table is a representative summary based on the general understanding of ammonium's effect on cell culture and is intended for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.[2]
Visualizations
Caption: Workflow for controlling ammonium ion effects in cell culture.
Caption: Logical relationship of potential confounding effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Methods for reducing the ammonia in hybridoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ammonium ion and ammonia on function and morphology of in vitro frog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammonium ions enhance proteolytic activation of adenylate cyclase and decrease its sensitivity to inhibition by "P"-site agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry of growth inhibition by ammonium ions in mammalian cells | Semantic Scholar [semanticscholar.org]
- 7. neb.com [neb.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Improving the Reliability and Accuracy of Ammonia Quantification in Electro- and Photochemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
Technical Support Center: Quantification of Adenylosuccinate by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric quantification of adenylosuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of adenylosuccinate using liquid chromatography-mass spectrometry (LC-MS).
Question: I am observing poor signal intensity or no peak for adenylosuccinate. What are the possible causes and solutions?
Answer:
Low or no signal for adenylosuccinate can stem from several factors throughout your analytical workflow. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Ionization | Adenylosuccinate is an acidic molecule. Ensure you are using an appropriate ionization mode. Electrospray ionization (ESI) in negative mode is typically preferred. Optimize ion source parameters such as capillary voltage, gas flow, and temperature.[1] |
| Inefficient Extraction | The extraction method may not be suitable for the polar nature of adenylosuccinate. Protein precipitation with a cold organic solvent (e.g., methanol (B129727), acetonitrile) is a common starting point. For cleaner samples, consider solid-phase extraction (SPE) with an anion exchange or mixed-mode sorbent.[2][3] |
| Analyte Degradation | Adenylosuccinate may be unstable under certain storage or experimental conditions. Ensure samples are kept on ice or at 4°C during preparation and stored at -80°C for long-term stability. Minimize freeze-thaw cycles.[4] |
| Poor Chromatographic Peak Shape | Broad or tailing peaks can lead to a reduced signal-to-noise ratio. For a polar compound like adenylosuccinate, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and peak shape compared to traditional reversed-phase chromatography.[5] If using reversed-phase, consider an ion-pairing agent, though be mindful of potential ion suppression. |
| Instrumental Issues | A dirty ion source, incorrect mass calibration, or detector malfunction can all lead to poor signal.[1][6] Perform routine maintenance, including cleaning the ion source and calibrating the mass spectrometer. |
Question: I am experiencing high variability and poor reproducibility in my adenylosuccinate quantification. What could be the reason?
Answer:
High variability is often a direct consequence of uncompensated matrix effects. Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[2][5][7]
Strategies to Mitigate Matrix Effects and Improve Reproducibility:
| Strategy | Description |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the most effective way to compensate for matrix effects.[8][9] A SIL-IS for adenylosuccinate would have the same physicochemical properties and chromatographic behavior as the analyte, co-eluting with it and experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS remains constant, leading to accurate quantification. |
| Improved Sample Cleanup | The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at removing matrix components than simple protein precipitation.[2][3][10][11] Specifically for plasma or serum samples, phospholipid removal strategies can significantly reduce matrix effects.[12][13][14][15] |
| Chromatographic Optimization | Adjusting the chromatographic method to separate adenylosuccinate from co-eluting matrix components can minimize interference. This can involve changing the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC).[2] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this approach is only feasible if the concentration of adenylosuccinate is high enough to remain above the lower limit of quantification after dilution. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for extracting adenylosuccinate from plasma?
A1: The optimal sample preparation method depends on the required sensitivity and the complexity of the matrix. For a straightforward approach, protein precipitation with cold acetonitrile (B52724) or methanol is often sufficient.[10] For cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) is recommended. A mixed-mode SPE with both reversed-phase and anion-exchange properties can effectively remove salts, phospholipids, and other interferences while retaining the acidic adenylosuccinate.[3]
Q2: What type of internal standard should I use for adenylosuccinate quantification?
A2: The gold standard is a stable isotope-labeled (SIL) internal standard of adenylosuccinate (e.g., ¹³C- or ¹⁵N-labeled).[8][9] A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction. If a SIL-IS is not commercially available, a structural analog with similar chemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.
Q3: Which LC column and mobile phase are recommended for adenylosuccinate analysis?
A3: Due to its polar and acidic nature, adenylosuccinate can be challenging to retain on traditional C18 reversed-phase columns. A HILIC column is often a better choice, as it provides good retention for polar compounds.[5] A typical mobile phase for HILIC would consist of a high percentage of an organic solvent like acetonitrile with a small amount of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) to maintain a stable pH and improve peak shape.
Q4: What are the expected MS/MS transitions for adenylosuccinate?
A4: In negative ion mode ESI, the precursor ion ([M-H]⁻) of adenylosuccinate (C₁₄H₁₅N₅O₁₁P⁻, exact mass: 460.05) would be observed at m/z 459.0. The fragmentation of this precursor ion in the collision cell would likely result in characteristic product ions. While specific literature on adenylosuccinate fragmentation is scarce, based on its structure, expected fragments would include the loss of the succinate (B1194679) group, cleavage of the glycosidic bond, and fragmentation of the purine (B94841) ring. It is crucial to optimize the collision energy to obtain the most abundant and specific product ions for quantification.
Experimental Protocols
Representative Sample Preparation Protocol for Adenylosuccinate in Plasma (using Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (if available).
-
Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Note: This is a general protocol and should be optimized for your specific application and instrumentation.
Visualizations
Caption: Experimental workflow for adenylosuccinate quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. otsuka.co.jp [otsuka.co.jp]
- 8. youtube.com [youtube.com]
- 9. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. mdpi.com [mdpi.com]
- 13. The mechanism of the adenylosuccinate synthetase reaction as studied by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Adenylosuccinic Acid vs. Inosine Monophosphate in Duchenne Muscular Dystrophy Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of adenylosuccinic acid (ASA) versus inosine (B1671953) monophosphate (IMP) in models of Duchenne Muscular Dystrophy (DMD). The information presented is based on available experimental data to assist researchers in evaluating the therapeutic potential of these compounds.
Overview
Duchenne Muscular Dystrophy is a fatal genetic disorder characterized by progressive muscle degeneration. Metabolic insufficiency is a key feature of DMD, making metabolic modulators a potential therapeutic avenue. Both adenylosuccinic acid and inosine monophosphate are intermediates in the purine (B94841) nucleotide cycle, a critical pathway for energy homeostasis in muscle. While significant preclinical research has been conducted on ASA in DMD models, data on the therapeutic efficacy of IMP in the same context is notably sparse.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from studies on ASA in the mdx mouse model of DMD. A corresponding table for IMP is included to highlight the current lack of available data from comparable preclinical DMD studies.
Table 1: Efficacy of Adenylosuccinic Acid in mdx Mouse Models
| Parameter Assessed | Muscle Type | Key Finding | Quantitative Change |
| Histopathology | Tibialis Anterior | Reduction in Muscle Damage | Statistically significant decrease in damage area[1] |
| Tibialis Anterior | Reduction in Central Nucleation | Statistically significant decrease in the number of centronucleated fibers[1] | |
| Tibialis Anterior | Reduction in Lipid Accumulation | Statistically significant decrease in lipid content[1] | |
| Tibialis Anterior | Reduction in Fibrosis | Statistically significant decrease in connective tissue infiltration[1] | |
| Tibialis Anterior | Reduction in Calcium Content | Statistically significant decrease in intracellular Ca2+ content[1] | |
| Mitochondrial Function | Flexor Digitorum Brevis | Increased Mitochondrial Viability | Statistically significant increase in mitochondrial viability in mdx mice[1] |
| Flexor Digitorum Brevis | Reduced Oxidative Stress | Statistically significant reduction in superoxide (B77818) (O2−) production[1] | |
| Cellular Signaling | Quadriceps | Nrf2 Pathway Activation | Statistically significant induction of Nrf2 protein expression in both control and mdx mice[2] |
Table 2: Efficacy of Inosine Monophosphate in DMD Models
| Parameter Assessed | Muscle Type | Key Finding | Quantitative Change |
| Histopathology | N/A | No data available from in vivo DMD models | N/A |
| Muscle Function | N/A | No data available from in vivo DMD models | N/A |
| Mitochondrial Function | Cultured Human DMD Myoblasts | Ineffective at correcting mitochondrial defect | Did not correct the mitochondrial Tricarboxylic Acid (TCA) cycle defect in vitro[3] |
Experimental Protocols
Adenylosuccinic Acid Efficacy Studies in mdx Mice:
-
Animal Model: Dystrophin-deficient (mdx) mice and C57BL/10 (control) mice were utilized in the primary studies.[1]
-
Compound Administration: ASA was administered to mice in their drinking water at a concentration of 3000 µg/mL for a duration of 8 weeks.[1]
-
Histological Analysis: Following the treatment period, the tibialis anterior muscles were excised, sectioned, and stained with Hematoxylin & Eosin (for general morphology and damage), Oil Red O (for lipid accumulation), and Sirius Red (for connective tissue). Quantitative analysis was performed using microscopy and image analysis software.[1]
-
Mitochondrial Function Analysis: Individual muscle fibers from the flexor digitorum brevis were isolated to assess mitochondrial viability and superoxide production using fluorescent microscopy techniques.[1]
-
Western Blotting for Nrf2: Protein was extracted from quadriceps muscle, and western blotting was performed using an antibody specific for Nuclear factor erythroid 2-related factor 2 (Nrf2) to determine its expression levels.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for adenylosuccinic acid and a typical experimental workflow for its evaluation in a preclinical DMD model.
Caption: Proposed mechanism of ASA via the Nrf2 signaling pathway.
Caption: Experimental workflow for testing therapeutics in mdx mice.
Conclusion
The available preclinical data strongly supports the therapeutic potential of adenylosuccinic acid in mitigating key pathological features of Duchenne Muscular Dystrophy in the mdx mouse model.[1][4] ASA has been shown to improve muscle integrity, reduce inflammation and fibrosis, and enhance mitochondrial function.[1][5] Mechanistically, these benefits are, at least in part, attributed to the activation of the Nrf2 antioxidant response pathway.[2][6]
In stark contrast, there is a significant lack of research on the efficacy of inosine monophosphate as a therapeutic agent in DMD models. The only available direct comparison, an in vitro study, suggests that IMP does not share ASA's ability to correct mitochondrial defects in DMD muscle cells.[3]
Recommendation for Future Research: Given the positive results for ASA, further investigation into its long-term efficacy and safety is warranted. For IMP, foundational preclinical studies in DMD models are necessary to determine if it has any therapeutic potential before a meaningful comparison with ASA can be made. Researchers are encouraged to investigate the effects of IMP on muscle pathology, function, and metabolism in the mdx mouse model to address the current knowledge gap.
References
- 1. Inosine protects against the development of diabetes in multiple-low-dose streptozotocin and nonobese diabetic mouse models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of neuronal nitric oxide synthase (nNOS) in Duchenne and Becker muscular dystrophies - Still a possible treatment modality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. Inosine reduces inflammation and improves survival in a murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the effects of adenylosuccinic acid and AMP on muscle cell metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of adenylosuccinic acid (ASA) and adenosine (B11128) monophosphate (AMP) on muscle cells. By examining their distinct and overlapping roles in cellular energy homeostasis, this document aims to inform research and development efforts in metabolic diseases and performance enhancement.
Introduction
Both adenylosuccinic acid and AMP are crucial players in the intricate network of muscle cell metabolism. AMP, a well-established indicator of low cellular energy, is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy.[1][2] Adenylosuccinic acid, an intermediate in the purine (B94841) nucleotide cycle (PNC), plays a vital role in purine nucleotide biosynthesis and energy production, linking amino acid metabolism to the Krebs cycle.[3][4] Understanding their comparative effects is essential for developing targeted therapeutic strategies for metabolic disorders.
Comparative Effects on Muscle Cell Metabolism
While direct comparative studies are limited, data from various investigations allow for an indirect assessment of their individual effects on key metabolic parameters.
| Metabolic Parameter | Effect of Adenylosuccinic Acid (ASA) | Effect of AMP (or its mimetic, AICAR) |
| ATP Levels | Increased ATP content by ~20% in healthy mouse skeletal muscle after 8 weeks of oral administration.[3][5] | Activation of AMPK by AMP ultimately leads to the stimulation of ATP-producing pathways.[6][7] However, an acute increase in AMP signifies a low energy state (low ATP). |
| Glucose Uptake | Upregulated GLUT4 expression, indicating an enhanced glucose uptake capacity in C2C12 myoblasts.[8] | ~2 to 4.9-fold increase in glucose uptake in rodent skeletal muscle.[9] |
| Fatty Acid Oxidation | Corrected mitochondrial tricarboxylic acid (TCA) cycle defects in cultured human Duchenne muscular dystrophy (DMD) muscle explants, which could indirectly enhance fatty acid oxidation.[3] | 2.8-fold increase in fatty acid oxidation in perfused rat hindlimb.[10] |
| AMPK Activation | Reduced AMPK phosphorylation by ~50% in healthy mouse skeletal muscle, suggesting an improvement in the cellular energy state (higher ATP:AMP ratio). | Direct allosteric activator of AMPK , leading to a significant increase in its activity.[2] |
Signaling Pathways and Mechanisms of Action
Adenylosuccinic Acid and the Purine Nucleotide Cycle (PNC)
Adenylosuccinic acid is a key intermediate in the purine nucleotide cycle, a metabolic pathway that is particularly active in skeletal muscle.
Figure 1: The Purine Nucleotide Cycle and its link to the Krebs Cycle.
As depicted in Figure 1, adenylosuccinate synthetase utilizes inosine monophosphate (IMP) and aspartate to produce ASA, a reaction driven by the hydrolysis of GTP to GDP and inorganic phosphate.[3] Subsequently, adenylosuccinate lyase cleaves ASA into AMP and fumarate. The generated fumarate can then enter the Krebs cycle to fuel mitochondrial respiration and ATP production.[3] This cycle is crucial for salvaging purines and maintaining the adenine (B156593) nucleotide pool.
AMP and the AMPK Signaling Pathway
AMP acts as a primary signal for low cellular energy, directly activating AMPK. This initiates a cascade of events aimed at restoring energy balance.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Adenylosuccinic Acid: An Orphan Drug with Untapped Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. MicroRNAs Regulate Cellular ATP Levels by Targeting Mitochondrial Energy Metabolism Genes during C2C12 Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiponectin increases fatty acid oxidation in skeletal muscle cells by sequential activation of AMP-activated protein kinase, p38 mitogen-activated protein kinase, and peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MicroRNAs Regulate Cellular ATP Levels by Targeting Mitochondrial Energy Metabolism Genes during C2C12 Myoblast Differentiation | PLOS One [journals.plos.org]
- 9. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
Adenylosuccinic Acid in Secondary Animal Models: A Comparative Analysis of Therapeutic Effects for Duchenne Muscular Dystrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adenylosuccinic acid's (ASA) therapeutic performance against other alternatives in a secondary animal model of Duchenne Muscular Dystrophy (DMD). The content is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. The mdx mouse model, which lacks dystrophin protein, is a widely used secondary animal model for preclinical evaluation of potential therapies. This guide focuses on the validation of adenylosuccinic acid's therapeutic effects and compares its efficacy with standard and emerging treatments for DMD.
Comparative Efficacy of Therapeutic Agents in the mdx Mouse Model
The following tables summarize quantitative data from studies evaluating Adenylosuccinic Acid and its alternatives in mdx mice. These tables provide a comparative overview of their effects on key pathological features of DMD, including muscle damage, inflammation, muscle force, and cardiac function.
| Therapeutic Agent | Dosage | Treatment Duration | Key Histopathological Outcomes in mdx Mice | Reference |
| Adenylosuccinic Acid (ASA) | 3000 µg/mL in drinking water | 8 weeks | - Reduced muscle damage area- Decreased number of centronucleated fibers- Reduced lipid accumulation and connective tissue infiltration | [1][2][3] |
| Prednisolone (B192156) | 1 mg/kg/day | 8 weeks | - Decreased percentage of centrally-nucleated fibers- Reduced overall muscle fiber cross-sectional area | [4][5] |
| Creatine (B1669601) Monohydrate | Diet enriched | 4 weeks | - Reduced muscle necrosis by 63% in fast-twitch muscle- No significant decrease in necrosis of slow-twitch muscle | [6] |
| Idebenone | 200 mg/kg/day | From 4 weeks to 10 months | - Significantly reduced cardiac inflammation and fibrosis | [7][8] |
| Therapeutic Agent | Dosage | Treatment Duration | Key Functional and Biomarker Outcomes in mdx Mice | Reference |
| Adenylosuccinic Acid (ASA) | 3000 µg/mL in drinking water | 8 weeks | - Increased mitochondrial viability- Reduced superoxide (B77818) production- No significant effect on absolute or specific force in EDL or soleus muscles | [1][2][3] |
| Prednisolone | 1 mg/kg/day | 8 weeks | - Increased specific force of the EDL muscle by 26%- No effect on maximal isometric tetanic or twitch force | [4][5] |
| Creatine Monohydrate | Diet enriched | 1 month | - Reduced muscle mass and mean fiber surface in fast-twitch muscles- Slight, non-significant increase in tetanic tension | [9] |
| Idebenone | 200 mg/kg/day | From 4 weeks to 10 months | - Corrected cardiac diastolic dysfunction- Improved voluntary running performance | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Adenylosuccinic Acid (ASA) Administration and Analysis
Animal Model: Dystrophin-deficient mdx mice and C57BL/10 control mice.
Treatment Protocol:
-
ASA was administered to mdx and control mice in their drinking water at a concentration of 3000 µg/mL.[2][3]
-
Water consumption was monitored to estimate the daily dosage.
Histopathological Analysis:
-
Tibialis anterior (TA) muscles were dissected, frozen in isopentane (B150273) cooled by liquid nitrogen, and sectioned.
-
Sections were stained with Hematoxylin and Eosin (H&E) to assess general muscle morphology, including the extent of muscle damage, inflammation, and the number of centronucleated fibers.
-
Fibrosis was assessed by staining with Picrosirius Red.
-
Lipid accumulation was visualized with Oil Red O staining.
Mitochondrial Function Assays:
-
Individual muscle fibers were isolated from the flexor digitorum brevis (FDB) muscle.
-
Mitochondrial viability was assessed using a fluorescent probe (e.g., TMRM).
-
Superoxide production was measured using a fluorescent indicator such as MitoSOX Red.
Alternative Treatment Protocols in mdx Mice
-
Prednisolone: Administered orally at a dose of 1 mg/kg of body weight per day.[4][5] In some studies, it was mixed with food or administered via oral gavage.
-
Creatine Monohydrate: Provided as a creatine-enriched diet.[6] The specific percentage of creatine in the chow varied between studies.
-
Idebenone: Administered orally, mixed with food, at a dosage of 200 mg/kg of body weight per day.[7][8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Adenylosuccinic Acid and its alternatives are mediated through distinct signaling pathways.
Adenylosuccinic Acid and the Purine (B94841) Nucleotide Cycle
ASA is a key intermediate in the Purine Nucleotide Cycle (PNC), a pathway crucial for cellular energy homeostasis. In the context of DMD, where energy metabolism is impaired, ASA supplementation is thought to exert its therapeutic effects by enhancing the purine pool and providing anaplerotic substrates to the Tricarboxylic Acid (TCA) cycle.
Caption: The Purine Nucleotide Cycle and its link to the TCA cycle.
Experimental Workflow for mdx Mouse Studies
The following diagram illustrates a typical experimental workflow for evaluating therapeutic agents in the mdx mouse model.
Caption: A generalized experimental workflow for preclinical drug evaluation in mdx mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylosuccinic acid therapy ameliorates murine Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. The effects of prednisolone on skeletal muscle contractility in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of prednisolone on skeletal muscle contractility in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creatine supplementation reduces skeletal muscle degeneration and enhances mitochondrial function in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term blinded placebo-controlled study of SNT-MC17/idebenone in the dystrophin deficient mdx mouse: cardiac protection and improved exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of creatine supplementation on skeletal muscle of mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical methods for adenylosuccinate quantification
For researchers, scientists, and drug development professionals navigating the complexities of purine (B94841) metabolism, accurate quantification of key intermediates like adenylosuccinate is paramount. This guide provides a head-to-head comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzymatic Assays. We delve into their respective methodologies, present available performance data, and offer insights to guide your selection of the most suitable technique for your research needs.
Adenylosuccinate is a critical intermediate in the de novo synthesis of purine nucleotides, a fundamental biological process. Dysregulation of this pathway is implicated in various metabolic disorders, making the precise measurement of its components essential for both basic research and clinical diagnostics. The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of these measurements.
Comparative Analysis of Quantitative Performance
Disclaimer: The following table presents data for closely related purine compounds or for the quantification of products from enzymatic reactions involving adenylosuccinate. This is due to a lack of publicly available, standardized validation data for the direct quantification of adenylosuccinate by all three methods. These values should be considered as estimates, and method validation for direct adenylosuccinate quantification is strongly recommended.
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of precursor and product ions. | Spectrophotometric measurement of the change in absorbance resulting from the enzymatic conversion of adenylosuccinate. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. For related purines like adenine (B156593) and hypoxanthine, LODs of 0.72 µg/mL and 0.69 µg/mL have been reported.[1] | High sensitivity, often in the ng/mL to pg/mL range. For related biomarkers, detection can be in the low µmol/L range. | Dependent on enzyme kinetics and spectrophotometer sensitivity. No standardized LOD reported. |
| Limit of Quantification (LOQ) | Generally in the low µg/mL range. For adenine and hypoxanthine, LOQs of 2.39 µg/mL and 2.30 µg/mL have been reported.[1] | High sensitivity, often in the ng/mL to pg/mL range. | Dependent on enzyme kinetics and spectrophotometer sensitivity. No standardized LOQ reported. |
| Linearity | Good linearity over a defined concentration range, with R² values typically >0.99.[1] | Excellent linearity over a wide dynamic range, with R² values often >0.99. | Linear range is dependent on substrate concentration and enzyme saturation kinetics. |
| Recovery | Method-dependent, typically in the range of 80-120%. For adenine, recoveries of 79-90% have been reported.[1] | Generally good, often in the range of 90-110%. For related biomarkers, recoveries from 94% to 117% have been observed. | Not typically reported in the same manner as chromatographic methods. |
| Precision (%CV) | Good, with intra- and inter-assay variations typically below 15%. For a related assay, intra-assay variation of 2% and inter-assay variation of 8% have been reported.[2] | Excellent, with intra- and inter-assay variations often below 10%. For related biomarkers, imprecision was less than 15.2%. | Dependent on assay conditions and pipetting accuracy. |
| Specificity | Moderate. Can be susceptible to interference from co-eluting compounds with similar UV absorbance. | High. The use of specific precursor-product ion transitions provides excellent specificity. | High for the specific enzyme-substrate reaction, but can be affected by interfering enzymatic activities in crude samples. |
| Throughput | Moderate. Typical run times are in the range of 10-30 minutes per sample. | High. Modern systems can have run times of a few minutes per sample. | High. Can be adapted to a 96-well plate format for simultaneous analysis of multiple samples. |
| Matrix Effects | Can be significant, requiring careful sample preparation and matrix-matched standards. | A major consideration. Ion suppression or enhancement can affect accuracy and requires mitigation strategies like stable isotope-labeled internal standards. | Can be influenced by endogenous inhibitors or activators in the sample matrix. |
Experimental Protocols
HPLC-UV Method for Adenylosuccinate Lyase Activity (Quantification of AMP)
This protocol is adapted from a method for measuring the activity of adenylosuccinate lyase by quantifying the product, AMP.[2] While not a direct measurement of adenylosuccinate, it provides a framework for HPLC-UV analysis of related purines.
-
Sample Preparation: Erythrocyte lysates are prepared by lysing red blood cells in a suitable buffer.
-
Enzymatic Reaction: The lysate is incubated with succinyl-AMP (a synonym for adenylosuccinate) as the substrate in an appropriate buffer at a controlled temperature and pH.
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as perchloric acid, to precipitate proteins.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in a buffer (e.g., phosphate (B84403) buffer) at a specific pH.
-
Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).
-
-
Detection: The eluent is monitored by a UV detector at a wavelength where AMP has maximum absorbance (typically around 260 nm).
-
Quantification: The concentration of AMP is determined by comparing the peak area of the sample to a standard curve of known AMP concentrations.
LC-MS/MS Method for Adenylosuccinate-Related Biomarkers
The following is a general outline for the quantification of adenylosuccinate-related biomarkers, such as succinyladenosine (B8144472) (SAdo) and succinylaminoimidazole carboxamide riboside (SAICAr), in biological samples.
-
Sample Preparation:
-
Extraction: Analytes are extracted from the biological matrix (e.g., dried blood spots, plasma, urine) using a suitable solvent, often containing an internal standard (e.g., stable isotope-labeled versions of the analytes).
-
Protein Precipitation: Proteins are removed by adding a precipitating agent like acetonitrile (B52724) or methanol (B129727).
-
Centrifugation and Supernatant Collection: The sample is centrifuged, and the supernatant containing the analytes is collected.
-
Evaporation and Reconstitution: The supernatant is dried down and reconstituted in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.
-
-
Quantification: The analyte concentration is determined by the ratio of the analyte peak area to the internal standard peak area, calculated against a calibration curve.
Enzymatic Assay for Adenylosuccinate Quantification
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate (B1241708) by adenylosuccinate lyase.
-
Reagents:
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Adenylosuccinate lyase enzyme solution.
-
Adenylosuccinate standard solutions of known concentrations.
-
-
Assay Procedure:
-
A reaction mixture containing the buffer and the sample (or standard) is prepared in a quartz cuvette.
-
The reaction is initiated by the addition of the adenylosuccinate lyase enzyme solution.
-
The decrease in absorbance at 280 nm is monitored over time using a spectrophotometer.
-
-
Calculation: The rate of decrease in absorbance is proportional to the concentration of adenylosuccinate in the sample. The concentration is calculated by comparing the reaction rate of the sample to that of the standard curve.
Visualizing the Context: The Purine Biosynthesis Pathway
To understand the significance of adenylosuccinate, it is crucial to visualize its position within the broader metabolic landscape. The following diagram, generated using Graphviz, illustrates the de novo purine biosynthesis pathway, highlighting the two steps catalyzed by adenylosuccinate lyase.
Conclusion
The choice of an analytical method for adenylosuccinate quantification is a critical decision that should be guided by the specific requirements of the research.
-
Enzymatic assays offer a cost-effective and high-throughput option, well-suited for screening applications where high precision and accuracy are not the primary concern.
-
HPLC-UV provides a balance of performance and cost, making it a workhorse in many laboratories for routine analysis, although it may lack the sensitivity and specificity of mass spectrometry-based methods.
-
LC-MS/MS stands out as the gold standard for its superior sensitivity, specificity, and ability to quantify multiple analytes simultaneously, making it the method of choice for demanding applications in clinical diagnostics and drug development where accuracy and reliability are paramount.
Ultimately, a thorough evaluation of the analytical objectives, sample matrix, required sensitivity, and available resources will enable researchers to select the most appropriate method for the robust and reliable quantification of adenylosuccinate, thereby advancing our understanding of purine metabolism and its role in health and disease.
References
Cross-Validation of In Vitro and In Vivo Findings for Adenylosuccinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental findings for adenylosuccinic acid (ASA), an intermediate of the purine (B94841) nucleotide cycle. The objective is to cross-validate findings from cell-based assays and animal models to provide a clearer understanding of ASA's toxicological and therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.
Data Presentation: In Vitro vs. In Vivo Findings
The following tables summarize the key quantitative data from in vitro and in vivo studies on adenylosuccinic acid, focusing on toxicity and efficacy in the context of Duchenne Muscular Dystrophy (DMD).
Table 1: Comparative Toxicity Profile of Adenylosuccinic Acid
| Parameter | In Vitro Finding | In Vivo Finding | Citation |
| Test System | Immortalized human myoblasts | C57BL/10 mice | [1][2] |
| ASA Concentration/Dose | 1 nM - 1 mM | 175 - 5000 mg/kg | [1][2] |
| Endpoint | Myoblast viability (crystal violet staining, real-time bioimpedance) | Acute systemic toxicity (LD50), changes in body weight, clinical observations | [1][2] |
| Key Result | No toxicity observed; increased viability at 10 nM - 1 mM | LD50 > 5000 mg/kg; no significant changes in body weight | [1][2] |
Table 2: Comparative Efficacy in a Duchenne Muscular Dystrophy (DMD) Model
| Parameter | In Vitro Finding | In Vivo Finding | Citation |
| Test System | Immortalized human DMD myoblasts | mdx mouse model of DMD | [3] |
| ASA Concentration/Dose | Not specified | 3000 µg/mL in drinking water | [3] |
| Endpoint | Mitochondrial superoxide (B77818) production | Skeletal muscle histopathology, mitochondrial viability, and superoxide production | [3] |
| Key Result | Reduced superoxide production | Increased mitochondrial viability and reduced superoxide production in mdx flexor digitorum brevis fibres | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
In Vitro Toxicity Assay in Human Myoblasts
-
Cell Culture: Immortalized human myoblasts are cultured in a suitable growth medium until they reach a desired confluency.
-
ASA Treatment: Adenylosuccinic acid is dissolved in the culture medium to prepare a range of concentrations (e.g., 1 nM to 1 mM). The cells are then incubated with the ASA-containing medium for a specified period (e.g., 60 hours).
-
Viability Assessment:
-
Crystal Violet Staining: At the end of the treatment period, the cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the number of adherent, viable cells.
-
Real-Time Bioimpedance Monitoring: Cell proliferation and viability are monitored in real-time using a system like the xCELLigence platform, which measures changes in electrical impedance as cells adhere and proliferate on electrodes.[1][2]
-
In Vivo Acute Systemic Toxicity Study in Mice
-
Animal Model: Female C57BL/10 mice are used for the study.
-
ASA Administration: A single dose of adenylosuccinic acid is administered orally at various concentrations (175, 550, 1750, and 5000 mg/kg).
-
Observation: The mice are observed for 14 days for any signs of toxicity, including changes in body weight, food and water consumption, and any neuromotor, respiratory, gastrointestinal, or integumentary symptoms.
-
LD50 Determination: The lethal dose 50 (LD50) is determined as the dose at which 50% of the animals die. If no mortality is observed at the highest dose, the LD50 is reported as greater than that dose.[1][2]
In Vitro Efficacy Assay in Human DMD Myoblasts
-
Cell Culture: Immortalized human myoblasts derived from a DMD patient are cultured.
-
ASA Treatment: The cells are treated with adenylosuccinic acid at a predetermined concentration.
-
Mitochondrial Superoxide Measurement: A fluorescent probe specific for mitochondrial superoxide (e.g., MitoSOX Red) is used to quantify the levels of reactive oxygen species within the mitochondria of the treated and untreated cells.[3]
In Vivo Efficacy Study in mdx Mice
-
Animal Model: Dystrophin-deficient mdx mice, a common model for Duchenne Muscular Dystrophy, are used.
-
ASA Administration: Adenylosuccinic acid is provided in the drinking water (3000 µg/mL) for an extended period (e.g., 8 weeks).
-
Tissue Analysis:
-
Histopathology: Skeletal muscle tissue (e.g., tibialis anterior) is collected, sectioned, and stained to assess muscle damage, inflammation, and fibrosis.
-
Mitochondrial Viability and Superoxide Production: Individual muscle fibers (e.g., from the flexor digitorum brevis) are isolated to assess mitochondrial function, including viability and superoxide production, using fluorescent dyes.[3]
-
Mandatory Visualizations
The following diagrams illustrate the biochemical pathway involving adenylosuccinic acid and the general workflows of the described experiments.
References
Comparative analysis of adenylosuccinic acid's mechanism with other purine nucleotide cycle intermediates
This guide provides an objective comparison of the mechanistic role of adenylosuccinic acid (adenylosuccinate) within the purine (B94841) nucleotide cycle (PNC) relative to its fellow intermediates: inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and fumarate (B1241708). It is intended for researchers, scientists, and drug development professionals engaged in metabolic and signaling pathway analysis.
The Purine Nucleotide Cycle: An Overview
The Purine Nucleotide Cycle (PNC) is a crucial metabolic pathway, particularly active in muscle and brain tissue, that facilitates the regulation of adenine (B156593) nucleotide levels, energy metabolism, and the interplay between amino acid and carbohydrate catabolism.[1] The cycle consists of three key enzymatic reactions that interconvert purine nucleotides. Its primary functions include supporting cellular energy charge by producing the citric acid (TCA) cycle intermediate fumarate and managing ammonia (B1221849) levels.[1][2][3]
The cycle's core function revolves around the deamination of AMP to IMP, followed by the resynthesis of AMP from IMP. This process has the net effect of converting aspartate to fumarate and ammonia.[1]
Comparative Analysis of PNC Intermediates
Each intermediate in the PNC possesses a distinct mechanistic role. While interconnected, their functions range from being a central metabolic branch point to a primary energy sensor. Adenylosuccinate's role is unique as a transient, committed bridge linking amino acid metabolism directly to AMP regeneration.
Adenylosuccinic Acid (S-AMP): The Committed Bridge
-
Mechanism of Action: Adenylosuccinate is synthesized in a GTP-dependent reaction catalyzed by adenylosuccinate synthetase (ADSS), which condenses IMP with the amino acid L-aspartate.[4] This step commits the IMP molecule to the formation of AMP. Subsequently, adenylosuccinate lyase (ADSL) catalyzes the non-hydrolytic cleavage of adenylosuccinate, a β-elimination reaction, to yield AMP and fumarate.[4]
-
Comparative Role: Unlike other intermediates, adenylosuccinate is not a metabolic hub or a major signaling molecule. Its primary function is to act as an essential, short-lived intermediate. Its formation represents the key regulatory step in the reamination portion of the cycle and directly links the purine nucleotide pool to amino acid catabolism (via aspartate) and energy production (via fumarate). Interestingly, adenylosuccinate has also been found to act as an activator of AMP deaminase, suggesting a feed-forward mechanism to accelerate the cycle under low energy states.[5]
Inosine Monophosphate (IMP): The Central Branch Point
-
Mechanism of Action: Within the PNC, IMP is formed from the deamination of AMP by AMP deaminase. However, in the broader context of purine metabolism, IMP is the first fully formed purine nucleotide synthesized via the de novo pathway, serving as the precursor for both AMP and guanosine (B1672433) monophosphate (GMP).[6]
-
Comparative Role: IMP stands as the central distribution point for purine synthesis. Its concentration dictates the flux towards either adenine or guanine (B1146940) nucleotides.[6] In the context of the PNC, its accumulation during periods of high ATP consumption (when AMP levels rise and are subsequently deaminated) signals the need to regenerate AMP and replenish TCA cycle intermediates.[3] Studies have shown that under purine-depleted conditions which stimulate metabolic activity, cellular IMP concentrations can increase significantly.[7][8]
Adenosine Monophosphate (AMP): The Energy Sensor and Product
-
Mechanism of Action: AMP is the final purine product of the PNC, regenerated from the cleavage of adenylosuccinate. Under conditions of high energy demand, two molecules of ADP are converted to ATP and AMP by adenylate kinase, causing AMP levels to rise.
-
Comparative Role: AMP's primary role extends far beyond being a cycle intermediate; it is a critical allosteric regulator and a key indicator of the cell's energy status. A high AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator that shifts cellular metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) processes.[3] Compared to adenylosuccinate, which is a transient metabolite, AMP is a stable and potent signaling molecule. It also serves as a feedback inhibitor of adenylosuccinate synthetase, thus regulating its own production.[9][]
Fumarate: The Anaplerotic Link
-
Mechanism of Action: Fumarate is co-produced alongside AMP during the cleavage of adenylosuccinate by ADSL.[4]
-
Comparative Role: Fumarate's function is entirely extracyclic; it does not participate further in purine metabolism. Instead, it serves as a direct anaplerotic substrate for the TCA cycle. By entering the mitochondria, fumarate is converted to malate (B86768) and then oxaloacetate, replenishing TCA cycle intermediates that may be depleted for biosynthesis or during high rates of oxidation.[2] This function is especially vital in skeletal muscle during intense exercise, where the PNC can significantly increase the concentration of TCA cycle intermediates to boost ATP production.[1][11] This makes the reaction catalyzed by ADSL, which produces both AMP and fumarate, a critical node linking nucleotide metabolism with central carbon metabolism.[12]
Quantitative Data Presentation
The efficiency and regulation of the purine nucleotide cycle are dictated by the kinetic properties of its constituent enzymes and the cellular concentrations of its intermediates.
Table 1: Comparative Kinetic Parameters of PNC Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (mM/min) | Inhibitor | Ki (mM) | Reference |
|---|---|---|---|---|---|---|---|
| Adenylosuccinate Synthetase (ADSS) | E. coli (model) | IMP | 0.02 | 1.35 x 10-3 | AMP | 0.01 | [9][13] |
| GTP | 0.023 | GDP | 0.008 | [9][13] | |||
| Aspartate | 0.3 | Adenylosuccinate | 0.0075 | [9][13] | |||
| Adenylosuccinate Lyase (ADSL) | Human (recombinant) | Adenylosuccinate (S-AMP) | 0.00179 | 97 s-1 (kcat) | AMP | 0.0092 | [14] |
| SAICAR* | 0.00235 | 90 s-1 (kcat) | Fumarate | 2.3 | [14] | ||
| Human (erythrocyte) | Adenylosuccinate (S-AMP) | 0.019 | - | - | - | [15] |
Note: SAICAR (5-aminoimidazole-4-(N-succinylcarboxamide) ribotide) is the other substrate for ADSL in the de novo purine synthesis pathway.
Table 2: Relative Concentrations of Purine Nucleotides in HeLa Cells
| Condition | IMP (Relative Abundance) | AMP (Relative Abundance) | GMP (Relative Abundance) | ATP/ADP Ratio | AMP/GMP Ratio | Reference |
|---|---|---|---|---|---|---|
| Purine-Rich Medium | 1.0 | 1.0 | 1.0 | 1.96 | 8.50 | [7] |
| Purine-Depleted Medium | 2.8 | ~1.1 | ~1.1 | 1.98 | 7.82 | [7] |
Data shows that under metabolic stress (purine depletion), the concentration of the precursor IMP increases nearly 3-fold, while the end-products AMP and GMP, and the overall energy charge (ATP/ADP ratio), are maintained at stable levels, highlighting the responsive nature of the pathway.
Experimental Protocols
Accurate comparison of these intermediates relies on robust methods for measuring enzyme activity and quantifying metabolite levels.
Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity
This protocol measures ADSL activity by monitoring the decrease in absorbance as adenylosuccinate (S-AMP) is converted to AMP and fumarate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl, pH 7.4.
-
Enzyme Preparation: Prepare the enzyme sample (e.g., cell lysate, purified recombinant protein) at a suitable concentration (e.g., 0.1-0.2 mg/mL).[16]
-
Substrate Preparation: Prepare a stock solution of adenylosuccinate (S-AMP). For kinetic analysis, a range of concentrations from 1 µM to 60 µM is appropriate.[16]
-
Assay Execution: a. In a 1 mL quartz cuvette, combine the reaction buffer and the desired concentration of S-AMP. b. Equilibrate the cuvette to the desired temperature (e.g., 25°C). c. Initiate the reaction by adding the enzyme preparation to the cuvette and mix immediately. d. Monitor the decrease in absorbance at 282 nm for 30-60 seconds using a spectrophotometer.[16]
-
Data Analysis: Calculate the specific activity using the Beer-Lambert law. The difference in the molar extinction coefficient (Δε) between S-AMP and AMP at 282 nm is 10,000 M-1cm-1.[16] Activity is typically expressed as µmol of substrate converted per minute per mg of protein.
Quantification of Intracellular Purine Nucleotides by HPLC
This protocol outlines a method for extracting and quantifying purine intermediates like IMP, AMP, and adenylosuccinate from cultured cells using High-Performance Liquid Chromatography (HPLC).[15][17]
Methodology:
-
Cell Culture and Harvesting: Culture cells (e.g., HeLa, fibroblasts) to ~80% confluency. Treat with experimental conditions as required. Harvest cells by trypsinization or scraping.
-
Metabolite Extraction: a. Wash the cell pellet with ice-cold PBS. b. Lyse the cells by adding ice-cold 0.4 M perchloric acid and vortexing. c. Incubate on ice for 10 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet the protein precipitate.
-
Neutralization and Sample Preparation: a. Carefully transfer the supernatant (containing the acid-soluble nucleotides) to a new tube. b. Neutralize the extract by adding potassium hydroxide (B78521) (KOH) dropwise until the pH is near neutral. c. Centrifuge to remove the potassium perchlorate (B79767) precipitate. d. Filter the final supernatant through a 0.22 µm filter before analysis.
-
HPLC Analysis: a. Inject the filtered extract into an HPLC system equipped with a C18 reverse-phase column and a UV detector. b. Separate the nucleotides using an isocratic or gradient mobile phase, often an ion-pairing reagent (e.g., tetrabutylammonium (B224687) bisulphate) in a phosphate (B84403) buffer with a methanol (B129727) gradient.[15] c. Detect the nucleotides by monitoring UV absorbance at 254 nm or 260 nm.
-
Quantification: Identify and quantify each nucleotide by comparing the retention time and peak area of the sample to those of known analytical standards.
Conclusion
The intermediates of the purine nucleotide cycle, while operating in a concerted fashion, exhibit highly specialized roles. IMP serves as the crucial metabolic branch point, directing flux within the broader purine synthesis network. AMP functions as the cycle's product and a paramount cellular energy sensor and signaling molecule. Fumarate acts as a direct conduit to the TCA cycle, providing anaplerotic support for mitochondrial energy production.
In this context, adenylosuccinic acid is mechanistically distinct. It is neither a major signaling molecule nor a metabolic hub. Its significance lies in its role as the committed, transient intermediate that bridges IMP to AMP. The two-step process involving adenylosuccinate—its GTP-dependent synthesis from aspartate and its subsequent cleavage—serves as the critical control point for reamination within the cycle and embodies the direct link between amino acid catabolism, purine homeostasis, and central energy metabolism. Understanding this unique mechanistic position is vital for developing therapeutic strategies targeting metabolic dysregulation in various disease states.
References
- 1. The purine nucleotide cycle and its molecular defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 3. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Control of the purine nucleotide cycle in extracts of rat skeletal muscle: effects of energy state and concentrations of cycle intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simulation of the purine nucleotide cycle as an anaplerotic process in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Fate of Fumarate, a Side Product of the Purine Salvage Pathway in the Intraerythrocytic Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An HPLC-based assay of adenylosuccinate lyase in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Neuroprotective Effects: A Comparative Analysis of Adenylosuccinic Acid and Edaravone
A guide for researchers on the experimental validation of two distinct neuroprotective strategies. This document provides a comparative overview of the purported neuroprotective agent Adenylosuccinic Acid (ASA), and the approved free-radical scavenger, Edaravone. Due to the limited direct experimental data on ASA's neuroprotective effects, this guide draws upon the well-documented neuroprotective actions of its metabolite, fumarate (B1241708), and its derivatives, which are known to activate the Nrf2 antioxidant pathway.
This guide is intended for researchers, scientists, and drug development professionals interested in the experimental replication of published findings on neuroprotective agents. Herein, we present a comparison of the mechanistic pathways, experimental data, and methodologies associated with Adenylosuccinic Acid (ASA) and Edaravone. While direct evidence for ASA's neuroprotective capacity is emerging, a significant body of research on its metabolite, fumarate, provides a strong basis for its potential efficacy through the activation of the Nrf2 signaling pathway. Edaravone, a clinically approved treatment for acute ischemic stroke and amyotrophic lateral sclerosis (ALS), serves as a benchmark for comparison, with its well-established mechanism as a free radical scavenger.[1][2]
Comparative Efficacy: A Summary of Preclinical and Clinical Findings
The neuroprotective effects of fumarates, as a proxy for Adenylosuccinic Acid's potential, have been demonstrated in various preclinical models of neurological disorders. Similarly, Edaravone has undergone extensive preclinical and clinical evaluation. The following tables summarize key quantitative data from published studies to facilitate a direct comparison of their efficacy.
| Agent | Model | Key Findings | Reference |
| Dimethyl Fumarate (DMF) | Murine Model of Traumatic Brain Injury | Reduced neurological deficits and histopathological brain damage at 4 days post-lesion. Prevented the TBI-evoked depletion of brain glutathione (B108866) (GSH). | [3] |
| Dimethyl Fumarate (DMF) | Rat Model of Ischemic Stroke (MCAO) | Improved performance in Morris water maze and shuttle box tests. Increased expression of antioxidant enzymes GCLM and NQO1. | [4] |
| Dimethyl Fumarate (DMF) | Mouse Models of Parkinson's Disease (α-synuclein overexpression and MPTP) | Protected against the loss of dopaminergic neurons in a dose-dependent manner. | [5] |
| Monomethyl Fumarate (MMF) | Mouse Model of Retinal Ischemia-Reperfusion | Significantly increased the expression of Nrf2-regulated antioxidant genes. Reduced neuronal cell loss in the ganglion cell layer and improved retinal function. | [6] |
| Edaravone | Phase III Clinical Trial (Acute Ischemic Stroke) | 67.18% of patients in the Edaravone dexborneol group had a modified Rankin Scale score ≤1 on day 90, compared to 58.97% in the Edaravone alone group. | [7] |
| Edaravone | Retrospective Observational Study (Acute Ischemic Stroke with Endovascular Reperfusion Therapy) | Associated with greater functional independence at hospital discharge (32.3% vs. 25.9%), lower in-hospital mortality (9.9% vs. 17.4%), and reduced intracranial hemorrhage (1.4% vs. 2.7%). | [8] |
| Edaravone | Meta-analysis of Randomized Controlled Trials (Acute Ischemic Stroke) | Pooled relative risk for mortality at three-month follow-up was 0.55. Pooled relative risk for improvement of neurological impairment at three months was 1.54. | [9] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Adenylosuccinic Acid (via fumarate) and Edaravone are mediated by distinct signaling pathways. ASA's potential is linked to the activation of the Nrf2 antioxidant response element pathway, a key regulator of cellular defense against oxidative stress. In contrast, Edaravone acts as a direct free radical scavenger.
Caption: Adenylosuccinic Acid (ASA) metabolism to Fumarate and subsequent Nrf2 pathway activation.
References
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate treatment after traumatic brain injury prevents depletion of antioxidative brain glutathione and confers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of dimethyl fumarate on cognitive impairment induced by ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Adenylosuccinic Acid and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of adenylosuccinic acid (ASA) and its analogs. While direct comparative off-target screening data is limited in the public domain, this document synthesizes available safety information for ASA and outlines the pharmacological context for its analogs. Furthermore, it details standard experimental protocols for a comprehensive evaluation of off-target liabilities.
Introduction to Adenylosuccinic Acid and Its Analogs
Adenylosuccinic acid is an intermediate in the purine (B94841) nucleotide cycle, a crucial metabolic pathway for cellular energy homeostasis.[1][2] Its primary role is in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP).[1] Due to its involvement in cellular energetics, ASA has been investigated as a potential therapeutic agent for conditions such as Duchenne muscular dystrophy.[3][4][5][6] Analogs of adenylosuccinic acid are typically molecules that interact with the enzymes responsible for its synthesis and degradation: adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL). These analogs are often studied as inhibitors of these enzymes for potential therapeutic applications, including in oncology.
Comparative Off-Target Profile
A direct comparison of the off-target effects of adenylosuccinic acid and its analogs is hampered by a lack of publicly available, head-to-head screening data. However, existing toxicological studies on ASA provide a baseline for its safety profile.
Adenylosuccinic Acid Safety Profile
Recent studies have investigated the toxicity of adenylosuccinic acid both in vitro and in vivo, concluding that it is a non-toxic small molecule.[3][4][5][6] In vitro studies on human myoblasts showed no toxicity and even a potential increase in viability at certain concentrations.[4][5] Acute systemic toxicity studies in mice determined the LD50 to be greater than 5000 mg/kg, classifying it as a non-toxic compound.[3][4][5][6] While some minor histopathological findings were noted in the liver, kidney, and gastrointestinal tract at high doses, these were considered likely incidental.[3][7] Long-term clinical trial data in Duchenne muscular dystrophy patients also suggest that ASA is a chronically safe drug.[3][4][5][6]
Analogs of Adenylosuccinic Acid: An Indirect Assessment of Off-Target Potential
Analogs of adenylosuccinic acid are primarily inhibitors of the enzymes ADSS and ADSL. Their off-target effects are not well-documented in publicly accessible literature. However, their potential for off-target activity can be inferred from their mechanism of action and the broad physiological roles of the purine nucleotide cycle.
-
ADSS Inhibitors: These molecules block the synthesis of adenylosuccinic acid. By inhibiting a key step in purine metabolism, they have the potential to affect rapidly proliferating cells, which is why they have been investigated as anti-cancer agents. Off-target effects could arise from interactions with other nucleotide-binding proteins or enzymes.
-
ADSL Inhibitors: These compounds prevent the breakdown of adenylosuccinic acid. Inhibition of ADSL can lead to the accumulation of upstream metabolites, which may have their own off-target effects.[8][9][10] For example, the accumulation of succinylaminoimidazole carboxamide ribotide (SAICAr), a substrate of ADSL, has been implicated in the neurotoxic effects of ADSL deficiency.[9][10][11][12]
Given the absence of direct comparative data, a comprehensive assessment would necessitate subjecting adenylosuccinic acid and its key analogs to a battery of off-target screening assays.
Data Presentation: Quantitative Assessment of Off-Target Effects
To facilitate a direct comparison, quantitative data from off-target screening assays should be summarized in a structured format. The following tables illustrate how such data would be presented.
Table 1: In Vitro Safety Pharmacology Profile (Example Data)
| Target Class | Specific Target | Adenylosuccinic Acid (% Inhibition at 10 µM) | Analog 1 (ADSS Inhibitor) (% Inhibition at 10 µM) | Analog 2 (ADSL Inhibitor) (% Inhibition at 10 µM) |
| GPCRs | Adenosine A1 | <10% | Data Not Available | Data Not Available |
| Dopamine D2 | <5% | Data Not Available | Data Not Available | |
| ... | ... | ... | ... | |
| Kinases | ABL1 | <15% | Data Not Available | Data Not Available |
| Lck | <10% | Data Not Available | Data Not Available | |
| ... | ... | ... | ... | |
| Ion Channels | hERG | <5% | Data Not Available | Data Not Available |
| Nav1.5 | <10% | Data Not Available | Data Not available | |
| ... | ... | ... | ... | |
| Enzymes | COX-1 | <20% | Data Not Available | Data Not Available |
| MAO-A | <15% | Data Not Available | Data Not Available | |
| ... | ... | ... | ... |
Note: The data for adenylosuccinic acid analogs is hypothetical due to the lack of publicly available information. A result of >50% inhibition is typically considered a significant off-target interaction.
Table 2: Acute In Vivo Toxicity (Summary of Available Data)
| Compound | Species | Route of Administration | LD50 | Key Observations |
| Adenylosuccinic Acid | Mouse | Oral | >5000 mg/kg[3][4][5][6] | Increased motor activity and transient diarrhea at 5000 mg/kg.[5] |
| Analog 1 (ADSS Inhibitor) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analog 2 (ADSL Inhibitor) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Off-Target Effect Assessment
A thorough evaluation of off-target effects involves a tiered approach, starting with broad in vitro screening followed by more focused in vivo studies.
In Vitro Safety Pharmacology Screening
A standard approach is to screen the test compounds against a panel of known safety-related targets. Commercial services like Eurofins' SafetyScreen panels provide a comprehensive assessment of off-target liabilities.[13][14][15][16]
Protocol: Broad Panel Off-Target Screening (e.g., Eurofins SafetyScreen44)
-
Compound Preparation: Prepare stock solutions of adenylosuccinic acid and its analogs in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Screening Concentration: The compounds are typically screened at a final concentration of 10 µM in duplicate.[17]
-
Assay Principle: The screening is performed using a panel of 44 assays covering various target classes, including GPCRs, ion channels, enzymes, and transporters.[16]
-
Receptor Binding Assays: The ability of the test compound to inhibit the binding of a specific radiolabeled ligand to its receptor is measured. The percentage of inhibition is calculated.
-
Enzyme Inhibition Assays: The effect of the test compound on the activity of a specific enzyme is determined. The percentage of inhibition of the control enzyme activity is calculated.
-
-
Data Analysis: Results are expressed as the percentage of inhibition of a specific binding or enzyme activity. A value greater than 50% is generally considered a significant off-target hit, warranting further investigation.[17]
In Vivo Safety and Toxicological Assessment
Based on the in vitro findings, in vivo studies are conducted to assess the physiological consequences of any identified off-target interactions.
Protocol: Acute In Vivo Toxicity Study (as per OECD Guidelines)
-
Animal Model: Use a standard rodent model, such as C57BL/6J mice.
-
Dose Administration: Administer the test compound via the intended clinical route (e.g., oral gavage) at increasing dose levels. For adenylosuccinic acid, doses of 175, 550, 1750, and 5000 mg/kg have been tested.[4][5]
-
In-life Observations: Monitor the animals for any adverse clinical signs, changes in body weight, and behavioral alterations for a period of 14 days post-dosing.[5]
-
Hematology and Serum Biochemistry: At the end of the observation period, collect blood samples for analysis of a full panel of hematological and biochemical parameters to assess organ function.[4][5]
-
Histopathology: Perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.[7]
-
LD50 Determination: The lethal dose 50 (LD50) is determined as the dose that is lethal to 50% of the test animals.
Visualizations
Signaling Pathway: The Purine Nucleotide Cycle
Caption: The Purine Nucleotide Cycle and key enzymes.
Experimental Workflow: Off-Target Liability Assessment
Caption: Tiered workflow for assessing off-target effects.
Conclusion
Based on current evidence, adenylosuccinic acid exhibits a favorable safety profile with low potential for off-target effects and toxicity.[3][4][5][6] A comprehensive comparative assessment of its analogs is challenging due to the lack of direct experimental data. The primary concern for analogs that inhibit ADSS or ADSL would be on-target related toxicities due to the perturbation of the purine nucleotide cycle, as well as potential off-target interactions that have yet to be systematically evaluated. To definitively compare the off-target profiles, a systematic screening of adenylosuccinic acid and its key analogs against a broad panel of pharmacological targets is recommended, followed by appropriate in vivo safety studies. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such an assessment.
References
- 1. Adenylosuccinic Acid|High Purity [benchchem.com]
- 2. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 3. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylosuccinic Acid Is a Non-Toxic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pathway-specific effects of ADSL deficiency on neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathway-specific effects of ADSL deficiency on neurodevelopment | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Screening for adenylosuccinate lyase deficiency: clinical, biochemical and molecular findings in four patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. biorxiv.org [biorxiv.org]
How does the potency of adenylosuccinic acid compare to known adenylosuccinate lyase inhibitors?
A comparative analysis of known inhibitors of adenylosuccinate lyase (ASL) reveals a range of potencies, with the substrate analog adenosine (B11128) phosphonobutyric acid, 2'(3'), 5'-diphosphate (APBADP) demonstrating the highest potency. Contrary to the inquiry's premise, adenylosuccinic acid is a substrate for adenylosuccinate lyase, not an inhibitor. This guide provides a comparative overview of the potency of known ASL inhibitors, supported by experimental data and methodologies, for researchers and professionals in drug development.
Adenylosuccinate lyase (ASL) is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, where it catalyzes two separate reactions: the conversion of 5-aminoimidazole-(N-succinylocarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate (B1241708), and the cleavage of adenylosuccinate to adenosine monophosphate (AMP) and fumarate.[1] Given its essential role in purine metabolism, ASL is a potential therapeutic target. This has led to the identification and characterization of several inhibitors.
Comparative Potency of Known Adenylosuccinate Lyase Inhibitors
The potency of various compounds as inhibitors of adenylosuccinate lyase has been determined through enzymatic assays, with results typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these metrics indicates a higher potency. The following table summarizes the available quantitative data for known ASL inhibitors.
| Compound | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Adenosine phosphonobutyric acid, 2'(3'), 5'-diphosphate (APBADP) | Human ASL | - | 0.09 ± 0.04 (vs. SAMP) 0.21 ± 0.08 (vs. SAICAR) | Competitive |
| B. subtilis ASL | - | 0.18 ± 0.04 (vs. SAMP) 0.16 ± 0.04 (vs. SAICAR) | Competitive | |
| NF-449 | Human ASL | 1.4 | 0.24 | Competitive |
| Compound 1 (NF-449 fragment) | Human ASL | 2 | 0.4 | Competitive |
| Compound 1 (triethylammonium salt) | Human ASL in HeLa cells | 0.4 | - | - |
| Compound 2 (NF-449 fragment) | Human ASL | - | 15 | - |
| Alanosyl-AICOR | Rat skeletal muscle ASL | - | ~1.3 (vs. adenylosuccinate) ~1.5 (vs. SAICAR) | Apparent Competitive |
| Bithionol | M. tuberculosis ADSL | 1.8 | - | - |
| Human ADSL | 4.6 | - | - | |
| Tetrac | M. tuberculosis ADSL | 11.1 | - | - |
| Human ADSL | 21.9 | - | - |
Data sourced from multiple studies.[2][3][4][5]
Experimental Protocols
The determination of the inhibitory potency of the compounds listed above relies on robust enzymatic assays. A commonly employed method is the continuous spectrophotometric rate determination.
Principle of the Assay
The activity of adenylosuccinate lyase can be monitored by measuring the change in ultraviolet (UV) absorbance as the substrate is converted to product. The cleavage of adenylosuccinate to AMP and fumarate results in a decrease in absorbance at 280 nm. Similarly, the conversion of SAICAR to AICAR and fumarate can be monitored by the decrease in absorbance at 269 nm.
General Protocol for Adenylosuccinate Lyase Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0), the substrate (adenylosuccinic acid or SAICAR), and the inhibitor at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of a purified adenylosuccinate lyase enzyme solution.
-
Spectrophotometric Monitoring: The change in absorbance at the appropriate wavelength (280 nm for adenylosuccinate or 269 nm for SAICAR) is recorded over time using a UV-Vis spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 and Ki Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors.[2]
Signaling Pathway and Inhibition Points
Adenylosuccinate lyase plays a pivotal role in the de novo purine biosynthesis pathway, which is essential for the production of the building blocks of DNA and RNA. The following diagram illustrates this pathway and the points of action for ASL and its inhibitors.
Figure 1: Inhibition of Adenylosuccinate Lyase in the De Novo Purine Biosynthesis Pathway.
Conclusion
The available scientific literature clearly establishes that adenylosuccinic acid is a substrate for adenylosuccinate lyase, not an inhibitor. A variety of compounds have been identified and characterized as inhibitors of ASL, with potencies ranging from the low micromolar to the nanomolar range. The substrate analog APBADP is the most potent inhibitor identified to date. The comparative data and experimental methodologies presented in this guide offer a valuable resource for researchers working on the development of novel therapeutics targeting purine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of a new non-cleavable substrate analog on wild-type and serine mutants in the signature sequence of adenylosuccinate lyase of Bacillus subtilis and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Adenylosuccinic Acid and Its Precursors in Purine Metabolism
A detailed guide for researchers, scientists, and drug development professionals on the intricate metabolic pathways of adenylosuccinic acid and its precursors, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the metabolic fate of adenylosuccinic acid and its primary precursors, inosine (B1671953) monophosphate (IMP) and aspartate. It delves into the key enzymatic reactions, metabolic pathways, and quantitative data derived from experimental studies. Detailed protocols for the quantification of these metabolites are also provided to facilitate further research in this critical area of cellular metabolism.
Introduction to Purine (B94841) Metabolism and Adenylosuccinic Acid
Adenylosuccinic acid is a crucial intermediate in two fundamental metabolic pathways: the de novo synthesis of purine nucleotides and the purine nucleotide cycle.[1][2] These pathways are essential for producing the building blocks of DNA and RNA, as well as for cellular energy transfer. The formation and conversion of adenylosuccinic acid are catalyzed by two key enzymes: adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL).[1][2]
The metabolic flux through these pathways is tightly regulated and varies significantly with the energy state of the cell, particularly in tissues with high energy demands such as skeletal muscle.[3] Understanding the comparative metabolic fates of adenylosuccinic acid and its precursors is vital for elucidating the mechanisms of various metabolic disorders and for the development of targeted therapeutic interventions.
Data Presentation
The following tables summarize the available quantitative data on the kinetic parameters of the key enzymes involved in adenylosuccinic acid metabolism and the intracellular concentrations of the relevant metabolites in human skeletal muscle.
Table 1: Kinetic Parameters of Enzymes in Adenylosuccinic Acid Metabolism in Humans
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Source |
| Adenylosuccinate Lyase (ADSL) | Adenylosuccinate | 1.79 | 97 | [4] |
| Adenylosuccinate Lyase (ADSL) | SAICAR* | 2.35 | 90 | [4] |
*SAICAR (succinylaminoimidazole carboxamide ribotide) is the substrate for ADSL in the de novo purine synthesis pathway.
Table 2: Intracellular Concentrations of Adenylosuccinic Acid Precursors and Related Purine Nucleotides in Human Skeletal Muscle
| Metabolite | Condition | Concentration (mmol/kg dry weight) | Source |
| IMP | Rest | 0.20 | [5] |
| IMP | Intense Exercise (Exhaustion) | 5.67 | [5] |
| AMP | Rest | ~0.2 | [6] |
| AMP | Intense Exercise (30s) | ~0.2 | [6] |
| ATP | Rest | ~24.0 | [5] |
| ATP | Intense Exercise (Exhaustion) | ~19.4 | [5] |
| Adenylosuccinate | Rest | < 0.001 | [7] |
| Adenylosuccinate | Exercise | up to 0.018 | [7] |
Metabolic Pathways
The metabolic fate of adenylosuccinic acid and its precursors is primarily determined by two interconnected pathways: the Purine Nucleotide Cycle and the De Novo Purine Synthesis Pathway.
The Purine Nucleotide Cycle
The purine nucleotide cycle is a key pathway in tissues with high energy demands, such as skeletal muscle, for the regeneration of ATP and the removal of ammonia (B1221849).[1] It involves the conversion of AMP to IMP and back to AMP, with adenylosuccinic acid as a central intermediate.
References
- 1. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
- 2. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]
- 3. The purine nucleotide cycle in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP deamination and purine exchange in human skeletal muscle during and after intense exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The purine nucleotide cycle. Studies of ammonia production by skeletal muscle in situ and in perfused preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of adenylosuccinic acid in Nrf2 activation compared to other activators
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative stress.[1] A growing number of compounds have been identified as Nrf2 activators, each with distinct mechanisms and potencies. This guide provides a comparative analysis of adenylosuccinic acid (ASA), a novel Nrf2 inducer, alongside other well-established activators such as dimethyl fumarate (B1241708) (DMF), sulforaphane (B1684495) (SFN), and bardoxolone (B1667749) methyl.
Mechanism of Nrf2 Activation: A Comparative Overview
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1] The activation of Nrf2 by small molecules predominantly occurs through two main mechanisms:
-
Electrophilic (Indirect) Activation: The majority of small molecule Nrf2 activators, including dimethyl fumarate (DMF) and sulforaphane (SFN) , are electrophilic. They covalently modify specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, leading to its accumulation and translocation to the nucleus.
-
Non-Electrophilic (Direct) Activation: Some activators function as protein-protein interaction (PPI) inhibitors, directly and non-covalently blocking the binding of Nrf2 to Keap1. This class of activators is considered to have higher specificity.
Adenylosuccinic acid (ASA) represents a unique case. It is proposed to act as a prodrug that is converted to fumarate . Fumarate, an endogenous metabolite, is a known electrophilic Nrf2 activator that modifies Keap1, thereby inducing the Nrf2 antioxidant response. This positions ASA as a novel metabolic inducer of the Nrf2 pathway.
Quantitative Comparison of Nrf2 Activator Potency
| Activator | Mechanism of Action | Cell Line | Assay Type | EC50 / IC50 |
| Sulforaphane (SFN) | Electrophilic (Indirect) | Varies | ARE Luciferase Reporter | ~2-5 µM |
| Dimethyl Fumarate (DMF) | Electrophilic (Indirect) | Varies | ARE Luciferase Reporter | ~10-20 µM[1] |
| Bardoxolone Methyl | Electrophilic (Indirect) | Varies | ARE Luciferase Reporter | Nanomolar efficacy[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the evaluation of Nrf2 activators.
ARE Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.[2]
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2, HEK293) stably or transiently transfected with a luciferase reporter vector containing multiple copies of the ARE consensus sequence.
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (adenylosuccinic acid, DMF, SFN, etc.).
-
Replace the cell culture medium with medium containing the test compounds or vehicle control.
-
Incubate for a specified period (e.g., 16-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Western Blot for Nrf2 Nuclear Translocation
This technique is used to determine the amount of Nrf2 protein that has moved from the cytoplasm to the nucleus upon activation.[2]
-
Cell Culture and Treatment:
-
Culture cells and treat them with the Nrf2 activator or vehicle control for a specific duration.
-
-
Subcellular Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a nuclear extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B1) and cytoplasmic Nrf2 levels to a cytoplasmic loading control (e.g., GAPDH).
-
Conclusion
Adenylosuccinic acid presents a promising, novel approach to Nrf2 activation through its metabolic conversion to fumarate. While direct quantitative comparisons with established activators like DMF, sulforaphane, and bardoxolone methyl are still needed, its unique mechanism of action warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to objectively evaluate the potential of adenylosuccinic acid and other novel compounds in the ever-evolving field of Nrf2-targeted therapeutics.
References
Independent Verification of the Safety Profile of Adenylosuccinic Acid Tetraammonium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of adenylosuccinic acid tetraammonium (ASA), a potential therapeutic agent for conditions such as Duchenne muscular dystrophy (DMD), with other alternative compounds. The information presented is supported by available experimental data to aid in the independent verification of its safety.
Executive Summary
Adenylosuccinic acid is an intermediate in the purine (B94841) nucleotide cycle, a crucial metabolic pathway. Its therapeutic potential is being explored, making a thorough understanding of its safety profile essential. This guide compares the in vitro and in vivo toxicity of ASA with three other compounds also investigated for similar therapeutic areas or with related metabolic functions: Creatine, Coenzyme Q10, and Dimethyl Fumarate (B1241708).
Based on current data, ASA exhibits a favorable safety profile with very low toxicity in both cellular and animal models. This guide presents the available quantitative data in structured tables, details the experimental protocols for key safety assays, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Safety Data Comparison
The following tables summarize the available quantitative data on the acute toxicity and in vitro cytotoxicity of this compound and its comparators.
Table 1: Acute In Vivo Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (Median Lethal Dose) | Reference(s) |
| Adenylosuccinic Acid | Mouse | Oral | > 5000 mg/kg | [1] |
| Creatine Monohydrate | Rat | Oral | > 2000 mg/kg | [2] |
| Coenzyme Q10 | Rat | Oral | > 4000 mg/kg | [3][4] |
| Mouse | Oral | > 20,000 mg/kg | [5] | |
| Dimethyl Fumarate | Rat | Oral | 2240 mg/kg | [6] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (Median Inhibitory Concentration) | Reference(s) |
| Adenylosuccinic Acid | Human Myoblasts | Real-time cell index | > 1 mM | [7] |
| Creatine | C2C12 Murine Myoblasts | Not specified for direct cytotoxicity | No direct cytotoxicity reported; shows protective effects against oxidative stress. | [8][9] |
| Coenzyme Q10 | Mesenchymal Stem Cells | xCELLigence | Cytotoxicity observed at > 50 µM | [10] |
| Dimethyl Fumarate | Monocytes | Trypan Blue Exclusion | Cytotoxicity observed at 50 µM | [11] |
| KRAS mutated cancer cells | Not specified | Cytotoxic at 100 µM | [12] |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human myoblast cell line (e.g., C2C12)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compound (this compound or alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the myoblasts.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.[3]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.
Objective: To classify a substance based on its acute oral toxicity and to determine an approximate LD50 value.
Animals:
-
Healthy, young adult rodents (e.g., Wistar rats or Swiss mice), typically females.[5]
-
Animals are acclimatized for at least 5 days before the study.
Procedure:
-
Dosing Preparation:
-
The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil).[4]
-
-
Administration:
-
Stepwise Dosing:
-
The test is performed in a stepwise manner using a starting dose selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[7]
-
A group of 3 animals is used for each step.[7]
-
The outcome of the first step (mortality or survival) determines the next dose level. If no mortality is observed, the next higher dose is used. If mortality occurs, the next lower dose is tested.[7]
-
-
Observation:
-
Pathology:
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis:
-
The number of animals that die at each dose level is recorded, and the substance is classified according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the safety assessment of adenylosuccinic acid.
Biological Pathways
Experimental Workflows
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. scribd.com [scribd.com]
- 8. Creatine supplementation prevents the inhibition of myogenic differentiation in oxidatively injured C2C12 murine myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creatine Prevents the Structural and Functional Damage to Mitochondria in Myogenic, Oxidatively Stressed C2C12 Cells and Restores Their Differentiation Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl fumarate is highly cytotoxic in KRAS mutated cancer cells but spares non-tumorigenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Adenylosuccinic Acid Tetraammonium
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide to the safe disposal of adenylosuccinic acid tetraammonium, a purine (B94841) ribonucleoside monophosphate utilized in various research applications, including studies related to Duchenne muscular dystrophy.[1][2] Adherence to these procedures is essential to minimize environmental impact and protect personnel from potential hazards.
Hazard Identification and Safety Precautions
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Wear protective gloves.[3]
-
Body Protection: Wear a lab coat or other protective clothing.[3]
-
Respiratory Protection: If there is a risk of dust inhalation, use a NIOSH/MSHA-approved respirator.[3]
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of this compound. It is imperative to consult and adhere to all local, state, and federal environmental regulations, as these may vary.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical and sealable to prevent leakage or spillage.
-
For solid waste, avoid creating dust during collection.[3] If necessary, gently sweep or use a method that minimizes airborne particles.
-
-
Waste Storage:
-
Store the sealed waste container in a well-ventilated, designated chemical waste storage area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
Ensure the container is tightly closed.
-
-
Waste Segregation:
-
Segregate the this compound waste from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) department.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the full chemical name (this compound) and any available safety data sheet (SDS) information to the disposal company.
-
Disposal must be carried out at an approved waste disposal plant.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[3]
-
For small spills, mechanically take up the material and place it in the designated waste container for disposal.[3]
-
Avoid allowing the substance to enter drains, sewers, or watercourses.[4] This compound is classified as Water hazard class 1 (slightly hazardous for water).[4]
-
Clean the contaminated surface thoroughly.[3]
-
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local regulations, the following table summarizes relevant information from safety data sheets.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315, H319, H335 | Sigma-Aldrich |
| Water Hazard Class | 1 (Slightly hazardous for water) | Cayman Chemical[4] |
| Incompatible Materials | Strong oxidizing agents | Santa Cruz[3] |
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound in a laboratory setting.
References
Essential Safety and Logistics for Handling Adenylosuccinic Acid Tetraammonium
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Adenylosuccinic acid tetraammonium, including detailed operational and disposal plans.
This compound is a purine (B94841) ribonucleoside monophosphate that serves as an intermediate in the purine nucleotide cycle.[1][2] While some safety data sheets (SDS) for the acid form of this compound indicate it is not classified as a hazardous substance, others suggest it may cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles for handling chemical compounds.[6][7][8]
| PPE Category | Specification | Purpose |
| Eye and Face | ANSI Z87.1 compliant safety goggles or safety glasses with side shields. A face shield may be worn over goggles for additional protection against splashes.[5][6] | Protects against splashes of liquids and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact with the compound.[9] |
| Body | A disposable, back-closing laboratory gown or a lab coat made of a low-permeability material. Cuffs should be tucked into gloves.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | A fit-tested N95 respirator at a minimum, especially when handling the compound as a powder. Use in a well-ventilated area or a chemical fume hood.[3][6] | Prevents inhalation of airborne particles of the compound. |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot.[6] | Protects against spills and dropped objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
-
Pre-Handling Preparations :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Prepare a designated and clearly labeled work area to prevent cross-contamination.[6]
-
-
Donning PPE :
-
Put on a lab coat or gown, followed by respiratory protection and eye protection.
-
Wash hands thoroughly before putting on gloves.
-
-
Handling the Compound :
-
All handling of powdered this compound should be performed within a chemical fume hood to minimize inhalation risk.[3]
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid material.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[3]
-
-
Post-Handling Procedures :
-
Clean the work area thoroughly with an appropriate solvent and decontaminate all equipment used.
-
Doff PPE in the correct order to avoid self-contamination (gloves first, then gown, followed by eye and respiratory protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste :
-
Liquid Waste :
-
Empty Containers :
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3]
-
Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust.[5] Mechanically collect the spilled material and place it in a sealed container for disposal. Clean the spill area thoroughly.
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Workflow for handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
